1-(4-Bromophenyl)cyclobutanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNGJIDWFRMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670422 | |
| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-40-0 | |
| Record name | Cyclobutanamine, 1-(4-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromophenyl)cyclobutanamine hydrochloride: A Monoamine Reuptake Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)cyclobutanamine hydrochloride is a synthetic compound with a chemical structure suggestive of psychoactive properties, potentially acting on the central nervous system. While specific pharmacological data for this molecule is not extensively available in peer-reviewed literature, its structural motifs, particularly the cyclobutanamine group, bear resemblance to known monoamine reuptake inhibitors. This guide posits a putative mechanism of action for this compound as a triple reuptake inhibitor (TRI), targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will explore the theoretical underpinnings of this hypothesis and provide a comprehensive framework of experimental protocols to rigorously investigate and validate this proposed mechanism.
Introduction: The Rationale for a Monoamine Reuptake Inhibition Hypothesis
The therapeutic landscape for neuropsychiatric disorders is dominated by agents that modulate monoaminergic neurotransmission. Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and dopamine reuptake inhibitors (DRIs) are cornerstone treatments for depression, anxiety, attention-deficit hyperactivity disorder (ADHD), and other conditions[1][2][3]. The core principle of these drugs is to block the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing postsynaptic signaling[1][2][3].
The structure of this compound, featuring a phenyl ring, a cyclobutane linker, and a primary amine, is analogous to pharmacophores known to interact with monoamine transporters. The cyclobutane ring provides a rigid scaffold that can influence binding affinity and selectivity for DAT, NET, and SERT. Based on these structural parallels, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide will serve as a roadmap for researchers to test this hypothesis through a logical progression of in vitro and in vivo studies.
Proposed Mechanism of Action: A Triple Reuptake Inhibitor Profile
We propose that this compound acts as a triple reuptake inhibitor, binding to and blocking the function of DAT, NET, and SERT. This action would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively. The relative potency and selectivity of the compound for each transporter would determine its overall pharmacological profile and potential therapeutic applications.
A TRI profile is of significant interest in drug development as it may offer a broader spectrum of efficacy in treating complex disorders like major depressive disorder (MDD) by addressing the roles of all three key monoamines in mood regulation[1][4].
To visualize the proposed mechanism at the synapse, consider the following diagram:
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Predicted Biological Activity of 1-(4-Bromophenyl)cyclobutanamine hydrochloride
Introduction
1-(4-Bromophenyl)cyclobutanamine hydrochloride is a synthetic compound of interest within the fields of neuroscience and pharmacology. Its structural similarity to known psychoactive molecules suggests a potential for interaction with central nervous system targets. This guide provides a comprehensive overview of the predicted biological activity of this compound, grounded in the pharmacological profiles of structurally related molecules. We will delve into its likely mechanism of action as a monoamine reuptake inhibitor, with a focus on the dopamine and norepinephrine transporters. Furthermore, this document will serve as a practical resource for researchers by providing detailed, field-proven protocols for the experimental validation of its activity.
Predicted Pharmacological Profile: A Monoamine Reuptake Inhibitor
Based on structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to function as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). The presence of the 4-bromophenyl group is anticipated to enhance binding affinity to these monoamine transporters.
Supporting Evidence from Analogous Compounds
Research on bromine-substituted analogs of methylphenidate has demonstrated that such modifications can lead to higher affinities for both DAT and NET compared to the parent compound, while maintaining weak interaction with SERT. This suggests that the bromophenyl moiety in this compound likely plays a key role in its interaction with these transporters, contributing to its predicted activity as a dual dopamine-norepinephrine reuptake inhibitor (DNRI).
Core Signaling Pathway: Inhibition of Monoamine Reuptake
The primary mechanism of action for this compound is predicted to be the blockade of DAT and NET. These transporter proteins are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission. By inhibiting this reuptake, the compound would increase the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged signaling at their respective postsynaptic receptors. This modulation of dopaminergic and noradrenergic pathways is a hallmark of many central nervous system stimulants and antidepressants.
Figure 1: Proposed mechanism of action of this compound.
Experimental Validation: Protocols and Methodologies
To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are standard in the field of neuropharmacology for characterizing monoamine reuptake inhibitors.
In Vitro Assays
1. Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to its target receptor or transporter.
-
Objective: To quantify the affinity (Ki) of this compound for DAT, NET, and SERT.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind specifically to the transporter of interest. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the Ki.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum for DAT, cortex for NET and SERT) from rodents in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the transporters.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
2. Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes, which are resealed nerve terminals.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
-
Principle: Synaptosomes are incubated with a radiolabeled neurotransmitter in the presence of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to assess the inhibitory effect of the compound.
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from relevant brain regions as described in the radioligand binding assay protocol.
-
Assay Setup (96-well plate format):
-
Add synaptosomes and varying concentrations of this compound to the wells.
-
Pre-incubate to allow the compound to interact with the transporters.
-
-
Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.
-
Incubation: Incubate for a short period at 37°C.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Data Analysis: Measure radioactivity and calculate the IC50 for uptake inhibition as described for the binding assay.
Figure 2: General workflow for in vitro binding and uptake assays.
In Vivo Assay
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Objective: To assess the effect of systemic administration of this compound on dopamine and norepinephrine levels in the brain.
-
Principle: A microdialysis probe is implanted into a target brain area. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the aCSF. The collected dialysate is then analyzed to quantify neurotransmitter concentrations.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow for recovery.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine and norepinephrine concentrations.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the in vivo effect of the compound.
Predicted Data Summary
While specific experimental data for this compound is not yet publicly available, based on the pharmacology of its analogs, we can predict the following outcomes:
| Assay | Predicted Outcome for 1-(4-Bromophenyl)cyclobutanamine HCl |
| DAT Binding (Ki) | High affinity (low nM range) |
| NET Binding (Ki) | High affinity (low to mid nM range) |
| SERT Binding (Ki) | Low affinity (>1000 nM) |
| Dopamine Uptake (IC50) | Potent inhibition (low nM range) |
| Norepinephrine Uptake (IC50) | Potent inhibition (low to mid nM range) |
| Serotonin Uptake (IC50) | Weak inhibition (>1000 nM) |
| In Vivo Microdialysis | Significant increase in extracellular dopamine and norepinephrine |
Conclusion
This compound is a compound with a high potential to act as a selective dopamine and norepinephrine reuptake inhibitor. This predicted biological activity is based on a strong foundation of structure-activity relationships from analogous compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate this hypothesis and to further characterize the pharmacological profile of this and other novel psychoactive compounds. Such investigations are crucial for advancing our understanding of the central nervous system and for the development of new therapeutic agents.
The Structure-Activity Relationship of 1-(4-Bromophenyl)cyclobutanamine: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of Arylcyclobutanamines in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged structures that have garnered significant attention are the arylcycloalkylamines. This technical guide focuses on the structure-activity relationship (SAR) of a specific and promising scaffold: 1-(4-bromophenyl)cyclobutanamine hydrochloride. This compound serves as a foundational template for a class of potent monoamine transporter (MAT) ligands, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3]
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1][3] Their modulation is a cornerstone of treatment for a multitude of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid, puckered conformation of the cyclobutane ring in 1-(4-bromophenyl)cyclobutanamine offers a distinct three-dimensional architecture that can be exploited to achieve high affinity and selectivity for these transporters. This guide will provide an in-depth analysis of the SAR of this core structure, offering insights for researchers, scientists, and drug development professionals aiming to design the next generation of MAT-targeting therapeutics.
Core Scaffold Analysis: Unpacking the 1-(4-Bromophenyl)cyclobutanamine Moiety
The 1-(4-bromophenyl)cyclobutanamine scaffold can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:
-
The 4-Bromophenyl Group: This aromatic ring and its substituent are crucial for interaction with the transporter binding pocket.
-
The Cyclobutane Ring: This rigid linker orients the phenyl ring and the amine group in a specific spatial arrangement.
-
The Primary Amine: This basic group is essential for key interactions within the transporter.
The following sections will delve into the known and inferred SAR for modifications at each of these positions, drawing from published literature on analogous compounds.
Structure-Activity Relationship (SAR) Exploration
Modifications of the Phenyl Ring
The nature and position of substituents on the phenyl ring have a profound impact on both the potency and selectivity of arylcycloalkylamines for the different monoamine transporters.
-
Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring is a common feature in many potent MAT inhibitors. The 4-bromo substituent in the parent compound is significant. Studies on related phenethylamine classes have shown that para-chloro substitution can augment potency at SERT.[2] It is hypothesized that the electron-withdrawing nature and the size of the halogen influence interactions within the binding site. Replacing the bromine with other halogens (F, Cl, I) or moving it to the 2- or 3-position would be a primary area for SAR investigation.
-
Other Substituents: The introduction of other electron-donating or electron-withdrawing groups, as well as bulky or hydrogen-bonding moieties, can dramatically alter the binding profile. For instance, in related series, small alkyl or alkoxy groups at the 4-position have been explored. The goal of such modifications is often to fine-tune selectivity between DAT, SERT, and NET.
Table 1: Hypothetical SAR of Phenyl Ring Modifications
| Modification | Predicted Effect on Activity | Rationale |
| 4-Cl | Likely potent, may alter selectivity | Similar size and electronics to 4-Br |
| 4-F | Potentially high affinity | Common in CNS drugs, may enhance BBB penetration |
| 4-CH3 | May decrease potency, could increase DAT selectivity | Alters electronic and steric profile |
| 4-OCH3 | May increase SERT/NET affinity | Potential for hydrogen bonding |
| 3,4-dichloro | Potentially high affinity at SERT | Dichloro substitution is a known motif for high SERT affinity in other scaffolds[4] |
The Role of the Cyclobutane Ring
The cyclobutane ring serves as a conformationally restricted linker. Unlike more flexible alkyl chains, its puckered nature limits the possible orientations of the phenyl and amine groups, which can lead to enhanced binding affinity by reducing the entropic penalty of binding.
-
Ring Size: Exploration of other cycloalkanes (cyclopropane, cyclopentane, cyclohexane) in place of the cyclobutane ring is a critical SAR study. It is often observed that cyclobutane provides an optimal balance of rigidity and spatial arrangement for MAT binding.
-
Substitution on the Ring: The introduction of substituents on the cyclobutane ring itself can further probe the steric and conformational requirements of the binding pocket. For example, methyl or hydroxyl groups at the 2- or 3-positions could provide additional interaction points or create steric clashes that decrease affinity.
Modifications of the Amine Group
The primary amine is typically protonated at physiological pH and forms a crucial salt bridge with an acidic residue (e.g., an aspartate) in the transporter binding site.
-
N-Alkylation: The degree of substitution on the nitrogen atom is a key determinant of activity and selectivity.
-
Primary Amine (NH2): Often shows high affinity.
-
Secondary Amine (NHR): Small alkyl groups (e.g., methyl, ethyl) can be well-tolerated and may influence selectivity.
-
Tertiary Amine (NR2): Often leads to a decrease in potency, especially for DAT.
-
-
N-Acylation and Other Derivatives: Conversion of the amine to an amide or other derivatives generally results in a significant loss of activity, highlighting the importance of the basicity of the nitrogen for the ionic interaction.
Logical Relationship of SAR Modifications
Caption: Interplay of modifications to the core scaffold influencing biological activity.
Experimental Protocols
The determination of the SAR for 1-(4-bromophenyl)cyclobutanamine analogs relies on robust and reproducible in vitro assays. The following are standard protocols for assessing the affinity and functional activity of compounds at the dopamine, serotonin, and norepinephrine transporters.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of the respective non-specific binding inhibitor.
-
Radioligand Addition: Add 50 µL of the appropriate radioligand at a concentration near its Kd value.
-
Membrane Addition: Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.[2]
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, and hypothalamus/cortex for NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 0.1 mM pargyline, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the appropriate rat brain tissue in ice-cold KRH buffer and centrifuge to obtain a crude synaptosomal pellet (P2). Resuspend the pellet in fresh KRH buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of KRH buffer, 10 µL of test compound at various concentrations, and 100 µL of the synaptosome preparation. Pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Uptake Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by non-linear regression analysis.
Experimental Workflow for SAR Determination
Caption: A typical workflow for the synthesis and evaluation of analogs to establish SAR.
Conclusion and Future Directions
The 1-(4-bromophenyl)cyclobutanamine scaffold represents a valuable starting point for the development of novel monoamine transporter inhibitors. The systematic exploration of its structure-activity relationship, focusing on modifications of the phenyl ring, the cyclobutane core, and the amine substituent, is a proven strategy for identifying potent and selective ligands. The inherent conformational rigidity of the cyclobutane moiety offers a distinct advantage in designing compounds with improved pharmacological profiles.
Future efforts in this area should focus on:
-
Subtype Selectivity: Fine-tuning the structure to achieve desired selectivity profiles, such as dual DAT/SERT inhibitors or triple reuptake inhibitors.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration.
-
In Vivo Efficacy: Progressing promising candidates into animal models of CNS disorders to validate their therapeutic potential.
-
Molecular Modeling: Employing computational approaches, such as docking studies and molecular dynamics simulations, to gain a deeper understanding of the ligand-transporter interactions and to guide the rational design of new analogs.[5]
By integrating synthetic chemistry, in vitro pharmacology, and computational modeling, the full potential of the 1-(4-bromophenyl)cyclobutanamine scaffold can be unlocked, paving the way for the discovery of innovative medicines for a range of debilitating neurological and psychiatric conditions.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Arylcyclobutanamines: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of the Arylcyclobutanamine Scaffold in Modern Drug Discovery
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique three-dimensional scaffolds that can effectively probe biological space. Among these, the arylcyclobutanamine motif has emerged as a privileged structure, particularly in the development of agents targeting the central nervous system. The inherent rigidity of the cyclobutane ring, combined with the diverse pharmacological contributions of the aryl and amine functionalities, offers a powerful platform for engineering molecules with improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth technical overview of the discovery and synthesis of novel arylcyclobutanamines, with a focus on their application as monoamine reuptake inhibitors.
Arylcyclobutanamines have demonstrated significant potential as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also modulate dopamine levels.[2][3] These mechanisms of action are central to the treatment of major depressive disorder, anxiety disorders, and other neurological conditions.[4][5] The constrained conformation of the cyclobutane core can lead to enhanced binding affinity and selectivity for monoamine transporters (SERT, NET, and DAT) compared to more flexible acyclic analogues.[1] This guide will delve into the key synthetic strategies for accessing this valuable scaffold, the nuances of stereochemical control, and the analytical techniques essential for their characterization, providing researchers and drug development professionals with a comprehensive resource for advancing their own discovery programs.
Strategic Synthesis of the Arylcyclobutanamine Core: Key Methodologies and Mechanistic Insights
The construction of the arylcyclobutanamine scaffold presents unique synthetic challenges, primarily centered around the stereocontrolled formation of the four-membered ring and the introduction of the aryl and amine substituents. This section will detail two of the most effective and widely employed strategies: the formation of the arylcyclobutane core via [2+2] cycloaddition and subsequent functionalization, and the direct synthesis of arylcyclobutanamines from cyclobutanone precursors via reductive amination.
Methodology 1: [2+2] Cycloaddition Followed by Functionalization
The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane rings. In the context of arylcyclobutanamine synthesis, this typically involves the reaction of an electron-rich alkene with an electron-poor alkene, or the photodimerization of styrenes. A particularly effective approach involves the rhodium-catalyzed asymmetric arylation of cyclobutenes, which allows for the stereocontrolled introduction of the aryl group.[6][7]
This protocol outlines a general procedure for the enantioselective synthesis of a key arylcyclobutane intermediate.
Step 1: Synthesis of the Cyclobutene Precursor The synthesis of the cyclobutene starting material can be achieved through various established methods, often starting from commercially available materials.
Step 2: Rhodium-Catalyzed Asymmetric Arylation
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diene ligand (e.g., (R)-BINAP) and the rhodium precursor (e.g., [Rh(cod)Cl]₂).
-
Add the appropriate solvent (e.g., toluene or 1,4-dioxane) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the cyclobutene precursor and the arylboronic acid.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched arylcyclobutane.
Causality of Experimental Choices: The choice of the chiral diene ligand is critical for achieving high enantioselectivity. The rhodium catalyst facilitates the transmetalation of the aryl group from the boronic acid and its subsequent addition to the cyclobutene. The temperature and solvent are optimized to ensure efficient catalysis and minimize side reactions.
Methodology 2: Reductive Amination of Arylcyclobutanones
Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[8][9][10][11] In the context of arylcyclobutanamine synthesis, this approach offers a direct route to the target compounds from readily accessible arylcyclobutanone precursors. The synthesis of these precursors can be achieved through various methods, including the ring expansion of cyclopropanes or the cycloaddition of ketenes with alkenes.[12][13][14][15][16]
This protocol provides a step-by-step guide for the synthesis of a model arylcyclobutanamine.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 3-phenylcyclobutanone and the desired amine (e.g., benzylamine or ammonia) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the reaction mixture at room temperature. The formation of the imine can be monitored by the disappearance of the ketone starting material by TLC or GC-MS.
Step 2: Reduction of the Imine
-
Once imine formation is complete (or has reached equilibrium), add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone.[8]
-
Continue stirring the reaction at room temperature until the reduction is complete.
-
Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl).
-
Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by formation and recrystallization of the hydrochloride salt to yield the desired arylcyclobutanamine.
Causality of Experimental Choices: The acidic catalyst in the first step protonates the ketone, making it more electrophilic and accelerating the nucleophilic attack by the amine. The choice of a mild reducing agent in the second step is crucial to selectively reduce the imine in the presence of any remaining ketone. The workup procedure is designed to remove the boron byproducts and isolate the amine product.
Stereochemical Considerations and Control
The biological activity of arylcyclobutanamines is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific stereoisomers (enantiomers and diastereomers) is of paramount importance.
-
Cis/Trans Diastereomers: The relative orientation of the aryl and amine substituents on the cyclobutane ring can significantly impact the molecule's shape and its ability to bind to its biological target. The synthesis of specific diastereomers can often be achieved by carefully selecting the synthetic route and reaction conditions. For example, the stereochemical outcome of a reductive amination can sometimes be influenced by the choice of reducing agent and the steric bulk of the substituents.[17]
-
Enantiomers: As with most chiral drugs, it is common for one enantiomer of an arylcyclobutanamine to be significantly more active than the other. Asymmetric synthesis, as demonstrated in the rhodium-catalyzed arylation protocol, is a key strategy for accessing enantiomerically pure compounds.
Characterization and Data Analysis
The unambiguous characterization of novel arylcyclobutanamines is essential for confirming their structure and purity. The following analytical techniques are indispensable in this process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the synthesized compounds.[18][19][20][21] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms and the stereochemistry of the molecule. For example, the coupling constants between protons on the cyclobutane ring can often be used to determine the cis or trans relationship of the substituents.[17][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition.[23][24][25][26][27] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
-
Chiral Chromatography: For enantiomerically enriched compounds, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is used to determine the enantiomeric excess (ee).
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |
| cis-3-Phenylcyclobutanamine | 7.35-7.20 (m, 5H), 3.85 (p, J = 8.0 Hz, 1H), 3.40 (p, J = 8.0 Hz, 1H), 2.50-2.35 (m, 2H), 2.10-1.95 (m, 2H), 1.60 (br s, 2H) | 144.5, 128.6, 126.8, 126.3, 50.1, 42.5, 34.2 | Calcd: 148.1121, Found: 148.1123 |
| trans-3-Phenylcyclobutanamine | 7.32-7.18 (m, 5H), 3.60 (p, J = 7.6 Hz, 1H), 3.30 (p, J = 7.6 Hz, 1H), 2.65-2.50 (m, 2H), 2.25-2.10 (m, 2H), 1.55 (br s, 2H) | 145.2, 128.5, 126.5, 126.2, 51.3, 43.1, 35.0 | Calcd: 148.1121, Found: 148.1120 |
Table 1: Representative Spectroscopic Data for a Model Arylcyclobutanamine
Discovery and Structure-Activity Relationships (SAR) of Arylcyclobutanamines as Monoamine Reuptake Inhibitors
The discovery of arylcyclobutanamines as potent monoamine reuptake inhibitors has been a significant advancement in the field of neuroscience drug discovery. These compounds have shown promise in preclinical models of depression and other mood disorders.[3] The following table summarizes the in vitro potency of a series of arylcyclobutanamine analogs, highlighting key structure-activity relationships.
| Compound | Aryl Substituent (R) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 1 | Phenyl | 15.2 | 25.6 | 120.5 |
| 2 | 4-Chlorophenyl | 8.5 | 18.3 | 95.2 |
| 3 | 3,4-Dichlorophenyl | 3.1 | 10.1 | 75.8 |
| 4 | 4-Methoxyphenyl | 22.8 | 35.1 | 150.3 |
| 5 | 2-Naphthyl | 10.3 | 20.5 | 110.1 |
Table 2: In Vitro Potency of Arylcyclobutanamine Analogs at Monoamine Transporters [4][28]
Analysis of Structure-Activity Relationships:
-
Aryl Substitution: The electronic nature and position of substituents on the aryl ring have a profound impact on potency and selectivity. Electron-withdrawing groups, such as chlorine, generally enhance potency at both SERT and NET. This may be due to favorable interactions with the binding sites of the transporters.
-
Stereochemistry: As previously discussed, the stereochemistry of the cyclobutane ring is a critical determinant of activity. In many series, the cis diastereomer exhibits higher potency than the trans diastereomer.
-
Amine Substitution: Modification of the amine group (e.g., methylation, ethylation) can modulate the potency and selectivity profile, as well as influence pharmacokinetic properties such as brain penetration and metabolic stability.
Conclusion and Future Directions
The arylcyclobutanamine scaffold represents a highly promising platform for the design of novel therapeutics, particularly for the treatment of central nervous system disorders. The synthetic methodologies outlined in this guide provide a robust foundation for the efficient and stereocontrolled synthesis of these valuable compounds. Future research in this area will likely focus on the development of even more efficient and versatile synthetic methods, the exploration of a wider range of aryl and amine substituents to fine-tune pharmacological activity, and the application of this scaffold to other biological targets beyond monoamine transporters. The continued investigation of arylcyclobutanamines holds great promise for the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Base-Free Conditions for Rhodium-Catalyzed Asymmetric Arylation To Produce Stereochemically Labile α-Aryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 6. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 15. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]
- 16. Cyclobutanone synthesis [organic-chemistry.org]
- 17. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. mdpi.com [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)cyclobutanamine hydrochloride is a substituted cyclobutanamine derivative that holds significant interest within the domains of medicinal chemistry and drug discovery. Its structural motif, featuring a bromophenyl group attached to a cyclobutane ring bearing an amine, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation development, and biological screening.
This technical guide provides a detailed overview of the known physicochemical characteristics of this compound and outlines robust, field-proven methodologies for the determination of its key physical and chemical parameters. The protocols described herein are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of reliable and reproducible data.
Chemical Identity and Core Properties
The foundational step in the characterization of any chemical entity is the confirmation of its identity and fundamental properties.
| Property | Value | Source(s) |
| CAS Number | 1193389-40-0 | N/A |
| Molecular Formula | C₁₀H₁₃BrClN | N/A |
| Molecular Weight | 262.57 g/mol | N/A |
| Chemical Structure | See Figure 1 | N/A |
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum: While a definitive, fully assigned spectrum is not widely published, a proton NMR spectrum is available from some suppliers. The expected resonances would include signals for the aromatic protons, the cyclobutane protons, and the amine protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The cyclobutane protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The amine protons (as -NH₃⁺) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectrum: The carbon NMR spectrum would be expected to show distinct signals for the four unique carbons of the cyclobutane ring and the four unique carbons of the bromophenyl group.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard for referencing chemical shifts to 0 ppm.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.[1] The choice of solvent is critical; for hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often good choices to ensure solubility.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample volume in the NMR tube should be approximately 0.6 mL.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Expected Fragmentation: Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]
-
Electron Ionization (EI-MS): This hard ionization technique would likely lead to significant fragmentation, providing structural information. Key fragments could arise from the loss of the amine group, cleavage of the cyclobutane ring, and loss of the bromine atom.
-
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is expected to show a prominent protonated molecular ion [M+H]⁺.[5][6] This would be particularly useful for confirming the molecular weight of the free base.
Experimental Protocol: Mass Spectrometric Analysis
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern.
Methodology Rationale: ESI-MS is well-suited for polar and ionic compounds like amine hydrochlorides, providing a clear molecular ion. EI-MS, often coupled with Gas Chromatography (GC-MS), can provide valuable structural information through fragmentation patterns.
Step-by-Step Protocol (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of formic acid can aid in protonation.
-
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
N-H Stretch: As a primary amine salt (-NH₃⁺), a broad absorption band is expected in the region of 3000-2700 cm⁻¹.[7][8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
N-H Bend: Asymmetric and symmetric bending vibrations are expected between 1625-1500 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopic Analysis
Objective: To identify the key functional groups.
Methodology Rationale: The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining the IR spectrum of a solid sample with minimal sample preparation.
Step-by-Step Protocol (ATR-FT-IR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Physicochemical Properties and Their Determination
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Expected Value: The melting point for this compound is not consistently reported in the literature. As an amine hydrochloride salt, it is expected to have a relatively high melting point, likely above 150 °C.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting range of the compound.
Methodology Rationale: The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.[9][10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is finely powdered and completely dry.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]
-
-
Instrument Setup:
-
Place the capillary tube in the heating block of a melting point apparatus.
-
-
Measurement:
-
Heat the sample at a rapid rate to approximately 20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[12]
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The recorded range is the melting point of the sample.
-
Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation design.
Expected Solubility Profile: As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form. The solubility in aqueous media will be pH-dependent. Solubility in organic solvents will vary depending on the polarity of the solvent.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility in water.
Methodology Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Dissociation Constant (pKa)
The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. It is a critical parameter for predicting the behavior of a drug in physiological environments.
Expected pKa: The pKa of the cyclobutylammonium group is expected to be in the range of 9-11, typical for primary amine hydrochlorides.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the amine group.
Methodology Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring the change in pH upon addition of a titrant.[15][16][17][18]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water-cosolvent mixture.
-
The solution should be acidic to start with (due to the hydrochloride).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
-
Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the pKa corresponds to the point of maximum slope.
-
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.
Experimental Protocol: Purity Determination by HPLC-UV
Objective: To determine the purity of the compound and identify any impurities.
Methodology Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines.[19][20][21] A C18 column is a good starting point for method development.
Step-by-Step Protocol:
-
Method Development:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the 4-bromophenyl chromophore (likely around 220-230 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable diluent at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of a material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of solvates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, enthalpy of fusion, and to study polymorphism.[22][23][24] For amine hydrochlorides, DSC can reveal decomposition events.[25]
Experimental Protocol: Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability and characterize phase transitions.
Methodology Rationale: TGA and DSC provide complementary information about the thermal behavior of a material.[26][27]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
-
DSC: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the peak temperatures and enthalpies of these transitions.
-
Solid-State Characterization
X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction
XRPD is used to characterize the crystalline form of a solid. Single crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in a crystal.[28][29][30][31]
Experimental Protocol: Single Crystal X-ray Diffraction
Objective: To determine the absolute molecular structure.
Methodology Rationale: This technique provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[28]
Step-by-Step Protocol:
-
Crystal Growth:
-
Grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[32]
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Conclusion
This technical guide has provided a comprehensive framework for the physicochemical characterization of this compound. While some fundamental properties are readily available, a complete understanding requires the application of the detailed experimental protocols outlined herein. By systematically employing these spectroscopic, chromatographic, thermal, and solid-state analysis techniques, researchers and drug development professionals can generate the high-quality data necessary to advance their research and development activities with this promising chemical entity.
References
- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. organomation.com [organomation.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. One moment, please... [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thinksrs.com [thinksrs.com]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. enamine.net [enamine.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. manuallib.com [manuallib.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ami-instruments.com [ami-instruments.com]
- 27. scispace.com [scispace.com]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride
Introduction: Understanding the Critical Role of Physicochemical Properties in Drug Development
In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from the laboratory to clinical application. For novel active pharmaceutical ingredients (APIs) such as 1-(4-Bromophenyl)cyclobutanamine hydrochloride, two of the most critical attributes are its solubility and stability. These intrinsic properties govern not only the developability of various dosage forms but also the API's bioavailability, therapeutic efficacy, and overall safety profile. The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance its aqueous solubility and stability compared to the free base.[1][2][3]
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data that can confidently guide formulation development and regulatory submissions.
Part 1: Solubility Profiling of this compound
The solubility of an API is a determining factor in its absorption and, consequently, its bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. This section details a comprehensive approach to characterizing the solubility of this compound in various relevant media.
Equilibrium Solubility Determination in Biorelevant Media
The equilibrium solubility test is a fundamental experiment to ascertain the maximum concentration of the API that can be dissolved in a specific solvent under controlled conditions.[] To predict the in vivo behavior of the compound, it is essential to determine its solubility across the physiological pH range of the gastrointestinal tract.[5][6]
The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7]
Objective: To determine the equilibrium solubility of this compound in aqueous media across a pH range of 1.2 to 6.8 at 37 °C.
Materials:
-
This compound (purity ≥ 99%)
-
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Purified Water
-
Thermostatic shaker bath
-
Calibrated pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each buffer solution (pH 1.2, 4.5, and 6.8) and purified water. The excess solid should be visually apparent.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand at 37 °C for a sufficient time for the undissolved solid to sediment. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment for each solvent should be performed in triplicate.
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination.
Solubility in Common Pharmaceutical Solvents
To support formulation development, it is crucial to understand the solubility of the API in various organic and co-solvent systems that may be used in liquid or semi-solid dosage forms.
The following table presents a hypothetical summary of the solubility data for this compound in various solvents at 25 °C.
| Solvent System | Solubility Classification | Hypothetical Solubility (mg/mL) |
| Purified Water | Soluble | 10 - 30 |
| pH 1.2 Buffer | Freely Soluble | > 100 |
| pH 4.5 Buffer | Soluble | 15 - 35 |
| pH 6.8 Buffer | Sparingly Soluble | 5 - 15 |
| Ethanol | Freely Soluble | > 100 |
| Propylene Glycol | Soluble | 20 - 40 |
| PEG 400 | Soluble | 25 - 50 |
| Dichloromethane | Slightly Soluble | 1 - 5 |
| Hexane | Practically Insoluble | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.
Part 2: Stability Profiling and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[9]
Solid-State Stability
Solid-state stability studies are essential to determine the re-test period and appropriate storage conditions for the API. These studies are conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the solid-state stability of this compound under long-term and accelerated storage conditions.
Materials:
-
Three primary batches of this compound
-
Appropriate container closure systems that are impermeable to moisture and light
-
ICH-compliant stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Package the API from three different batches in the selected container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at specified time points and analyze them for appearance, assay, and degradation products.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analysis: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay and Impurities: Use a validated stability-indicating HPLC method to quantify the API and any degradation products.
-
In-Solution Stability
Understanding the stability of the API in solution is crucial for the development of liquid formulations and for defining the stability of analytical solutions.[10][11]
Objective: To assess the stability of this compound in various solvents and pH conditions.
Procedure:
-
Solution Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in the biorelevant buffers (pH 1.2, 4.5, 6.8) and in a proposed formulation vehicle.
-
Storage: Store the solutions under controlled temperature conditions (e.g., 4 °C and 25 °C) and protected from light.
-
Analysis: Analyze the solutions at initial, 24, 48, and 72-hour time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the initial assay value and impurity profile to those at subsequent time points to determine the extent of degradation.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[9] These studies are invaluable for understanding the degradation pathways and for ensuring the analytical method is "stability-indicating."
-
Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments. This is critical for predicting stability in the stomach and intestines and for liquid formulations with varying pH.
-
Oxidation: Assesses the impact of oxidative stress, which can be encountered during manufacturing and storage, especially in the presence of trace metals or peroxides.
-
Thermal Degradation: Investigates the effect of high temperatures, which can occur during shipping or improper storage.
-
Photostability: Determines the sensitivity of the API to light exposure, which informs packaging requirements.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.
| Stress Condition | Hypothetical Observation | Potential Degradation Pathway |
| 0.1 M HCl, 60°C, 24h | Minor degradation (<5%) | Hydrolysis of the amine hydrochloride to the free base |
| 0.1 M NaOH, RT, 4h | Significant degradation (>15%) | Base-catalyzed hydrolysis |
| 3% H₂O₂, RT, 24h | Moderate degradation (~10%) | Oxidation of the amine or aromatic ring |
| Solid, 60°C, 7 days | No significant degradation | Thermally stable in solid state |
| Photostability (ICH Q1B) | Minor degradation, slight color change | Photolytic cleavage or oxidation |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.
Part 3: Analytical Methodologies
A robust, validated analytical method is the cornerstone of reliable solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the quantification of this compound and its related substances.[12][13][14]
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a low-pH phosphate buffer
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the bromophenyl moiety (e.g., ~225 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the solubility and stability of this compound. By following the detailed protocols for solubility profiling, solid-state and in-solution stability testing, and forced degradation studies, researchers can generate the critical data necessary to understand the compound's physicochemical properties. This knowledge is indispensable for informed decision-making in formulation development, for establishing appropriate storage conditions and shelf-life, and for ensuring the overall quality, safety, and efficacy of the final drug product. The emphasis on causality and self-validating experimental designs ensures that the data generated will be robust, reliable, and suitable for regulatory scrutiny.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine Hydrochloride (CAS No. 1193389-40-0): A Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Significance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. The journey from a conceptual molecular target to a clinical candidate is often paved with the meticulous assembly of complex organic molecules. Within this intricate process, the role of specialized chemical intermediates is indispensable. 1-(4-Bromophenyl)cyclobutanamine hydrochloride, identified by the CAS number 1193389-40-0, has emerged as a crucial building block, particularly in the development of potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its pivotal application in the synthesis of next-generation therapeutics targeting critical cell signaling pathways. For researchers engaged in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, a thorough understanding of this intermediate is essential for the successful development of novel anti-cancer agents.[1][3]
Physicochemical Properties: A Snapshot of a Key Synthetic Precursor
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. While extensive experimental data for this compound is not exhaustively compiled in single public repositories, a consolidation of available information from chemical suppliers and databases provides a working profile for this compound.
| Property | Value | Source(s) |
| CAS Number | 1193389-40-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₃BrClN | [4][5] |
| Molecular Weight | 262.57 g/mol | [4][5] |
| Synonyms | 1-(4-Bromophenyl)cyclobutanamine HCl | [4] |
| Appearance | Not specified (typically a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | [5][6] |
| Solubility | Not specified | N/A |
| SMILES Code | Cl.BrC1=CC=C(C=C1)C2(N)CCC2 | [4] |
| InChI Key | Information not readily available | N/A |
Note: The lack of publicly available experimental data for properties such as melting point and solubility is common for specialized, non-commercial chemical intermediates. Researchers should perform their own analytical characterization upon receipt of this material.
The Synthetic Utility of this compound in Drug Discovery
The primary significance of this compound lies in its role as a key intermediate in the synthesis of complex heterocyclic molecules, most notably inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). The presence of a primary amine on a cyclobutane ring attached to a brominated phenyl group provides a versatile scaffold for the construction of diverse molecular architectures. The bromo-substituent, in particular, offers a reactive handle for cross-coupling reactions, enabling the introduction of additional complexity and the fine-tuning of pharmacological properties.
A Pivotal Role in the Synthesis of Akt Kinase Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Consequently, the development of small molecule inhibitors of Akt has been a major focus of oncology drug discovery programs.
Several patents detail the use of this compound as a starting material in the synthesis of novel Akt inhibitors.[1][2][7] The general synthetic strategy involves the reaction of the primary amine of 1-(4-Bromophenyl)cyclobutanamine with a suitable heterocyclic core, followed by further modifications, often leveraging the bromine atom for palladium-catalyzed cross-coupling reactions.
Representative Synthetic Scheme:
The following diagram illustrates a generalized synthetic pathway for the utilization of this compound in the construction of an Akt inhibitor.
Caption: Generalized synthetic workflow for Akt inhibitors.
Experimental Protocol: A Patent-Derived Synthetic Example
The following is a representative, generalized experimental protocol derived from patent literature, illustrating the use of this compound in the synthesis of an Akt inhibitor intermediate. This protocol is for illustrative purposes only and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Step 1: Free-Basing of this compound
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to neutralize the hydrochloride salt and generate the free amine.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the free amine of 1-(4-Bromophenyl)cyclobutanamine.
Step 2: Coupling with a Heterocyclic Core
-
To a solution of the free amine from Step 1 in an appropriate aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran), add the desired heterocyclic coupling partner (e.g., a chloropyrimidine derivative).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid generated during the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for a sufficient time to ensure complete reaction, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Causality Behind Experimental Choices:
-
Free-Basing: The initial deprotonation of the amine is crucial as the free amine is the nucleophilic species required for the subsequent coupling reaction.
-
Aprotic Solvent: Solvents like DMF or THF are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
-
Non-nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is used to prevent it from competing with the primary amine in the reaction with the electrophilic heterocyclic core.
-
Purification: Chromatographic purification is essential to remove unreacted starting materials and byproducts, ensuring the purity of the intermediate for subsequent steps.
The Biological Context: Targeting the PI3K/Akt/mTOR Pathway
The end products synthesized from this compound are designed to inhibit the activity of Akt kinase, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is a master regulator of cellular processes and its dysregulation is a key driver of tumorigenesis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
By inhibiting Akt, the molecules synthesized using this compound can block downstream signaling, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells. This targeted approach offers the promise of more effective and less toxic cancer therapies compared to traditional chemotherapy.
Conclusion and Future Outlook
This compound is a prime example of a specialized chemical intermediate that plays a critical, albeit often unheralded, role in the drug discovery and development process. Its unique structural features make it a valuable precursor for the synthesis of potent and selective Akt kinase inhibitors. As our understanding of the molecular drivers of cancer deepens, the demand for such precisely engineered chemical tools will undoubtedly continue to grow. For medicinal chemists and process development scientists, a thorough knowledge of the properties and reactivity of such intermediates is essential for the rapid and efficient development of the next generation of targeted therapies. The continued exploration of novel synthetic routes utilizing this and related building blocks will be a key enabler in the ongoing quest for more effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. US20220144821A1 - Akt inhibitor - Google Patents [patents.google.com]
- 3. An updated patent review of AKT inhibitors (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1193389-40-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Cyclobutane Motif: A Rising Star in Medicinal Chemistry's Constellation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Flatland – Embracing the Third Dimension in Drug Design
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic rings. While undeniably successful, this "flatland" approach often comes with inherent liabilities, including metabolic instability and poor solubility. The relentless pursuit of novel chemical matter with enhanced drug-like properties has led to a renaissance of interest in saturated, three-dimensional scaffolds. Among these, the cyclobutane motif has emerged as a particularly powerful and versatile tool. Its unique conformational properties and synthetic accessibility have positioned it as a rising star, capable of unlocking new avenues in drug discovery and surmounting long-standing challenges in optimizing lead compounds. This guide provides a comprehensive exploration of the cyclobutane ring's role in modern medicinal chemistry, from its fundamental properties to its strategic application in the design of next-generation therapeutics.
The Unique Physicochemical Landscape of the Cyclobutane Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain is not a liability but rather the source of its unique and advantageous properties in a medicinal chemistry context.
A Puckered Conformation: A Pre-organized Scaffold for Enhanced Binding
Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2][3] This non-planar geometry is crucial. It allows for the precise spatial orientation of substituents in either axial or equatorial positions, providing a rigid scaffold that can pre-organize pharmacophoric elements for optimal interaction with a biological target.[4] This pre-organization minimizes the entropic penalty upon binding, which can translate to a significant increase in binding affinity and potency.[1][4]
The puckered nature of cyclobutane also allows it to serve as a superior bioisostere for other common linkers. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the molecule into a more bioactive conformation, a strategy that has been successfully employed in the development of potent and selective inhibitors.[1][5]
Diagram 1: Conformational Puckering of the Cyclobutane Ring
Caption: Puckered vs. planar cyclobutane conformations.
Bond Characteristics: A Subtle Blend of Alkane and Alkene Properties
The internal C-C-C bond angles of cyclobutane are compressed to approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This angle strain leads to rehybridization, giving the C-C bonds increased p-character and the C-H bonds more s-character.[1] Consequently, the C-C bonds in cyclobutane are slightly longer (1.56 Å) than those in ethane (1.54 Å).[1] This unique electronic structure imparts a degree of unsaturation-like character to the ring, influencing its interactions and metabolic profile.
Strategic Applications of the Cyclobutane Motif in Drug Design
The unique properties of the cyclobutane ring have been leveraged in a multitude of ways to enhance the pharmacological profiles of drug candidates.
Conformational Restriction and Rigidity
As previously mentioned, the inherent rigidity of the cyclobutane scaffold is one of its most powerful attributes. By replacing flexible linkers, medicinal chemists can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[1][4][6] This strategy has proven effective across various target classes, including kinases and integrins.[4][5]
A notable example is in the development of Janus kinase (JAK) inhibitors. The incorporation of a cis-1,3-diaminocyclobutane linker was instrumental in achieving both high potency and selectivity for JAK1.[1][4] This constrained linker optimally positions the key pharmacophoric groups for interaction with the enzyme's active site.
A Versatile Bioisostere: Beyond the Benzene Ring
The concept of bioisosterism is a cornerstone of medicinal chemistry, and the cyclobutane ring has proven to be a highly effective bioisostere for several common functionalities.
-
Aryl Ring Bioisostere: The replacement of a planar, often metabolically labile, aromatic ring with a three-dimensional, saturated cyclobutane ring is a key strategy to improve the physicochemical properties of a drug candidate.[7][8] This substitution increases the fraction of sp³ hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[7] Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, leading to improved metabolic stability.[7]
-
gem-Dimethyl and Alkene Isostere: The cyclobutane ring can also serve as a bioisostere for the gem-dimethyl group, effectively filling hydrophobic pockets while offering a more rigid and defined orientation.[9] Additionally, it can replace an alkene, preventing potential cis/trans-isomerization and improving metabolic stability.[1][10]
Table 1: Comparative Physicochemical Properties of Aromatic vs. Cyclobutane-Containing Bioisosteres
| Property | Aromatic Analogue | Cyclobutane Analogue | Rationale for Improvement |
| Fsp³ | Low | High | Increased three-dimensionality, often leading to better clinical outcomes.[7] |
| Solubility | Often Lower | Generally Higher | Reduced planarity and increased saturation can improve aqueous solubility.[1] |
| Metabolic Stability | Susceptible to Oxidation | More Resistant to Oxidation | Lack of aromatic π-system reduces susceptibility to cytochrome P450-mediated metabolism.[7] |
| Lipophilicity (logP/logD) | Can be High | Often Lower | Replacement of a flat hydrophobic surface with a more compact 3D structure can modulate lipophilicity. |
Enhancing Metabolic Stability and Pharmacokinetic Profiles
The chemical inertness of the cyclobutane ring, despite its strain, makes it a valuable tool for improving metabolic stability.[1][6] By replacing metabolically vulnerable moieties, such as linear alkyl chains or aromatic rings, with a cyclobutane, the overall metabolic clearance of a compound can be significantly reduced.
For instance, in the development of an IDH1 inhibitor, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group was a key step in achieving a metabolically stable and clinically viable drug candidate, ivosidenib.
Synthesis of Medicinally Relevant Cyclobutanes: A Practical Approach
The increased application of cyclobutanes in drug discovery has been paralleled by the development of robust and efficient synthetic methodologies. Among these, the [2+2] cycloaddition is the most prominent and widely used method for constructing the cyclobutane core.[11]
The Power of [2+2] Cycloaddition
The [2+2] cycloaddition reaction, which involves the formation of a four-membered ring from two two-atom components, is a powerful tool for synthesizing a wide variety of substituted cyclobutanes.[11] This reaction can be promoted by heat, light (photochemical [2+2]), or transition metal catalysis, offering a range of conditions to suit different substrates.[11][12]
Diagram 2: Generalized [2+2] Cycloaddition for Cyclobutane Synthesis
Caption: Schematic of a [2+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a 1,3-Disubstituted Cyclobutane Precursor via Hyperbaric [2+2] Cycloaddition
This protocol is adapted from a reported synthesis of a 3-aminocyclobutanol library, demonstrating a practical application of [2+2] cycloaddition for generating medicinally relevant scaffolds.[13]
Objective: To synthesize a cyclobutane core structure via a high-pressure [2+2] cycloaddition between a sulfonyl allene and benzyl vinyl ether.
Materials:
-
Arenesulfonyl allene (1.0 equiv)
-
Benzyl vinyl ether (3.0 equiv)
-
Toluene (solvent)
-
High-pressure reactor (capable of achieving at least 10 kbar)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel suitable for high-pressure applications, dissolve the arenesulfonyl allene (1.0 equiv) in toluene.
-
Addition of Reactant: Add benzyl vinyl ether (3.0 equiv) to the solution.
-
High-Pressure Reaction: Seal the reaction vessel and place it in the high-pressure reactor. Pressurize the reactor to 10-15 kbar.
-
Heating and Incubation: Heat the reaction mixture to 50 °C and maintain these conditions for 19 hours.
-
Work-up: After the reaction is complete, carefully depressurize the reactor and remove the reaction vessel. Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired cyclobutane adduct.
Rationale for Experimental Choices:
-
Hyperbaric Conditions: The use of high pressure (10-15 kbar) is crucial for promoting the [2+2] cycloaddition of these unreactive substrates under conventional conditions.[13] High pressure accelerates reactions with a negative activation volume, such as cycloadditions.
-
Excess Vinyl Ether: Using an excess of the vinyl ether helps to drive the reaction to completion and maximize the yield of the desired cyclobutane product.[13]
-
Solvent Choice: Toluene is a relatively non-polar solvent that is suitable for this reaction and is stable under the applied high-pressure and temperature conditions.
Case Studies: The Cyclobutane Motif in Action
The successful application of the cyclobutane motif is evident in several marketed drugs and clinical candidates.
-
Carboplatin: An early example of a cyclobutane-containing drug, carboplatin, utilizes a cyclobutane-1,1-dicarboxylate ligand to chelate platinum.[1][10] This modification reduces the nephrotoxicity associated with its predecessor, cisplatin.
-
Boceprevir: This hepatitis C virus (HCV) NS3/4A protease inhibitor incorporates a cyclobutylmethyl group in its P1 region, which was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.
-
Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, apalutamide features a spirocyclic cyclobutane scaffold.
-
JAK Inhibitors: As mentioned earlier, several JAK inhibitors in development utilize a cyclobutane linker to achieve selectivity and potency.[1][4][14]
Future Perspectives: The Expanding Role of Cyclobutanes in Drug Discovery
The cyclobutane motif is no longer a novelty but a validated and increasingly mainstream tool in the medicinal chemist's arsenal. Its ability to impart three-dimensionality, conformational rigidity, and improved metabolic stability makes it an attractive scaffold for tackling challenging drug targets.[1][4][6] As synthetic methods continue to evolve, allowing for even more diverse and complex cyclobutane structures to be readily accessed, we can expect to see a continued rise in the number of cyclobutane-containing drug candidates entering clinical development. The strategic incorporation of this "rising star" will undoubtedly contribute to the design of safer, more effective, and more successful medicines of the future.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baranlab.org [baranlab.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Preliminary Toxicological Screening of Bromophenyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromophenyl Structural Motif and the Imperative for Early Toxicological Insight
Bromophenyl compounds, characterized by one or more bromine atoms attached to a phenyl ring, are a prevalent structural motif in pharmaceuticals, agrochemicals, and industrial materials such as flame retardants.[1] Their utility is often linked to the unique electronic and lipophilic properties imparted by the bromine substituent. However, the same chemical features that confer desirable activity can also present toxicological liabilities. Halogenated aromatic systems are frequently associated with persistence in the environment, bioaccumulation, and diverse mechanisms of toxicity, including endocrine disruption and oxidative stress.[1][2]
For drug development professionals and researchers, the early identification of these liabilities is not merely a regulatory hurdle but a critical strategic component. A failure to detect potential toxicity in the preliminary stages leads to significant financial and temporal losses when compounds fail in later, more expensive stages of development. This guide provides a scientifically grounded, tiered approach to the preliminary toxicological screening of bromophenyl compounds, integrating modern in silico and in vitro methodologies. The focus is on building a comprehensive, early-stage toxicological profile that enables informed, data-driven decisions.
The Modern Toxicological Screening Paradigm: A Phased, Data-Driven Approach
The historical reliance on animal testing for preliminary screening is being progressively replaced by a more ethical and efficient paradigm rooted in computational and cell-based assays.[3][4] This approach, advocated by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), prioritizes a weight-of-evidence strategy.[5][6] Our screening cascade is designed to move from broad, predictive assessments to more specific, mechanistic inquiries, enriching the data set at each stage.
Caption: Tiered Toxicological Screening Workflow.
Phase 1: In Silico First Pass – Predictive Toxicology
Before any wet lab experiments are conducted, computational models provide a powerful and cost-effective first assessment of potential toxicological risks.[7] Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this phase, using the chemical structure of a compound to predict its biological effects based on data from structurally similar molecules.[8][9]
Expertise in Practice: The goal of in silico screening is not to definitively label a compound as "toxic" but to flag potential hazards that require focused in vitro investigation. For bromophenyl compounds, it is crucial to use QSAR models trained on datasets that include halogenated aromatic compounds to ensure the model's applicability domain is relevant.[10]
Core Endpoints for Bromophenyl QSAR Assessment:
-
Mutagenicity/Genotoxicity: Does the compound have the potential to damage DNA?
-
Hepatotoxicity: Is liver toxicity a likely concern?
-
Endocrine Disruption: Does the structure suggest interaction with nuclear receptors (e.g., estrogen, androgen, thyroid)?[10]
-
Metabolism Prediction: What are the likely metabolites? Sometimes, a metabolite is more toxic than the parent compound.[11]
Workflow: Basic QSAR Analysis
-
Obtain Compound Structure: Secure the 2D structure (e.g., SMILES or SDF format) of the bromophenyl compound.
-
Select QSAR Software: Utilize validated QSAR platforms. Several commercial and publicly available tools exist, such as the OECD QSAR Toolbox.[12]
-
Input Structure and Calculate Descriptors: The software will calculate molecular descriptors (e.g., logP, molecular weight, electronic properties) that are the basis for the prediction.
-
Run Prediction Models: Execute validated models for the core toxicological endpoints.
-
Analyze Results: Critically evaluate the predictions. A positive finding for genotoxicity, for instance, strongly indicates that a Comet assay should be prioritized in Phase 3.
Phase 2: Tier 1 In Vitro Screening – Foundational Cytotoxicity
The first experimental step is to determine the concentration range at which a compound causes general cell death. This is crucial for designing subsequent, more specific mechanistic assays. Performing at least two different cytotoxicity assays is a self-validating practice, as they measure different aspects of cell health.[13]
Protocol 1: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
-
Principle: This assay assesses cell viability by measuring the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[14] Damage to the cell membrane or lysosomes results in a decreased uptake of the dye. This is a robust indicator of baseline cytotoxicity.[15]
-
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 human liver carcinoma cells for hepatotoxicity screening) in a 96-well plate and incubate overnight to allow for attachment.[16]
-
Compound Exposure: Treat the cells with a serial dilution of the bromophenyl compound for a defined period (e.g., 24 hours). Include vehicle (e.g., DMSO) and positive (e.g., sodium lauryl sulfate) controls.[17]
-
Neutral Red Incubation: Replace the treatment medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for approximately 2-3 hours.[16]
-
Extraction: Wash the cells and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.[18]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.[14]
-
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of neutral red uptake).
Protocol 2: MTT Assay for Metabolic Activity
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]
-
Methodology:
-
Cell Seeding & Exposure: Follow the same procedure as the NRU assay (Step 1 & 2).
-
MTT Incubation: Add MTT solution (e.g., final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21][23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the insoluble purple formazan crystals.[22]
-
Quantification: Shake the plate to ensure complete solubilization and measure the absorbance at ~570 nm.[23]
-
-
Data Analysis: As with the NRU assay, calculate the percentage of metabolic activity relative to the vehicle control and determine the IC50 value.
Data Presentation: Tier 1 Cytotoxicity
Summarize the results in a clear, comparative table.
| Compound ID | Bromophenyl Moiety | NRU IC50 (µM) | MTT IC50 (µM) |
| BP-001 | 4-bromophenyl | 75.2 | 88.5 |
| BP-002 | 3,5-dibromophenyl | 22.8 | 31.4 |
| BP-003 | 2,4,6-tribromophenyl | 5.1 | 9.3 |
Expert Insight: A significant discrepancy between the NRU and MTT IC50 values can be mechanistically informative. For example, a compound that is much more potent in the NRU assay might specifically target lysosomal function, while a compound more potent in the MTT assay might be a direct mitochondrial toxicant.
Phase 3: Tier 2 In Vitro Screening – Mechanistic Assays
If a compound demonstrates significant cytotoxicity in Tier 1, or if in silico models predicted specific hazards, the next step is to investigate the underlying mechanism of toxicity.
Protocol 3: Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
-
Principle: The Comet assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual cells.[24][25] When subjected to electrophoresis, the damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of damage.[26][27]
-
Methodology:
-
Cell Treatment: Expose cells to sub-lethal concentrations (typically below the IC20) of the bromophenyl compound.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH >13) to unwind the DNA and then apply an electric field.
-
Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is the primary measure of DNA damage.
-
Protocol 4: DCFH-DA Assay for Oxidative Stress
-
Principle: Many toxic compounds, particularly halogenated aromatics, can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[28][29] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS.[30] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[31][32]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate (a black, clear-bottom plate is preferred for fluorescence) and allow them to adhere.
-
Probe Loading: Incubate the cells with DCFH-DA working solution (e.g., 10-25 µM) for 30 minutes at 37°C.[30][32]
-
Washing: Gently wash the cells with a buffered saline solution to remove excess probe.
-
Compound Exposure: Treat the cells with the bromophenyl compound. Include a vehicle control and a positive control (e.g., H₂O₂ or TBHP).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation (~495-502 nm) and emission (~525-529 nm) wavelengths using a fluorescence plate reader.[31][32]
-
Caption: Bromophenyl-Induced Oxidative Stress Pathway.
Protocol 5: Endocrine Disruption Screening
-
Principle: Brominated compounds are known potential endocrine disruptors.[2][33] A common preliminary screen involves assessing a compound's ability to bind to and activate or inhibit key hormone receptors, such as the estrogen receptor (ER).[34] Reporter gene assays are frequently used for this purpose.[35]
-
Methodology (Estrogen Receptor Transactivation Assay Example):
-
Cell Line: Use a human cell line (e.g., BG-1) that has been stably transfected with the estrogen receptor and a reporter gene (e.g., luciferase) linked to estrogen response elements.[35]
-
Compound Exposure: Treat the cells with the bromophenyl compound in the presence (for antagonist screening) or absence (for agonist screening) of a known estrogen like 17β-estradiol.
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Lysis & Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Quantification: Measure the light produced (luminescence), which is proportional to the activation of the estrogen receptor pathway.[35]
-
Integrated Data Analysis and Risk Assessment
The final and most critical step is to synthesize the data from all phases into a coherent toxicological profile.
-
Connect the Dots: Does the in silico prediction of genotoxicity align with a positive Comet assay result? Does the cytotoxicity observed in Tier 1 appear to be driven by the oxidative stress measured in Tier 2?
-
Establish a Profile: For each compound, create a summary profile. For example: "Compound BP-002 exhibits moderate cytotoxicity (IC50 ~25 µM) in HepG2 cells, which appears to be mediated by significant ROS production. It was predicted to be a potential endocrine disruptor by QSAR and showed weak antagonistic activity in the ER transactivation assay. It did not show evidence of direct DNA damage in the Comet assay at sub-lethal concentrations."
-
Decision-Making: This integrated profile allows for a rational, evidence-based decision. A compound with high cytotoxicity driven by significant genotoxicity would likely be deprioritized. A compound with weak, off-target endocrine activity might be flagged for structural modification to mitigate this effect while retaining desired primary activity. This process ensures that only the most promising and safest candidates move forward in the development pipeline.
References
- 1. osti.gov [osti.gov]
- 2. In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepsci.eu [thepsci.eu]
- 6. oecd.org [oecd.org]
- 7. pozescaf.com [pozescaf.com]
- 8. Prediction of toxicological endpoints by QSAR modeling | RE-Place [re-place.be]
- 9. From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR Modelling – ToxMinds [toxminds.com]
- 11. cefic-lri.org [cefic-lri.org]
- 12. youtube.com [youtube.com]
- 13. scielo.br [scielo.br]
- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 15. researchgate.net [researchgate.net]
- 16. qualitybiological.com [qualitybiological.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Assessment of genotoxicity of methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 28. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Oxidative stress related effect of xenobiotics on eukaryotic model organism, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 32. bioquochem.com [bioquochem.com]
- 33. research.vu.nl [research.vu.nl]
- 34. academic.oup.com [academic.oup.com]
- 35. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
understanding the reactivity of the cyclobutanamine functional group
An In-Depth Technical Guide to the Reactivity of the Cyclobutanamine Functional Group
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of unique functional groups is paramount to innovation. The cyclobutanamine moiety, a four-membered carbocycle bearing an amino group, represents a fascinating and increasingly vital scaffold. Its inherent ring strain and distinct three-dimensional geometry offer a powerful combination of properties that can be harnessed to create novel chemical entities with enhanced pharmacological profiles.
This guide provides a comprehensive exploration of the cyclobutanamine functional group. We will dissect its structural and electronic properties, delve into its characteristic reaction pathways, and illuminate its strategic application in modern drug discovery. The narrative is structured to provide not just protocols, but a deep, mechanistic understanding of the causality behind its chemical behavior.
The Core of Reactivity: Structure, Strain, and Stereoelectronics
The chemical behavior of cyclobutanamine is fundamentally governed by the unique nature of the cyclobutane ring. Unlike its larger cycloalkane cousins, the cyclobutane ring is significantly strained, with a total ring strain energy of approximately 26.3 kcal/mol[1][2]. This strain arises from two primary sources:
-
Angle Strain: The internal C-C-C bond angles are forced to be around 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap.
-
Torsional Strain: To alleviate some of the eclipsing interactions that would exist in a perfectly planar structure, the cyclobutane ring adopts a puckered or "butterfly" conformation[1][2]. This puckering is a dynamic equilibrium, rapidly interconverting between conformers.
This inherent strain makes the C-C bonds of the cyclobutane ring weaker and more susceptible to cleavage than those in acyclic or larger cyclic systems, serving as a potent thermodynamic driving force for ring-opening reactions[3][4]. The presence of the amino group further modulates this reactivity, acting as a handle for directing reactions and influencing the stability of intermediates.
Caption: The relationship between structural strain and the chemical reactivity of the cyclobutane core.
Characteristic Reactions of the Cyclobutanamine Moiety
The reactivity of cyclobutanamine can be broadly categorized into two classes: reactions involving the amine functional group and reactions driven by the cleavage of the strained carbocyclic ring.
Reactions at the Amine Center
As a primary aliphatic amine, cyclobutanamine exhibits predictable nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles[5][6][7].
-
Salt Formation: It readily forms salts with acids[5].
-
N-Alkylation and N-Acylation: It reacts with alkyl halides, aldehydes, and ketones to form substituted cyclobutanamines[5]. These reactions are fundamental for elaborating the cyclobutanamine core into more complex molecules.
-
Diazotization: Reaction with nitrous acid (HNO₂) generates an unstable cyclobutyl diazonium ion. This intermediate is highly prone to rearrangement, leading to a mixture of products including cyclobutyl alcohol and, notably, ring-contracted cyclopropyl carbinol. This rearrangement underscores the influence of ring strain on the fate of carbocationic intermediates[8].
Ring-Opening Reactions: Unleashing the Strain
The release of ring strain is a powerful thermodynamic driving force for reactions that involve the cleavage of a C-C bond in the cyclobutane ring. These transformations are often initiated by creating a reactive center on or adjacent to the ring.
Visible Light Photoredox Catalysis: A modern and powerful method involves the single-electron oxidation of an N-aryl cyclobutanamine (a cyclobutylaniline)[3]. The resulting amine radical cation significantly weakens the adjacent C-C bond, facilitating a ring-opening cascade. This strategy has been successfully employed in [4+2] annulation reactions with alkynes to construct complex, amine-substituted cyclohexene derivatives with high atom economy[3].
Lewis Acid Catalysis: In cyclobutanes substituted with donor-acceptor groups, Lewis acids like AlCl₃ can catalyze a Friedel-Crafts-type ring-opening reaction. The Lewis acid coordinates to the acceptor group, polarizing the system and promoting nucleophilic attack by an electron-rich arene or other nucleophiles, leading to selective ring cleavage[9].
Caption: Key reaction pathways available to the cyclobutanamine functional group.
Synthesis of Cyclobutanamine Derivatives
The growing importance of the cyclobutanamine scaffold in drug discovery has spurred the development of robust synthetic strategies. A common and versatile approach involves the use of a key cyclobutanone intermediate, which allows for diversification[10].
Protocol: Synthesis of a 1,3-Disubstituted Cyclobutanamine Library
This protocol outlines a generalized, field-proven workflow for generating a library of N-substituted cis- and trans-1,3-cyclobutanamines, adapted from methodologies developed for fragment-based drug discovery[10][11]. The causality behind this multi-step process lies in establishing the core ring structure first, followed by controlled reduction and functional group manipulation to install the desired diversity vectors.
Step 1: Reductive Amination of 3-Azido-cyclobutanone
-
Rationale: Reductive amination is a reliable method for introducing a diverse range of substituents onto an amine. Using a ketone as the starting point allows for the direct installation of the first diversity vector.
-
To a solution of 3-azido-cyclobutanone (1.0 eq) in methanol, add the desired aldehyde (R¹CHO, 0.97 eq).
-
Stir the mixture at room temperature for 18 hours to form the corresponding enamine/iminium ion intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH₄, 3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). The azide group can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the primary amine.
Step 2: N-Functionalization (Amide or Sulfonamide Formation)
-
Rationale: This step introduces the second point of diversity. The choice of an acid chloride or sulfonyl chloride allows for the formation of stable, biochemically relevant amide or sulfonamide linkages.
-
Dissolve the amine intermediate from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 eq) and cool the solution to 0 °C.
-
Add the desired acid chloride (R²COCl, 1.2 eq) or sulfonyl chloride (R²SO₂Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-44 hours until completion is observed by TLC or LC-MS.
-
Work up the reaction by washing with aqueous bicarbonate solution and brine. Purify the product via column chromatography.
Step 3: Diastereomer Separation
-
Rationale: The non-stereoselective reduction in Step 1 typically yields a mixture of cis and trans diastereomers. These can often be separated by standard silica gel chromatography, providing access to stereochemically pure compounds, which is critical for structure-activity relationship (SAR) studies[10].
Application in Drug Development: A Bioisostere for the Modern Age
The cyclobutane ring is an underutilized but highly attractive scaffold in medicinal chemistry[1][10]. Its rigid, puckered three-dimensional structure provides a distinct advantage over flat, aromatic systems that have historically dominated fragment libraries[12].
Key Advantages in Drug Design:
| Property | Cyclobutanamine | Acyclic/Aromatic Analogs | Rationale & Impact |
| Fraction sp³ (Fsp³) | High | Low | Increased Fsp³ character is correlated with improved solubility, reduced promiscuity, and higher clinical success rates. |
| 3D Shape | Defined, non-planar | Planar or flexible | Provides precise vectors for exiting a binding pocket, enabling improved potency and selectivity[1]. |
| Metabolic Stability | Generally high | Can be labile | The strained ring can be metabolically robust. Fluorination of the cyclobutyl ring can further block sites of metabolic oxidation[1]. |
| Role as a Bioisostere | Versatile | Varies | Can replace larger cyclic systems, conformationally restrict flexible linkers, or act as a replacement for metabolically labile groups like gem-dimethyl[1][13]. |
Case Study: AKT Inhibitors In the development of AKT inhibitors, the installation of a cyclobutylamine at the benzylic position resulted in a significant improvement in inhibitory activity. X-ray co-crystallography revealed that the cyclobutane ring positioned itself in a hydrophobic pocket, which in turn oriented the benzylic amine to form crucial bidentate hydrogen bonds with Tyr272 and Asp274 residues in the binding site. This demonstrates the power of the cyclobutane scaffold to direct key pharmacophore groups into optimal binding orientations[1].
Caption: Workflow for utilizing cyclobutanamine fragments in a drug discovery cascade.
Conclusion
The cyclobutanamine functional group is far more than a simple aliphatic amine. It is a sophisticated chemical tool whose reactivity is a delicate interplay between the nucleophilicity of the amino group and the inherent strain of the four-membered ring. Its unique, three-dimensional structure and favorable physicochemical properties make it an increasingly valuable building block for escaping the "flatland" of traditional medicinal chemistry. A thorough understanding of its fundamental reactivity—from predictable N-functionalization to complex, strain-releasing rearrangements—empowers scientists and drug development professionals to fully exploit its potential in the design of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. CAS 2516-34-9: Cyclobutylamine | CymitQuimica [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - PhDData [phddata.org]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1-(4-Bromophenyl)cyclobutanamine hydrochloride
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-(4-Bromophenyl)cyclobutanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence commencing with the phase-transfer-catalyzed cycloalkylation of 4-bromophenylacetonitrile, followed by the reduction of the resultant nitrile to the primary amine and its subsequent conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway.
Introduction
1-(4-Bromophenyl)cyclobutanamine and its derivatives are of significant interest in the pharmaceutical industry due to their prevalence in the core structures of various biologically active molecules. The unique conformational constraints imposed by the cyclobutane ring, coupled with the synthetic versatility of the aryl bromide, make this scaffold an attractive starting point for the development of novel therapeutics. This application note provides a reliable and well-characterized protocol for the synthesis of 1-(4-Bromophenyl)cyclobutanamine as its stable hydrochloride salt, ensuring high purity and suitability for downstream applications.
The synthesis proceeds via two key transformations:
-
Cycloalkylation: Formation of 1-(4-bromophenyl)cyclobutanecarbonitrile through the reaction of 4-bromophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions.
-
Reduction and Salt Formation: Reduction of the nitrile intermediate to the corresponding primary amine using lithium aluminum hydride (LiAlH4), followed by precipitation of the hydrochloride salt.
Reaction Scheme and Mechanism
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
The mechanism of the first step, the cycloalkylation, involves the deprotonation of the benzylic proton of 4-bromophenylacetonitrile by a strong base (NaOH) to form a carbanion. The phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) facilitates the transfer of this carbanion from the aqueous phase to the organic phase, where it can react with 1,3-dibromopropane in a nucleophilic substitution reaction. A second intramolecular nucleophilic substitution then occurs to form the cyclobutane ring.
The second step is the reduction of the nitrile. Lithium aluminum hydride acts as a powerful hydride donor, adding two hydride ions sequentially to the carbon of the nitrile group.[1] The resulting aluminate-amine complex is then hydrolyzed during the workup to yield the primary amine.[2][3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Bromophenylacetonitrile | ≥98% | Sigma-Aldrich |
| 1,3-Dibromopropane | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH4) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR |
| Celite® | - | VWR |
| Deionized Water | - | In-house |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Rotary evaporator | - | - |
| Inert atmosphere setup (Nitrogen/Argon) | - | - |
| Buchner funnel and filter paper | - | - |
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
Caption: Workflow for the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromophenylacetonitrile (10.0 g, 51.0 mmol), toluene (100 mL), and tetrabutylammonium bromide (1.64 g, 5.1 mmol).
-
Stir the mixture and add a 50% (w/v) aqueous solution of sodium hydroxide (20 mL).
-
Heat the biphasic mixture to 60 °C with vigorous stirring.
-
To the heated mixture, add 1,3-dibromopropane (11.3 g, 56.1 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature at 60-65 °C.
-
After the addition is complete, continue stirring at 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material should be consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclobutanecarbonitrile.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary, though it is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
Caption: Workflow for the reduction and hydrochloride salt formation.
-
Reduction of the Nitrile:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the crude 1-(4-bromophenyl)cyclobutanecarbonitrile (assuming 100% yield from the previous step, ~12.0 g, 51.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and slowly add lithium aluminum hydride (1.0 M solution in THF, 76.5 mL, 76.5 mmol) dropwise via the dropping funnel. Caution: The reaction is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and a slow addition rate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by TLC until the nitrile is no longer observed.
-
-
Workup and Hydrochloride Salt Formation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench the reaction by the sequential and dropwise addition of:
-
Deionized water (3.0 mL)
-
15% aqueous NaOH solution (3.0 mL)
-
Deionized water (9.0 mL)
-
-
Stir the resulting greyish-white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclobutanamine as an oil.
-
Dissolve the crude amine in anhydrous diethyl ether (150 mL).
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Stir the resulting white suspension for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to afford this compound.
-
Characterization and Data
| Parameter | Expected Value |
| Final Product | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol [2] |
| Purity (by HPLC) | >95% |
| Yield (overall) | 60-75% |
Safety and Handling
-
4-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]
-
1,3-Dibromopropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Lithium Aluminum Hydride (LiAlH4): Reacts violently with water, releasing flammable hydrogen gas. Corrosive. Handle under an inert atmosphere.
-
Tetrahydrofuran and Diethyl Ether: Highly flammable liquids and vapors. May form explosive peroxides.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Inefficient phase transfer; Incomplete reaction | Ensure vigorous stirring; Check the quality of the phase-transfer catalyst; Increase reaction time. |
| Incomplete reduction in Step 2 | Insufficient LiAlH4; Deactivated LiAlH4 | Use a fresh solution of LiAlH4; Ensure all reagents and solvents are anhydrous; Increase the equivalents of LiAlH4. |
| Oily final product | Incomplete salt formation; Presence of impurities | Add more HCl/ether solution; Recrystallize the product from a suitable solvent system (e.g., ethanol/ether). |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The explanations of the underlying chemical principles aim to empower scientists to adapt and troubleshoot the synthesis as needed for their specific applications.
References
Application Note: 1-(4-Bromophenyl)cyclobutanamine HCl as a Versatile Synthetic Intermediate in Drug Discovery
Introduction
In the modern landscape of medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount to "escape from flatland" and access novel chemical space with improved pharmacological properties.[1] The cyclobutane moiety has emerged as a particularly attractive structural motif, offering a unique combination of conformational restriction and metabolic stability without significantly altering the electronic properties of a parent molecule.[2][3] 1-(4-Bromophenyl)cyclobutanamine Hydrochloride presents itself as a uniquely valuable building block, synergistically combining the benefits of a sp³-rich cyclobutane core with two of the most versatile functional handles in synthetic chemistry: a primary amine and an aryl bromide.
This guide provides an in-depth exploration of 1-(4-Bromophenyl)cyclobutanamine HCl as a synthetic intermediate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design and troubleshooting. We will delve into its application in cornerstone reactions for library synthesis, including palladium-catalyzed cross-coupling and robust amide bond formations.
Physicochemical Properties and Safe Handling
1-(4-Bromophenyl)cyclobutanamine HCl is a stable, crystalline solid, facilitating accurate measurement and handling. Its hydrochloride salt form generally improves stability and reduces the volatility associated with the free amine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1193389-40-0 | [4][5] |
| Molecular Formula | C₁₀H₁₂BrN · HCl | [4] |
| Molecular Weight | 262.57 g/mol | [4][6] |
| Appearance | Off-white to white solid | N/A (General Observation) |
| Storage Temperature | Room Temperature or 2-8°C |[7][8] |
Safety and Handling Protocol
Proper handling is crucial to ensure laboratory safety. This compound, like many amine hydrochlorides and aryl halides, requires careful handling to avoid exposure.
Table 2: Hazard Identification and Recommended Handling
| Hazard Category | Description & Precautionary Actions | Reference(s) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [7][9] |
| Skin Irritation | Causes skin irritation. Wear nitrile or neoprene gloves and a lab coat. Avoid all skin contact. | [7][9] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. | [7][9] |
| Respiratory Irritation | May cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | [7][9] |
| Personal Protective Equipment (PPE) | Always use: Chemical fume hood, safety goggles, lab coat, and appropriate chemical-resistant gloves. | [10][11] |
| Spill & Disposal | In case of a spill, avoid generating dust. Sweep up carefully and place in a sealed container for disposal. Dispose of contents/container to an approved waste disposal plant. |[11][12] |
Core Synthetic Applications: A Gateway to Chemical Diversity
The true power of 1-(4-Bromophenyl)cyclobutanamine HCl lies in the orthogonal reactivity of its two primary functional groups. The aryl bromide is a substrate for transition-metal-catalyzed reactions, while the primary amine is a potent nucleophile for substitutions and condensations. This allows for sequential or divergent synthetic strategies to rapidly build molecular complexity.
Diagram 1: Key synthetic transformations accessible from 1-(4-Bromophenyl)cyclobutanamine HCl.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl or aryl-alkenyl C-C bonds, owing to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[13][14] For this intermediate, it provides a direct route to introduce diverse substituents at the 4-position of the phenyl ring.
Causality Behind the Protocol: The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[14]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, the rate-determining step for aryl bromides.[15]
-
Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.[13]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
1-(4-Bromophenyl)cyclobutanamine HCl (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-Bromophenyl)cyclobutanamine HCl, the boronic acid, the base, and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via cannula or syringe. Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Table 3: Representative Suzuki-Miyaura Coupling Examples
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 88-97% |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DME | 90 | 70-85% |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that were previously difficult to access.[16] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality Behind the Protocol: This reaction also follows a Pd(0)/Pd(II) cycle, but with key differences from the Suzuki coupling.
-
Oxidative Addition: The cycle begins identically, with the Pd(0) complex inserting into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[17]
-
Reductive Elimination: This is the product-forming step, where the aryl group and the amido ligand are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst.[17] The choice of ligand is critical to promote this step over competing side reactions like beta-hydride elimination.[18]
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | CAS:1193389-40-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Cyclobutanamine, 1-(4-bromophenyl)- | 1094218-30-0 [amp.chemicalbook.com]
- 8. This compound CAS#: 1193389-40-0 [m.chemicalbook.com]
- 9. synzeal.com [synzeal.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
A Robust, Stability-Indicating RP-HPLC Method for the Assay and Impurity Profiling of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromophenyl)cyclobutanamine hydrochloride, a key pharmaceutical intermediate. The method is designed for use in quality control environments for both bulk drug substance assay and the determination of process-related and degradation impurities. The method development strategy, a detailed final protocol, and a comprehensive validation plan according to the International Council for Harmonisation (ICH) guidelines are presented. This document serves as a complete guide for researchers, analytical scientists, and drug development professionals.
Introduction and Compound Profile
This compound is a substituted cyclobutanamine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this starting material are paramount as they directly impact the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential for its quality control.
The hydrochloride salt form enhances the compound's solubility in aqueous media, a key factor in both formulation and analytical sample preparation. The presence of the bromophenyl group provides a strong chromophore, making UV spectrophotometry an ideal detection technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Justification |
| CAS Number | 1193389-40-0 | [Ark Pharma Scientific Limited][1] |
| Molecular Formula | C₁₀H₁₂BrN · HCl | [Ark Pharma Scientific Limited][1] |
| Molecular Weight | 262.57 g/mol | [Chemicalbook][2] |
| Chemical Structure | ![]() | Public Chemical Databases |
| Appearance | White to off-white solid (Predicted) | Based on similar amine hydrochlorides |
| pKa (Amine) | ~9.5 - 10.5 (Predicted) | Based on primary aliphatic amines |
| UV λmax | ~225 nm, ~265 nm (Predicted) | Based on the bromophenyl chromophore |
| Solubility | Soluble in water, methanol; Sparingly soluble in acetonitrile | Typical for amine hydrochloride salts |
Analytical Method Development Strategy
The goal of method development is to create a procedure that is "fit for purpose," capable of accurately measuring the analyte of interest with the requisite specificity and precision.[3] Our strategy follows a systematic, science- and risk-based approach as encouraged by modern regulatory guidelines.[4][5][6]
Rationale for Technique Selection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection was selected as the primary analytical technique for the following reasons:
-
Versatility: RP-HPLC is a powerful technique for separating a wide range of compounds based on their hydrophobicity.[7]
-
Analyte Properties: The compound possesses sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18) and a strong UV-absorbing chromophore (the bromophenyl group) for sensitive detection.
-
Stability-Indicating Power: HPLC is adept at separating the main analyte from potential impurities and degradation products, making it ideal for stability studies.
Optimization of Chromatographic Conditions
The development process is an iterative workflow designed to achieve optimal separation and peak characteristics.
Caption: A systematic workflow for RP-HPLC method development.
-
Column Selection: A C18 column (e.g., Waters Symmetry, Agilent Zorbax) is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its hydrophobic nature, which will effectively retain the bromophenyl moiety of the analyte.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and ability to provide sharper peaks for many compounds.
-
Aqueous Phase & pH Control: The analyte is a primary amine with an estimated pKa > 9. At a pH well below the pKa (e.g., pH 2.5-3.5), the amine will be fully protonated (R-NH₃⁺). This is crucial because it prevents peak tailing caused by the interaction of the free amine with residual acidic silanols on the silica backbone of the column. A phosphate buffer is an excellent choice for controlling pH in this range.
-
-
Detection Wavelength (λmax): A UV scan of the analyte in the mobile phase would be performed. The bromophenyl group typically exhibits two absorbance maxima. The higher wavelength (e.g., ~265 nm) is often chosen to minimize interference from common solvents and excipients which absorb in the lower UV range.
-
Optimization: Starting with an isocratic elution (e.g., 50:50 Buffer:ACN), the organic ratio would be adjusted to achieve a retention time (k') between 2 and 10. If process impurities or degradants are present, a gradient elution may be necessary to resolve all peaks within a reasonable runtime. The final optimized conditions are presented in the protocol below.
Optimized RP-HPLC Method Protocol
This protocol is suitable for the assay of this compound and the determination of its related substances.
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data System: Empower™ 3, Chromeleon™, or equivalent.
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (85%, AR Grade)
-
Water (Milli-Q® or equivalent HPLC grade)
-
-
Reference Standard: this compound, of known purity.
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.
-
Diluent: Mobile Phase.
-
Standard Solution (for Assay, ~100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (for Assay, ~100 µg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.
-
Standard Solution (for Impurities, ~1.0 µg/mL): Further dilute the Standard Solution (100 µg/mL) 1:100 with Diluent. This corresponds to the 1.0% level for impurity quantification.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Stationary Phase | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose.[8][9] The validation will be performed according to the ICH Q2(R2) guideline.[10][11]
Caption: Interrelation of validation parameters as per ICH Q2(R2).
Validation Experiments
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Parameter | Experimental Procedure | Acceptance Criteria |
| System Suitability | Five replicate injections of the standard solution. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000. |
| Specificity | Inject diluent, placebo, and stressed samples (acid, base, peroxide, heat, light). | No interference at the analyte's retention time. Peak purity of the analyte in stressed samples must pass. |
| Linearity | Analyze five concentrations from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the assay concentration. |
| Accuracy | Perform recovery studies by spiking a placebo mixture at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Six sample preparations by one analyst on one day. Intermediate: Repeatability test by a second analyst on a different day with different equipment. | %RSD ≤ 2.0%. |
| LOQ / LOD | Determined from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOQ precision (%RSD) should be acceptable. S/N ratio approach is also acceptable. |
| Robustness | Intentionally vary method parameters (pH, mobile phase %, flow rate, temp) and analyze the standard solution. | System suitability parameters must be met. Analyte peak area should not change significantly. |
Application: Forced Degradation and Stability Indication
To qualify the method as "stability-indicating," forced degradation studies are essential.[12] This demonstrates that the method can effectively separate the API from its degradation products.
-
Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (as per ICH Q1B) for 7 days.
After exposure, samples are diluted and analyzed. The chromatograms are evaluated for new peaks, and the main peak is assessed for purity using a DAD (peak purity analysis). The method is considered stability-indicating if all degradation product peaks are resolved from the main analyte peak with a resolution (Rs) of >1.5.
Conclusion
The RP-HPLC method described provides a comprehensive analytical solution for the quality control of this compound. The systematic development approach ensures optimal chromatographic performance, while the rigorous validation plan, based on current ICH guidelines, confirms that the method is accurate, precise, specific, and robust.[13][14] This validated, stability-indicating method is fit for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of this critical intermediate.
References
- 1. This compound | CAS:1193389-40-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: 1H and 13C NMR Spectral Assignment of 1-(4-Bromophenyl)cyclobutanamine HCl
Introduction
1-(4-Bromophenyl)cyclobutanamine and its hydrochloride salt are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. A precise and unambiguous structural confirmation is paramount for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note presents a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)cyclobutanamine HCl. The rationale behind each spectral assignment is explained in detail, leveraging fundamental principles of chemical shifts, spin-spin coupling, and the influence of protonation on the amine group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Experimental Protocol
Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[1][2]
-
Material Weighing: Accurately weigh 10-15 mg of 1-(4-Bromophenyl)cyclobutanamine HCl.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent for amine hydrochloride salts as it solubilizes the compound well and the acidic N-H protons are often observable.[3] Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but proton exchange with the solvent may broaden or obscure the N-H signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is between 40-50 mm for optimal shimming.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] If not already present in the solvent, a small amount can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[1]
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH₃, CH₂, CH, and quaternary carbons.[6][7][8][9] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative.[6][7][9] A DEPT-90 spectrum will only show signals for CH carbons.[6][9]
-
Results and Discussion: Spectral Assignment
The structure of 1-(4-Bromophenyl)cyclobutanamine HCl with the proposed atom numbering for NMR assignment is shown below.
Caption: Molecular structure of 1-(4-Bromophenyl)cyclobutanamine HCl with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum of 1-(4-Bromophenyl)cyclobutanamine HCl is expected to show distinct signals for the aromatic protons, the cyclobutane protons, and the ammonium protons. The protonation of the amine group leads to a downfield shift of adjacent protons.[3][10][11]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. The chemical shift can be highly variable depending on concentration and solvent.[10] |
| 2 | ~7.65 | Doublet | 2H | H2, H6 | These protons are ortho to the electron-withdrawing bromine atom and will appear as a doublet due to coupling with H3 and H5. A typical chemical shift for protons ortho to a bromine on a benzene ring is around 7.4-7.6 ppm.[12][13] |
| 3 | ~7.45 | Doublet | 2H | H3, H5 | These protons are meta to the bromine atom and ortho to the cyclobutylamino group. They will appear as a doublet due to coupling with H2 and H6. |
| 4 | ~2.6-2.8 | Multiplet | 2H | H8' (axial) | The protons on the cyclobutane ring will exhibit complex splitting patterns. The protons adjacent to the quaternary carbon (C7') will be deshielded. |
| 5 | ~2.3-2.5 | Multiplet | 2H | H10' (axial) | Similar to H8', these protons are on the cyclobutane ring. |
| 6 | ~1.9-2.1 | Multiplet | 2H | H9' | Protons on the C9' carbon of the cyclobutane ring.[14] |
¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The use of DEPT experiments is crucial for the definitive assignment of each carbon signal.
| Signal | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| 1 | ~140-145 | No Signal | No Signal | C1 | This is a quaternary carbon attached to the cyclobutane ring and part of the aromatic system. Quaternary carbons do not show up in DEPT spectra.[7][8] |
| 2 | ~132 | Positive | Positive | C3, C5 | These are CH carbons in the aromatic ring. Aromatic CH carbons typically appear in the 120-140 ppm range.[15][16] |
| 3 | ~129 | Positive | Positive | C2, C6 | These are also CH carbons in the aromatic ring, adjacent to the carbon bearing the bromine. |
| 4 | ~122 | No Signal | No Signal | C4 | This is the ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[17] |
| 5 | ~60-65 | No Signal | No Signal | C7' | This is the quaternary carbon of the cyclobutane ring attached to the phenyl group and the nitrogen. Its chemical shift is significantly downfield due to these attachments. |
| 6 | ~30-35 | Negative | No Signal | C8', C10' | These are the CH₂ carbons of the cyclobutane ring adjacent to C7'.[18][19] |
| 7 | ~15-20 | Negative | No Signal | C9' | This is the remaining CH₂ carbon of the cyclobutane ring. |
Conclusion
This application note provides a detailed methodology and analysis for the complete ¹H and ¹³C NMR spectral assignment of 1-(4-Bromophenyl)cyclobutanamine HCl. By combining one-dimensional ¹H and ¹³C NMR experiments with DEPT-135 and DEPT-90 sequences, an unambiguous assignment of all proton and carbon signals can be achieved. The provided tables and rationale serve as a valuable reference for researchers working with this compound and similar structures, ensuring accurate structural verification and quality control in their scientific endeavors.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Bromophenethyl alcohol(4654-39-1) 1H NMR spectrum [chemicalbook.com]
- 13. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]
- 14. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. compoundchem.com [compoundchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
developing an RP-HPLC method for purity analysis of cyclobutanamine derivatives.
An Application Note and Protocol for the Development of a Stability-Indicating RP-HPLC Purity Method for Cyclobutanamine Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development, validation, and application of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of cyclobutanamine derivatives. These compounds, pivotal in medicinal chemistry, present unique analytical challenges due to their basic nature. This guide elucidates a systematic approach, grounded in chromatographic theory and regulatory expectations, to create a stability-indicating assay suitable for quality control and drug development environments. We will explore the causal relationships behind critical methodological choices, from stationary phase selection to mobile phase pH control, and provide a detailed, field-proven protocol validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Challenge of Basic Compounds
Cyclobutanamine and its derivatives are crucial building blocks in the synthesis of novel therapeutic agents.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug safety and efficacy. The primary amine functional group, however, makes these molecules susceptible to problematic interactions during RP-HPLC analysis.
The core challenge lies in the interaction between the basic amine group and the silica-based stationary phases commonly used in RP-HPLC.[3] Residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH values above 3-4, creating sites for strong ionic interactions with protonated basic analytes (R-NH₃⁺). This secondary interaction mechanism, in addition to the primary reversed-phase partitioning, leads to significant peak tailing, poor resolution, and unreliable quantification.[4] A successful method must actively mitigate these interactions to produce symmetrical, well-defined chromatographic peaks.
A Systematic Approach to Method Development
A logical, stepwise approach is essential for efficiently developing a robust and reliable HPLC method. The process begins with understanding the analyte's physicochemical properties and progresses through systematic optimization of chromatographic parameters to achieve the desired separation.
Caption: A systematic workflow for RP-HPLC method development.
Column Selection: Building the Foundation
The choice of HPLC column is the most critical decision in the method development process.[5] For basic compounds like cyclobutanamine derivatives, the goal is to minimize silanol interactions.
-
Initial Choice (The Workhorse): A modern, high-purity silica C18 column with high end-capping is the standard starting point. End-capping chemically converts most residual silanols into less reactive hydrophobic groups, significantly reducing peak tailing for basic compounds.[4]
-
Alternative Strategies: If peak shape remains suboptimal, consider columns with alternative surface chemistries. Polar-embedded phases (containing groups like carbamate or amide) or charged surface hybrid (CSH) columns provide a protective hydrophilic layer that further shields analytes from underlying silanols, often yielding superior peak symmetry.[6]
Mobile Phase Optimization: The Key to Control
The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[7]
2.2.1. The Critical Role of pH The ionization state of a basic analyte is governed by its pKa and the pH of the mobile phase. To achieve reproducible retention and symmetrical peaks, the mobile phase pH must be controlled using a buffer and set at a level where the analyte exists predominantly in a single ionic form.[8] For a basic compound:
-
Low pH (pH 2.5 - 3.5): The amine is fully protonated (R-NH₃⁺). At this pH, the silica surface silanols are also protonated (Si-OH), which minimizes the strong ionic interaction and dramatically improves peak shape.[9] This is the most common and robust approach.
-
High pH (pH > 8): Requires a specialized hybrid or polymer-based column stable at high pH. At high pH, the amine is in its neutral, free-base form (R-NH₂), which is more hydrophobic and thus more retained. This can be a useful alternative for achieving different selectivity.
Caption: Effect of mobile phase pH on silanol interactions.
2.2.2. Buffer and Organic Modifier Selection
-
Buffer System: A buffer is essential to maintain a constant pH.[10] For low pH work, phosphate and formate buffers are excellent choices. A buffer concentration of 10-25 mM is typically sufficient.
-
Organic Modifier: Acetonitrile is often the preferred organic solvent over methanol as it generally provides better peak shapes, lower viscosity (resulting in lower backpressure), and a lower UV cutoff wavelength.[10]
Detector Settings
For purity analysis, a photodiode array (PDA) or UV-Vis detector is standard. The detection wavelength should be set at the UV maximum (λ-max) of the cyclobutanamine derivative to ensure maximum sensitivity. Peak purity analysis using PDA spectral comparison is also a critical tool for assessing the specificity of the method.
Protocol 1: Forced Degradation Studies (Stability-Indicating Method)
A purity method must be stability-indicating, meaning it can resolve the API from any potential degradation products. Forced degradation studies are performed as mandated by ICH guideline Q1A(R2) to demonstrate this capability.[11][12] The goal is to achieve 5-20% degradation of the API.[13]
Objective: To generate potential degradation products and prove method specificity.
Materials:
-
Cyclobutanamine derivative API
-
1 M HCl, 1 M NaOH, 3% H₂O₂, HPLC-grade water, Acetonitrile
Procedure:
-
Acid Hydrolysis: Dissolve the API in a 50:50 mixture of Acetonitrile:1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to the nominal concentration.
-
Base Hydrolysis: Dissolve the API in a 50:50 mixture of Acetonitrile:1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to the nominal concentration.
-
Oxidative Degradation: Dissolve the API in a 50:50 mixture of Acetonitrile:3% H₂O₂. Store at room temperature for 24 hours. Dilute to the nominal concentration.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Dissolve and dilute to the nominal concentration.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to the nominal concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation: Assess the chromatograms for resolution between the main peak and any degradation products. The peak purity function of the PDA detector should be used to confirm that the main API peak is spectrally pure in all stressed conditions.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl | 4 hrs @ 60°C | Generation of hydrolysis-related impurities. |
| Base Hydrolysis | 1 M NaOH | 2 hrs @ 60°C | Generation of base-labile impurities. |
| Oxidation | 3% H₂O₂ | 24 hrs @ RT | Formation of N-oxides or other oxidation products. |
| Thermal | Dry Heat | 48 hrs @ 105°C | Thermally induced degradation products. |
| Photolytic | ICH Q1B Light | N/A | Light-induced degradation products. |
Protocol 2: Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15]
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and forced degradation samples. | No interference at the retention time of the API. Peak purity index > 0.999. |
| Linearity | Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal). | Correlation coefficient (R²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method is acceptable for the defined range. |
| Accuracy | Spike placebo with API at 3 levels (e.g., 80%, 100%, 120%), n=3 for each. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100%.Intermediate: Repeatability on a different day/by a different analyst. | %RSD ≤ 2.0% for both. |
| Limit of Quantitation (LOQ) | Determined by S/N ratio (typically 10:1) or standard deviation of the response. | Precision at LOQ level should have %RSD ≤ 10%. |
| Robustness | Deliberately vary parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters must be met. |
Final Recommended Protocol: Purity of Cyclobutanamine HCl
This section provides a complete, step-by-step protocol for the analysis.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped C18).
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄).
-
Standard: Cyclobutanamine HCl Reference Standard.
-
Sample: Cyclobutanamine HCl API Batch.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Low pH buffered aqueous phase to ensure consistent protonation of the analyte and silanols.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape.[10] |
| Gradient | 0-2 min (10% B), 2-15 min (10-70% B), 15-17 min (70-10% B), 17-20 min (10% B) | Gradient elution to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | |
| Detector | PDA at 220 nm | Wavelength for optimal detection of the amine. |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Cyclobutanamine HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Cyclobutanamine HCl API batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is suitable for use if the following criteria are met, as per USP <621>.[16][17]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the SST injections.
-
Inject a blank (Mobile Phase A) to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
-
Calculate the % Purity using the area percent method (assuming the response factor of impurities is the same as the API).
-
% Purity = (Area of API Peak / Total Area of all Peaks) * 100
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Column degradation; Silanol interactions. | Flush the column. If unresolved, replace the column. Ensure mobile phase pH is correct.[6] |
| Shifting Retention Times | Poor column equilibration; Mobile phase composition drift; Temperature fluctuation. | Ensure adequate equilibration time. Prepare fresh mobile phase. Verify column oven temperature. |
| High Backpressure | Column or frit blockage; Buffer precipitation. | Reverse flush the column (disconnect from detector). Filter all mobile phases and samples. Ensure buffer is soluble in the highest organic percentage. |
References
- 1. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. veeprho.com [veeprho.com]
- 9. agilent.com [agilent.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis and purification of 1-(4-Bromophenyl)cyclobutanamine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The protocols detailed herein are designed to be robust, scalable, and self-validating, with an emphasis on the underlying chemical principles, safety considerations, and practical insights essential for successful implementation in a research and development setting. This guide offers full editorial control in its structure, presenting the information in a logical and scientifically rigorous manner, supported by authoritative citations and visual aids to ensure clarity and reproducibility.
Introduction
1-(4-Bromophenyl)cyclobutanamine and its derivatives are of significant interest in drug discovery due to the presence of the cyclobutane motif, which can impart unique conformational constraints and metabolic stability to bioactive molecules. The synthesis of this compound on a large scale presents several challenges, including the management of highly reactive organometallic intermediates, control of exothermic reactions, and efficient purification of the final product. This guide outlines a reliable three-step synthetic sequence followed by salt formation and purification, providing detailed protocols and a discussion of the critical parameters at each stage.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step reaction sequence starting from 4-bromobromobenzene. The key transformations involve a Grignard reaction to form a tertiary alcohol, a Ritter reaction to introduce the acetamido group, followed by hydrolysis of the amide and subsequent hydrochloride salt formation.
Application Notes and Protocols for the Synthesis of CNS-Active Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Synthesizing Solutions for the Brain
The development of drugs targeting the Central Nervous System (CNS) is one of the most challenging yet impactful endeavors in modern medicine. The intricate nature of neurological and psychiatric disorders, coupled with the formidable blood-brain barrier (BBB), demands a sophisticated and nuanced approach to molecular design and synthesis. This guide is intended to provide not just a set of instructions, but a strategic framework for thinking about and executing the synthesis of CNS-active compounds. We will explore the chemical logic behind successful CNS drugs, from the selection of privileged scaffolds to the application of cutting-edge synthetic methodologies that are redefining what is possible in this field.
Part 1: The Foundation - Privileged Scaffolds in CNS Drug Design
In the vast chemical space, certain molecular architectures appear with notable frequency in CNS-active agents. These "privileged scaffolds" possess inherent physicochemical properties conducive to crossing the blood-brain barrier and offer versatile handles for synthetic modification to achieve desired pharmacological profiles.[1][2][3][4][5]
Aporphines: A Classic Scaffold with Modern Relevance
Aporphine alkaloids, with their rigid tetracyclic core, represent a classic example of a privileged scaffold for CNS drug discovery.[1] These natural product-derived structures have been the starting point for developing ligands for a variety of CNS targets, including dopamine and serotonin receptors.[1]
Synthetic Insight: The functionalization of the aporphine core is key to modulating its pharmacological activity. Modern cross-coupling reactions allow for precise and efficient modification of the aromatic rings, enabling the exploration of structure-activity relationships (SAR).
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a Brominated Aporphine Core
This protocol details a common method for introducing aryl or heteroaryl diversity into the aporphine scaffold.
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the brominated aporphine derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (2.0 eq).
-
Add a solvent system, commonly a mixture of toluene and ethanol, or dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the aporphine).
Step 2: Reaction Execution and Work-up
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized aporphine.
Table 1: Representative Physicochemical Properties of CNS Drugs
| Property | Desirable Range for CNS Penetration |
| Molecular Weight (MW) | < 450 Da |
| LogP | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | < 90 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 |
| Number of Rotatable Bonds | < 8 |
These are general guidelines and exceptions exist. Fine-tuning these properties is a key aspect of CNS drug design.[6][7]
Part 2: Advanced Synthetic Methodologies for CNS Drug Candidates
The modern synthetic chemist has a powerful arsenal of reactions to construct complex molecules with high precision and efficiency. The following sections highlight methodologies that have proven particularly impactful in the synthesis of CNS-active compounds.
C-H Functionalization: A Paradigm Shift in Synthetic Efficiency
Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the formation of new bonds at positions previously considered unreactive, thereby shortening synthetic sequences and enabling late-stage modifications of complex molecules.[8][9][10][11][12] This is particularly advantageous in drug discovery, where the ability to rapidly generate analogs of a lead compound is crucial for optimizing its properties.[10]
Application: Late-Stage Diversification of a Lead Compound
Imagine a promising CNS-active scaffold has been identified. C-H activation can be employed to introduce a variety of functional groups at a late stage, creating a library of analogs for SAR studies without the need to re-synthesize the core structure from scratch.
Protocol: Rhodium-Catalyzed C-H Arylation of a Heterocyclic Core
This protocol outlines a general procedure for the direct arylation of a nitrogen-containing heterocycle, a common motif in CNS drugs.
-
To a sealable reaction tube, add the heterocyclic substrate (1.0 eq), the aryl halide coupling partner (1.5-2.0 eq), a rhodium catalyst such as [Rh(cod)Cl]₂ (2.5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 5-10 mol%).
-
Add a carbonate or phosphate base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the arylated product.
Diagram 1: C-H Activation Workflow
Caption: Streamlined synthesis of an analog library via C-H activation.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions.[13][14][15][16][17][18] Its high functional group tolerance makes it particularly well-suited for the synthesis and modification of complex, drug-like molecules.[13][17]
Application: Decarboxylative Cross-Coupling for the Introduction of sp³-Hybridized Fragments
The introduction of alkyl groups can significantly impact the lipophilicity and metabolic stability of a CNS drug candidate. Photoredox catalysis provides a mild and efficient method for forging C(sp²)-C(sp³) bonds via decarboxylative coupling.
Protocol: Nickel/Iridium Dual Catalysis for Decarboxylative Arylation
-
In a glovebox, charge a reaction vial with the aryl halide (1.0 eq), an amino acid-derived redox-active ester (e.g., an N-hydroxyphthalimide ester of an amino acid, 1.2 eq), a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%), and an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Add a degassed polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a photoreactor and irradiate with blue LEDs while stirring at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC or subjected to an aqueous workup followed by column chromatography.
Diagram 2: General Photoredox Catalytic Cycle
Caption: Simplified representation of oxidative and reductive quenching pathways in photoredox catalysis.
Part 3: The Critical Role of Stereochemistry in CNS Drug Action
For most CNS targets, chirality plays a pivotal role in determining the efficacy and safety of a drug. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[19] Therefore, the ability to control stereochemistry during synthesis is paramount.[20][21][22][23]
Case Study: Asymmetric Synthesis of a Chiral Amine
Chiral amines are a common feature in CNS-active compounds. Their asymmetric synthesis is a well-developed field, with numerous catalytic methods available.
Protocol: Asymmetric Reductive Amination
This protocol describes a general method for the synthesis of a chiral amine from a prochiral ketone.
-
To a solution of the ketone (1.0 eq) and a suitable amine source (e.g., ammonia or a primary amine, 1.1-1.5 eq) in a non-polar solvent like toluene or dichloromethane, add a chiral catalyst system. This often consists of a transition metal precursor (e.g., an iridium or ruthenium complex) and a chiral phosphine ligand (e.g., a BINAP derivative).
-
The reaction is typically carried out under an atmosphere of hydrogen gas (from a balloon or in a pressure vessel).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
After the reaction is complete, remove the catalyst by filtration through a pad of silica gel or celite.
-
Concentrate the filtrate and purify the resulting chiral amine by crystallization or chromatography. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC.
Diagram 3: The Importance of Chirality
Caption: Differential interaction of enantiomers with a chiral biological target.
Conclusion
The synthesis of CNS-active compounds is a multifaceted discipline that requires a deep understanding of organic chemistry, medicinal chemistry, and pharmacology. The strategies and protocols presented in this guide are intended to serve as a starting point for the design and execution of synthetic campaigns targeting the CNS. By leveraging privileged scaffolds, employing modern synthetic methodologies, and paying careful attention to stereochemistry, researchers can increase the probability of success in this challenging but ultimately rewarding field.
References
- 1. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product derived privileged scaffolds in drug discovery [morressier.com]
- 6. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Scale Applications of C-H Activation in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 12. Pharmaceuticals | Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis [mdpi.com]
- 13. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 14. Molecules | Special Issue : Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry [mdpi.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. journalspub.com [journalspub.com]
- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 22. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Nuances of a Novel Building Block: A Comprehensive Guide to the Handling and Storage of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride
For the innovative researcher and drug development professional, the introduction of novel chemical scaffolds is the lifeblood of discovery. 1-(4-Bromophenyl)cyclobutanamine hydrochloride, a promising building block, presents unique opportunities in the synthesis of new chemical entities. However, its distinct chemical characteristics—a brominated aromatic ring, a strained cyclobutane moiety, and a hygroscopic amine hydrochloride salt—necessitate a meticulous and informed approach to its handling and storage. This guide provides a detailed protocol, grounded in chemical principles and safety best practices, to ensure the integrity of your research and the safety of your laboratory personnel.
Understanding the Core Chemical Profile and Associated Hazards
This compound is a crystalline solid at room temperature. Its molecular structure dictates its reactivity and hazard profile. The bromophenyl group makes it a halogenated aromatic compound, while the amine hydrochloride salt imparts a propensity for moisture absorption (hygroscopicity).
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related analogs such as (R)-1-(2-Bromophenyl)ethanamine hydrochloride.[1] The anticipated hazards are summarized in the table below.
| Hazard Classification | Description | GHS H-Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Table 1: Anticipated GHS Hazard Classifications for this compound, extrapolated from analogous compounds.[1]
The primary challenge in handling this compound is its hygroscopic nature. Amine hydrochloride salts readily absorb moisture from the atmosphere, which can lead to caking, decomposition, and inaccurate weighing for reactions.[2][3] This necessitates stringent control of the handling environment.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A comprehensive PPE strategy is the cornerstone of safe handling for any chemical, and it is particularly critical for halogenated aromatic amines. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against accidental splashes.[4][5]
-
Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.[4][6] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A chemical-resistant laboratory coat, fully buttoned, is essential to protect against skin contact.[4][7]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[7][8] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[7]
Detailed Handling Procedures: Mitigating Risk at Every Step
The following protocols are designed to minimize exposure and maintain the chemical integrity of this compound.
Weighing and Aliquoting
Due to its hygroscopic nature, minimizing atmospheric exposure during weighing is critical.[2]
-
Preparation: Before opening the main container, ensure all necessary equipment (spatulas, weigh boats, vials) are clean, dry, and readily accessible inside a chemical fume hood or a glove box with a dry, inert atmosphere.
-
Inert Atmosphere: For quantitative applications requiring high accuracy, weighing should ideally be performed inside a glovebox with a controlled, low-humidity environment.
-
Rapid Handling: If a glovebox is unavailable, work swiftly within a fume hood. Open the main container only for the brief time necessary to remove the required amount.
-
Aliquoting: For routine use, consider pre-aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the entire stock to ambient conditions.[2]
Solution Preparation
-
Solvent Choice: The hydrochloride salt form generally confers solubility in polar solvents.[9] Consult relevant literature for the appropriate solvent for your specific application. Ensure the chosen solvent is anhydrous if the reaction is moisture-sensitive.
-
Dissolution: Add the weighed solid to the solvent in a clean, dry flask under an inert atmosphere if necessary. Stir until fully dissolved.
-
Storage of Solutions: Store prepared solutions in tightly sealed containers, protected from light, and at the appropriate temperature as determined by stability studies.
Storage Protocols: Preserving Chemical Integrity
The stability of this compound is intrinsically linked to its storage conditions. The cyclobutane ring itself is generally stable in drug candidates, suggesting the primary stability concerns arise from the amine hydrochloride and bromophenyl groups.[10][11]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (e.g., 2-8 °C). | Reduces the rate of potential degradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen). | Prevents moisture absorption and potential oxidation.[12] |
| Moisture Control | Store in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). | Actively removes moisture from the immediate storage environment.[2] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | Avoids potential hazardous reactions. |
Table 2: Recommended Storage Conditions.
Spill Management and Waste Disposal
Accidents can happen, and a clear, pre-defined plan for spill management and waste disposal is essential.
Spill Response
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Assess the Spill: From a safe distance, determine the extent of the spill.
-
Don Appropriate PPE: Before any cleanup, don the full PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust. For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect the absorbed material, and place it in a sealed container.[13]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Waste Disposal
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[8][14]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[14][15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[13][14]
-
Containerization: Use compatible, leak-proof containers for waste collection. Do not overfill containers; leave adequate headspace.[16]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's EHS department or a licensed waste disposal contractor.[13]
Conclusion: A Foundation for Safe and Successful Research
This compound represents a valuable tool for the advancement of chemical synthesis and drug discovery. By understanding its chemical nature and adhering to the detailed handling and storage protocols outlined in this guide, researchers can ensure the integrity of their experiments, the longevity of their chemical stock, and, most importantly, a safe and compliant laboratory environment. A proactive and informed approach to chemical handling is not merely a procedural formality; it is a fundamental pillar of scientific excellence.
References
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Buy 1-Vinylcyclobutanamine hydrochloride (EVT-2546647) | 1416374-23-6 [evitachem.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. nipissingu.ca [nipissingu.ca]
Application Notes and Protocols: Synthetic Routes for the Functionalization of the Bromophenyl Group
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Bromophenyl Group as a Cornerstone in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the bromophenyl group stands out as a supremely versatile and indispensable synthetic handle. Its prevalence in commercially available starting materials, combined with the predictable reactivity of the carbon-bromine (C-Br) bond, makes it an ideal precursor for constructing complex molecular architectures. The C-Br bond is strong enough to endure many synthetic transformations yet reactive enough to participate in a wide array of powerful bond-forming reactions. This guide provides an in-depth exploration of the principal synthetic routes for functionalizing the bromophenyl moiety, moving from classical organometallic transformations to the workhorses of modern cross-coupling and the frontiers of photocatalysis. Our focus is not merely on the procedural steps but on the underlying principles and strategic considerations that guide the choice of methodology, empowering researchers to make informed decisions in their synthetic campaigns.
Section 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromophenyl group is an ideal substrate for these transformations. The reactivity of aryl bromides strikes a perfect balance—more reactive than the often-recalcitrant aryl chlorides but more stable and less costly than aryl iodides.[1] The general mechanism for these reactions hinges on a catalytic cycle involving a palladium(0) active species.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Principle & Causality: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, coupling an organoboron species with an organic halide.[1][2] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the low toxicity and high stability of the boronic acid or ester reagents. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step—often the rate-determining step of the cycle.[3]
Experimental Protocol: Synthesis of 4-Phenylacetophenone
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). For more challenging or sterically hindered substrates, a pre-catalyst system like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) is superior.[4]
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[5]
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data & Insights: Choosing the Right Conditions
| Component | Common Reagents | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for simple substrates. For electron-rich or sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands (e.g., JohnPhos, SPhos) are necessary to promote oxidative addition and reductive elimination.[3][4] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | The ligand stabilizes the Pd(0) center and modulates its reactivity. Bulky biarylphosphine ligands accelerate the reaction and increase catalyst longevity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for forming the active boronate species. K₃PO₄ is often more effective for less reactive boronic acids. Cs₂CO₃ can be beneficial in challenging couplings.[2] |
| Solvent | Toluene, Dioxane, DMF, THF (often with H₂O) | A biphasic system (e.g., Toluene/H₂O) is common, as water helps dissolve the inorganic base and facilitates the formation of the boronate.[6] |
Heck-Mizoroki Reaction: Arylation of Alkenes
Principle & Causality: The Heck reaction forms a substituted alkene by coupling the bromophenyl group with an olefin in the presence of a base.[7] A key feature is its excellent trans selectivity, which arises from the syn-addition of the aryl-palladium species across the double bond, followed by syn-β-hydride elimination.[8] The choice of base is crucial to neutralize the HBr generated, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of (E)-Stilbene
-
Reaction Setup: In a sealed tube, combine bromobenzene (1.0 mmol, 1 equiv.), styrene (1.2 mmol, 1.2 equiv.), and a base such as triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) or a solid base like K₂CO₃.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Solvent: Add a polar aprotic solvent like DMF or NMP (3-5 mL).
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours. High temperatures are often required for aryl bromides.[7]
-
Workup & Purification: Follow a standard aqueous workup and purify by chromatography or recrystallization.
Sonogashira Coupling: Synthesis of Arylalkynes
Principle & Causality: This reaction couples a bromophenyl group with a terminal alkyne, providing direct access to the valuable arylalkyne motif.[9] The classical protocol employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the alkyne to form a copper(I) acetylide, which is more reactive and undergoes transmetalation with the palladium center more readily than the alkyne itself.[10][11] A major drawback can be the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which has led to the development of copper-free protocols.[12]
Experimental Protocol: Synthesis of 1-Phenyl-2-(4-methoxyphenyl)acetylene
-
Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 mmol, 1 equiv.), phenylacetylene (1.1 mmol, 1.1 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%).
-
Solvent and Base: Add an amine solvent/base like triethylamine or diisopropylamine (5 mL). The amine serves as both the solvent and the base required to deprotonate the alkyne.[10]
-
Degassing: Thoroughly degas the mixture with argon.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-6 hours).
-
Workup: Dilute with ether, filter through a pad of celite to remove salts, wash the filtrate with saturated aq. NH₄Cl, and dry.
-
Purification: Purify via column chromatography.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
Principle & Causality: The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds from aryl halides and amines.[13] This reaction has become a cornerstone of medicinal chemistry, as the aryl amine motif is present in countless pharmaceutical agents. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands facilitate the rate-limiting reductive elimination step and prevent the formation of inactive palladium-amine complexes. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14][15]
Experimental Protocol: Synthesis of N-Phenylmorpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base, sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add bromobenzene (1.0 mmol, 1 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (2 mL).
-
Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours. Monitor by LC-MS.
-
Workup & Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography.[16][17]
Section 2: Copper-Catalyzed Ullmann Condensation
Principle & Causality: The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-N, and C-S bonds.[18] Historically, it required harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper powder.[19] Modern protocols have vastly improved its utility by using soluble copper(I) salts (e.g., CuI) and ligands like 1,10-phenanthroline or various diamines. These ligands solubilize the copper species and accelerate the catalytic cycle, allowing the reaction to proceed at much lower temperatures.[20] While often supplanted by palladium-catalyzed methods, the Ullmann reaction remains a cost-effective alternative, especially for large-scale synthesis.[21]
Experimental Protocol: Ullmann Ether Synthesis
-
Reaction Setup: Combine 4-bromotoluene (1.0 mmol, 1 equiv.), phenol (1.2 mmol, 1.2 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.) in a Schlenk tube.
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and a ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%).
-
Solvent: Add a high-boiling polar solvent like DMF or NMP (3 mL).
-
Reaction: Heat the mixture to 110-150 °C for 12-24 hours under an inert atmosphere.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The copper catalyst often complicates purification; washing with aqueous ammonia can help remove copper residues. Purify by column chromatography.
Section 3: Organometallic Intermediates: The Power of Polarity Reversal
Before the widespread adoption of cross-coupling, the functionalization of bromophenyl groups relied heavily on the formation of potent organometallic nucleophiles. This approach involves a complete reversal of polarity (umpolung), transforming the electrophilic aryl carbon into a highly nucleophilic one.
Grignard Reagent Formation and Trapping
Principle & Causality: Reacting a bromophenyl compound with magnesium metal in an etheral solvent results in the oxidative insertion of magnesium into the C-Br bond, forming a phenylmagnesium bromide (a Grignard reagent).[22] This process is highly exothermic and requires strictly anhydrous conditions, as Grignard reagents are strong bases that are rapidly quenched by protic sources like water.[23][24] The ether solvent (e.g., THF, diethyl ether) is not inert; it is essential for solvating and stabilizing the magnesium center, preventing aggregation and maintaining reactivity.[25]
Experimental Protocol: Grignard Formation and Reaction with CO₂
-
Apparatus: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried.
-
Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[25]
-
Formation: Add a solution of bromobenzene (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a steady reflux by controlling the rate of addition.
-
Completion: After the addition is complete, stir the resulting gray/brown solution at room temperature or with gentle heating for 1-2 hours.
-
Trapping with CO₂: Cool the Grignard solution in an ice bath and pour it slowly over crushed dry ice (solid CO₂).
-
Workup: Allow the mixture to warm to room temperature, then quench carefully with aqueous HCl. This protonates the carboxylate to form benzoic acid. Extract with ether, wash, dry, and purify.
Section 4: Modern Frontiers in Functionalization
While cross-coupling and organometallic methods are robust, modern research focuses on developing reactions that proceed under milder conditions with even greater functional group tolerance.
Photoredox and Dual Catalysis
Principle & Causality: Visible-light photoredox catalysis uses a photocatalyst (like an iridium or ruthenium complex) that, upon absorbing light, can engage in single-electron transfer (SET) processes.[26] For bromophenyl groups, this can be coupled with nickel catalysis. The excited photocatalyst reduces a Ni(II) intermediate to a Ni(I) or Ni(0) species, which then enters a catalytic cycle. Alternatively, the photocatalyst can directly reduce the aryl bromide to generate an aryl radical.[27][28] This dual catalytic approach enables C-C and C-heteroatom bond formations under exceptionally mild, room-temperature conditions, tolerating sensitive functional groups that would not survive traditional methods.[29]
Experimental Protocol: General Setup for Ni/Photoredox Coupling
-
Reaction Setup: In a glovebox, add the bromophenyl substrate (1.0 equiv.), the coupling partner (e.g., a carboxylic acid for decarboxylative coupling), a nickel source (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., dtbbpy, 12 mol%), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a base to a vial.
-
Solvent: Add an anhydrous, degassed solvent (e.g., DMA, DMF).
-
Reaction: Seal the vial, remove from the glovebox, and place it in front of a blue LED light source with fan cooling to maintain room temperature. Stir for 12-48 hours.
-
Workup & Purification: Follow a standard extractive workup and purify by chromatography.
Conclusion
The functionalization of the bromophenyl group is a mature yet continually evolving field. The methods outlined in this guide, from the foundational Grignard reaction to the sophisticated strategies of dual catalysis, provide a powerful toolkit for the modern synthetic chemist. The choice of reaction is a strategic decision based on factors including desired bond construction, functional group tolerance, scale, and cost. Mastery of these techniques is essential for professionals in drug discovery and materials science, enabling the efficient and creative synthesis of novel molecules that can address pressing scientific challenges.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 20. iris.unito.it [iris.unito.it]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. adichemistry.com [adichemistry.com]
- 23. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 24. Grignard reagent - Wikipedia [en.wikipedia.org]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemrxiv.org [chemrxiv.org]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying common impurities in 1-(4-Bromophenyl)cyclobutanamine hydrochloride
Welcome to the technical support guide for 1-(4-Bromophenyl)cyclobutanamine hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. This guide provides in-depth troubleshooting in a question-and-answer format, focusing on the identification and characterization of common impurities.
Table of Contents
-
Frequently Asked Questions (FAQs) about Impurities
-
What are the most likely sources of impurities in 1-(4-Bromophenyl)cyclobutanamine HCl?
-
I see an unexpected peak in my HPLC analysis. What could it be?
-
How can I differentiate between starting material impurities and reaction by-products?
-
My sample is showing signs of degradation. What are the likely degradation products?
-
-
Troubleshooting Guide for Impurity Identification
-
Protocol 1: HPLC-UV Method for Purity Analysis and Impurity Profiling
-
Protocol 2: GC-MS for the Identification of Volatile and Semi-Volatile Impurities
-
Protocol 3: NMR Spectroscopy for Structural Elucidation of Unknown Impurities
-
-
Visualizing Impurity Pathways and Workflows
-
Diagram 1: Potential Impurity Formation Pathways
-
Diagram 2: Workflow for Impurity Identification and Characterization
-
-
References
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most likely sources of impurities in 1-(4-Bromophenyl)cyclobutanamine HCl?
Impurities in 1-(4-Bromophenyl)cyclobutanamine HCl can generally be categorized into three main types:
-
Starting Material-Related Impurities: These are impurities that are present in the starting materials and are carried through the synthesis. The quality of your starting materials is crucial for the purity of your final product.
-
Reaction By-products: These are impurities that are formed during the chemical transformations of the synthesis. Side reactions, incomplete reactions, and subsequent reactions of intermediates can all lead to the formation of by-products.
-
Degradation Products: These impurities are formed by the decomposition of the final compound during storage or handling. Factors such as temperature, light, and oxygen can contribute to degradation.
A thorough understanding of the synthetic route is essential for predicting potential impurities. Two common synthetic pathways are considered for the purpose of this guide:
-
Route A: Grignard Reaction with a Nitrile Intermediate. This route often involves the reaction of a Grignard reagent derived from a bromobenzene derivative with cyclobutanecarbonitrile, followed by reduction of the resulting nitrile.
-
Route B: Hofmann Rearrangement of an Amide Intermediate. This pathway may involve the synthesis of 1-(4-bromophenyl)cyclobutane-1-carboxamide, followed by a Hofmann rearrangement to yield the desired amine.[1]
Q2: I see an unexpected peak in my HPLC analysis. What could it be?
An unexpected peak in your HPLC chromatogram could be one of several common impurities. The relative retention time (RRT) can provide clues to the identity of the impurity. Here are some possibilities categorized by their likely origin:
Table 1: Potential Impurities and their Likely Origin
| Potential Impurity | Chemical Structure | Likely Origin |
| 1-(4-Chlorophenyl)cyclobutanamine | C₁₀H₁₂ClN | Starting material impurity (from 1-bromo-4-chlorobenzene) |
| 1-Phenylcyclobutanamine | C₁₀H₁₃N | By-product (de-bromination) |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | By-product (Grignard coupling)[2] |
| 1-(4-Bromophenyl)cyclobutanol | C₁₀H₁₂BrO | By-product (incomplete reaction or hydrolysis of intermediate) |
| 1-(4-Bromophenyl)cyclobutanone | C₁₀H₁₀BrO | By-product or degradation product (oxidation) |
| 1-(4-Bromophenyl)cyclobutane-1-carboxamide | C₁₁H₁₂BrNO | Incomplete reaction (Route B)[1] |
Q3: How can I differentiate between starting material impurities and reaction by-products?
Differentiating between these two types of impurities involves a systematic approach:
-
Analyze Your Starting Materials: Run the starting materials for your synthesis under the same analytical conditions (e.g., HPLC, GC-MS) as your final product. The presence of a matching peak in a starting material confirms its origin.
-
Review the Synthetic Pathway: Consider the possible side reactions for your chosen synthesis. For example, in a Grignard reaction, homo-coupling of the Grignard reagent to form a biphenyl impurity is a common side reaction.[2][3]
-
Spiking Studies: If you can obtain or synthesize a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard and re-analyze it. An increase in the peak area of the unknown peak confirms its identity.
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide the molecular weight of the impurity, which can help to distinguish between potential structures.
Q4: My sample is showing signs of degradation. What are the likely degradation products?
1-(4-Bromophenyl)cyclobutanamine HCl, being a primary amine, is susceptible to oxidative and photolytic degradation.[4][5] Storing the compound under an inert atmosphere, protected from light, and at refrigerated temperatures is recommended to minimize degradation.[4]
Potential degradation products include:
-
Oxidation Products: The primary amine can be oxidized to form the corresponding imine or ketone (1-(4-Bromophenyl)cyclobutanone).
-
Dehalogenation Products: Over time, particularly if exposed to certain catalysts or conditions, the bromo-substituent may be replaced by a hydrogen atom, leading to the formation of 1-Phenylcyclobutanamine.
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help to identify the potential degradation pathways and products for your specific compound.[4]
Troubleshooting Guide for Impurity Identification
Protocol 1: HPLC-UV Method for Purity Analysis and Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of 1-(4-Bromophenyl)cyclobutanamine HCl and its non-volatile impurities.
Methodology:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm and 254 nm. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in identification.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Expertise & Causality: The C18 column provides good retention for the relatively non-polar aromatic compound. The acidic mobile phase (TFA) ensures that the amine is protonated, leading to better peak shape. A gradient elution is necessary to separate impurities with a wide range of polarities.
Protocol 2: GC-MS for the Identification of Volatile and Semi-Volatile Impurities
GC-MS is an excellent technique for identifying volatile starting materials, residual solvents, and certain by-products.
Methodology:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds.
-
Injection: A split or splitless injection can be used depending on the expected concentration of impurities.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent like dichloromethane or MTBE. Derivatization may be necessary for non-volatile amines, but many impurities can be detected without it.
Trustworthiness: The mass spectrum provides a molecular fingerprint of each compound, which can be compared against spectral libraries (e.g., NIST) for identification. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature for bromine-containing impurities.[6]
Protocol 3: NMR Spectroscopy for Structural Elucidation of Unknown Impurities
When an impurity cannot be identified by other means, isolation followed by NMR spectroscopy is the definitive method for structure elucidation.[7][8][9]
Methodology:
-
Isolation: Isolate the impurity of interest using preparative HPLC or flash chromatography.
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Acquisition: Acquire a suite of NMR experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.[10][11]
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
-
Authoritative Grounding: The combination of 1D and 2D NMR experiments provides unambiguous structural information, making it the gold standard for the characterization of unknown compounds in pharmaceutical development.[7]
Visualizing Impurity Pathways and Workflows
Diagram 1: Potential Impurity Formation Pathways
Caption: Potential impurity formation pathways for 1-(4-Bromophenyl)cyclobutanamine HCl.
Diagram 2: Workflow for Impurity Identification and Characterization
Caption: A systematic workflow for the identification and characterization of unknown impurities.
References
- 1. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. toref-standards.com [toref-standards.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromophenyl Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with coupling reactions involving bromophenyl electrophiles. Instead of a generic checklist, this resource provides in-depth causal explanations and field-proven solutions to get your reaction back on track.
First-Pass Analysis: Quick Diagnosis of Common Failures
Before diving into a complex optimization, it's crucial to rule out common, easily correctable errors. A failed reaction often presents as either no product formation (only starting materials visible by TLC, GC, or LC-MS) or the appearance of significant side products.
Question: My reaction shows only starting materials. Where do I start?
Answer: This is the most common failure mode and usually points to a fundamental issue with one of the core components of the catalytic cycle. The primary suspects are an inactive catalyst, poor quality of reagents, or suboptimal reaction conditions that prevent the reaction from initiating.
Start by assessing the "usual suspects":
-
Inert Atmosphere: Was your reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure all solvents are thoroughly degassed via sparging with inert gas or by using several freeze-pump-thaw cycles.[1]
-
Reagent Quality: Are your reagents pure and dry? Water content can be detrimental, especially with certain bases. Boronic acids can degrade upon storage; use a fresh or properly stored batch.[1][3] Similarly, solvents must be anhydrous.[1]
-
Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2] This reduction is often accomplished by a phosphine ligand or a homocoupling side reaction.[2] If this activation fails, the catalytic cycle never begins. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) designed for efficient activation.[2]
Deep-Dive Troubleshooting: A Component-by-Component Guide
If the first-pass analysis doesn't solve the issue, a more systematic approach is required. Here, we break down troubleshooting by the key components of the reaction.
The Palladium Catalyst: Heart of the Reaction
The choice and handling of the palladium source are paramount. Bromophenyl compounds are generally reactive electrophiles, but issues can still arise from catalyst deactivation or poor selection.[2][4]
Question: My reaction started but then stalled. I see a black precipitate (palladium black). What happened?
Answer: The formation of palladium black is a classic sign of catalyst decomposition. The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This can be caused by several factors:
-
Ligand Dissociation: The phosphine ligand stabilizes the Pd(0) center. If the ligand concentration is too low, or if the temperature is too high, the ligand can dissociate, leading to palladium aggregation.
-
Poor Ligand Choice: For many bromophenyl couplings, standard ligands like PPh₃ are sufficient. However, for sterically hindered or electronically challenging substrates, a more robust ligand is necessary. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[1][5][6]
Workflow for Addressing Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Question: My bromophenyl substrate is sterically hindered (e.g., has ortho substituents). The reaction is very slow or fails. What catalyst/ligand system should I use?
Answer: Steric hindrance around the C-Br bond impedes the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] To overcome this, you need a catalyst system that is both highly active and sterically demanding itself.
-
Ligand Choice is Critical: Use bulky, electron-rich dialkylbiaryl phosphine ligands.[5] Ligands like SPhos, XPhos, or RuPhos are designed to create a coordinatively unsaturated, highly reactive Pd(0) center that can access the hindered C-Br bond.[7] These ligands accelerate the oxidative addition and subsequent reductive elimination steps.[5]
-
Catalyst Loading: For very challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial.[8]
| Ligand Type | Example | Best For... | Not Ideal For... |
| Triphenylphosphines | PPh₃ | Simple, unhindered bromophenyls | Sterically hindered or electron-rich substrates |
| Bulky Biarylphosphines | SPhos, XPhos | Sterically hindered and electron-rich/deficient bromophenyls | Cost-sensitive, large-scale reactions |
| N-Heterocyclic Carbenes | IPr, SIMes | Electron-deficient bromophenyls, high-temperature reactions | Air-sensitive handling (some precatalysts solve this) |
The Base and Solvent System: The Reaction Environment
The base and solvent are not passive components; they actively participate in the catalytic cycle, primarily in the crucial transmetalation step.[5][9]
Question: I am seeing significant amounts of a side product where the bromine on my starting material is replaced by hydrogen (hydrodehalogenation). Why is this happening?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[2] It occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the boronic acid partner. The source of the hydride can be the solvent (like an alcohol) or certain bases.[2]
To minimize hydrodehalogenation:
-
Choice of Base: Avoid bases that can act as hydride donors. Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5][8]
-
Solvent System: Aprotic solvents like dioxane, toluene, or THF are generally recommended.[1] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excess water can promote protodeborylation of the boronic acid partner.[2]
Question: How do I choose the right base for my reaction?
Answer: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9][10] The optimal base depends on the specific substrates and solvent.
-
For general purposes: K₂CO₃ and K₃PO₄ are robust, inexpensive, and effective for a wide range of bromophenyl couplings.[5][11]
-
For base-sensitive functional groups: If your substrate has a group that can be hydrolyzed (like an ester), a milder base such as potassium fluoride (KF) or cesium fluoride (CsF) is a better choice.[9][12]
-
Stronger bases: For less reactive bromophenyls (e.g., electron-rich systems), a stronger base like Cs₂CO₃ or even NaOH might be required to accelerate the transmetalation step.[4][6]
Caption: The Suzuki-Miyaura catalytic cycle.
Substrate-Specific Issues: The Bromophenyl and Boronic Acid Partners
The electronic properties of both coupling partners can significantly influence the reaction outcome.
Question: My bromophenyl compound is electron-rich (e.g., has methoxy or amino groups). The reaction is failing. Why?
Answer: Electron-donating groups on the phenyl ring increase the electron density at the carbon bearing the bromine. This makes the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] This is a common challenge.
Solutions for Electron-Rich Bromophenyls:
-
More Reactive Catalyst: This is a situation where a highly active catalyst system is essential. Use a bulky, electron-rich phosphine ligand like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a dedicated precatalyst.[5][13]
-
Higher Temperatures: Increasing the reaction temperature (e.g., from 80°C to 110°C in toluene or dioxane) can provide the necessary energy to overcome the higher activation barrier for oxidative addition.[14]
-
Stronger Base: A stronger base can accelerate the transmetalation step, which may become rate-limiting if oxidative addition is sluggish.
Question: My boronic acid is decomposing, and I see a lot of homocoupled (Ar-Ar) product from my bromophenyl starting material.
Answer: This points to two potential issues: protodeborylation of the boronic acid and/or homocoupling of the aryl bromide.
-
Protodeborylation: Boronic acids can react with water or other protic sources to be converted back to the corresponding arene (Ar-H), effectively removing them from the reaction.[2][8] This is more common with heteroaryl boronic acids but can happen with phenylboronic acids under harsh conditions.
-
Solution: Use anhydrous conditions and ensure your base is not excessively hydrated. Using boronate esters (e.g., pinacol esters) can increase stability.[1]
-
-
Homocoupling of Aryl Bromide: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide? A1: Yes, but aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond.[2][4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You will need to use specialized, highly active catalyst systems, typically involving bulky, electron-rich biarylphosphine ligands (like SPhos) or NHC ligands, often at higher temperatures.[5][13][15]
Q2: How can I monitor the progress of my reaction? A2: The most common methods are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16] Small aliquots can be taken from the reaction mixture at various time points. NMR spectroscopy can also be a powerful tool for quantitative analysis of the reaction mixture over time without the need for workup or deuterated solvents.[17][18]
Q3: My reaction worked on a small scale, but failed upon scale-up. What could be the problem? A3: Scale-up issues often relate to mass and heat transfer.
-
Stirring: Inefficient stirring in a larger vessel can lead to localized "hot spots" or poor mixing of the heterogeneous base, causing catalyst decomposition or incomplete reaction. Ensure vigorous, efficient stirring.[2]
-
Degassing: It is much harder to effectively degas a larger volume of solvent. Increase the sparging time or use multiple freeze-pump-thaw cycles.
-
Heat Transfer: It takes longer to heat a larger reaction vessel to the target temperature. Account for this in your reaction timing.
Q4: What is the purpose of adding a small amount of water to the reaction? A4: For many Suzuki couplings that use inorganic bases like K₂CO₃ or K₃PO₄, a small amount of water is necessary to dissolve the base. Furthermore, water is believed to participate in the transmetalation step by helping to form the μ-hydroxo-bridged intermediate between palladium and boron, which is key to the transfer of the aryl group.[2] However, the exact role of water can be complex and is system-dependent.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. azom.com [azom.com]
- 18. vapourtec.com [vapourtec.com]
Technical Support Center: Optimization of Cyclobutanamine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for cyclobutanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. Cyclobutane moieties are increasingly incorporated into pharmaceutical candidates to modulate physicochemical properties, and mastering their synthesis is crucial. This document provides field-proven insights, detailed troubleshooting, and optimized protocols to enhance the efficiency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing cyclobutanamine?
There are several established methods, each with distinct advantages and disadvantages depending on the available starting materials, scale, and required purity. The most common routes include:
-
Rearrangement Reactions: These methods typically involve the conversion of a carboxylic acid derivative into an amine with one less carbon atom. Key examples are the Hofmann, Curtius, Schmidt, and Lossen rearrangements. For instance, the Hofmann rearrangement converts cyclobutanecarboxamide to cyclobutanamine, while the Curtius rearrangement starts from a cyclobutanecarbonyl azide.
-
Reductive Amination of Cyclobutanone: This is a direct approach where cyclobutanone is reacted with an amine source (like ammonia) in the presence of a reducing agent to form the target amine.
-
Reduction of Cyclobutanone Oxime: Cyclobutanone can be converted to its oxime, which is then reduced to cyclobutanamine using various reducing agents. This method is often used in academic and industrial settings.
Q2: Which synthetic route is most suitable for large-scale synthesis?
For large-scale (kilogram) synthesis, factors like cost, safety, and operational simplicity are paramount.
-
Reductive Amination is often preferred for its high atom economy and the availability of cyclobutanone as a starting material. One-pot procedures using catalysts and mild reducing agents minimize waste and simplify the workflow.
-
Rearrangement reactions , while powerful, can pose challenges on a large scale. The Curtius and Schmidt reactions involve the use of potentially explosive azide intermediates, requiring stringent safety protocols. The Hofmann rearrangement can be a viable alternative, especially modern variations that use safer reagents under milder, acidic conditions.
Q3: What are the primary safety concerns when working with rearrangement reactions like the Curtius or Schmidt synthesis?
The main hazard is the use of hydrazoic acid (in the Schmidt reaction) or the formation of acyl azides (in the Curtius reaction).
-
Acyl Azides: These are high-energy molecules that can be explosive, particularly when isolated or heated. It is crucial to perform the reaction at controlled temperatures and, whenever possible, generate and use the acyl azide in situ without isolation.
-
Hydrazoic Acid (HN₃): This is a highly toxic and explosive substance. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isocyanate Intermediates: All these rearrangements proceed via an isocyanate intermediate. Isocyanates are potent lachrymators and respiratory sensitizers and should be handled with care.
Q4: How can I purify the final cyclobutanamine product effectively?
Cyclobutanamine is a volatile, water-soluble liquid with a boiling point of around 103-105 °C.
-
Distillation: Fractional distillation is the most common method for purification. Care should be taken to avoid contact with atmospheric carbon dioxide, which can react with the amine to form a carbamate salt.
-
Salt Formation: For easier handling and purification of small quantities, the amine can be converted to a stable salt, such as cyclobutanamine hydrochloride. The salt can be precipitated, washed with a non-polar solvent, and dried. The free amine can be regenerated by treatment with a base.
-
Steam Distillation: This technique is useful for separating the amine from non-volatile impurities and reaction salts during workup.
Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues encountered during key synthetic procedures.
Scenario 1: Low Yield in Hofmann Rearrangement of Cyclobutanecarboxamide
Question: I am attempting to synthesize cyclobutanamine hydrochloride from cyclobutanecarboxamide using [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA), but my yields are consistently below 40%. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this "acidic" Hofmann rearrangement are a common issue. Let's break down the potential causes and solutions. The reaction relies on the oxidative rearrangement of the amide to an isocyanate, which is then hydrolyzed to the amine.
-
Possible Cause A: Degradation of the Hypervalent Iodine Reagent.
-
Causality: [I,I-bis(trifluoroacetoxy)iodo]benzene is sensitive to light and moisture. Over time, it can decompose, appearing yellow and losing its oxidative power. A degraded reagent will fail to efficiently initiate the rearrangement, leading to low conversion.
-
Troubleshooting Steps:
-
Check Reagent Quality: Use only a white, crystalline solid. If it is yellow, it has likely degraded.
-
Proper Storage: Store the reagent in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and in a desiccator.
-
Alternative Generation: As a self-validating check, you can attempt the reaction using (I,I-diacetoxyiodo)benzene or iodobenzene with two equivalents of trifluoroacetic acid, which may provide better results if your primary reagent is suspect.
-
-
-
Possible Cause B: Formation of Urea Byproducts.
-
Causality: The isocyanate intermediate is highly electrophilic. If the newly formed cyclobutanamine product is not immediately protonated, it can act as a nucleophile and attack another isocyanate molecule, forming a symmetrical urea byproduct that is difficult to separate and reduces the desired product yield.
-
Troubleshooting Steps:
-
Ensure Acidic Conditions: The reaction is designed to be "mildly acidic." The trifluoroacetic acid generated in situ is crucial for protonating the product amine as it forms, preventing it from reacting further.
-
Solvent System: The reaction is typically run in a mixture of acetonitrile and water. The water is essential for rapidly hydrolyzing the isocyanate to a carbamic acid, which then decarboxylates to the amine. Ensure the correct solvent ratio is used as specified in the protocol.
-
-
-
Possible Cause C: Incomplete Reaction or Side Reactions.
-
Causality: Sub-optimal temperature or reaction time can lead to incomplete conversion of the starting amide. Additionally, aromatic amines cannot be prepared by this method as they are further oxidized by the reagent. While cyclobutanamine is aliphatic, ensuring the reaction conditions are optimized is key.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting cyclobutanecarboxamide.
-
Temperature Control: The reaction is typically run at room temperature. Ensure the reaction is not overheating, which could lead to side reactions.
-
-
Troubleshooting Workflow: Hofmann Rearrangement
Caption: Troubleshooting workflow for low yield in Hofmann rearrangement.
Scenario 2: Poor Selectivity in Reductive Amination of Cyclobutanone
Question: I am performing a one-pot reductive amination of cyclobutanone with ammonia to get cyclobutanamine, but I am getting significant amounts of the starting material back and some dicyclobutylamine. How can I improve the selectivity for the primary amine?
Answer: This is a classic challenge in reductive amination. The key is to favor the formation of the imine intermediate before reduction and to prevent the primary amine product from reacting further.
-
Possible Cause A: Premature Reduction of the Ketone.
-
Causality: If your reducing agent is too reactive (e.g., NaBH₄), it can reduce the cyclobutanone starting material to cyclobutanol faster than the imine can form. This is especially true at neutral or higher pH where imine formation is slow.
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: Switch to a milder, more selective hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and aldehydes but readily reduce the protonated iminium ion, ensuring the reaction proceeds down the desired pathway.
-
Control pH: Maintain a weakly acidic pH (around 5-6). This is a delicate balance. The acid catalyzes imine formation by protonating the carbonyl oxygen, but too much acid will protonate the amine nucleophile, rendering it unreactive. A buffer system can be beneficial.
-
-
-
Possible Cause B: Over-Alkylation to Secondary Amine.
-
Causality: The cyclobutanamine product is also a nucleophile and can compete with ammonia to react with another molecule of cyclobutanone, leading to the formation of dicyclobutylamine after reduction.
-
Troubleshooting Steps:
-
Use a Large Excess of the Amine Source: To favor the formation of the primary amine, use a large stoichiometric excess of ammonia (e.g., 5-10 equivalents or more). This statistically favors the reaction of cyclobutanone with ammonia over the product amine. Using a saturated solution of ammonia in an alcohol (like methanol) is a common strategy.
-
Control Addition: If practical, adding the cyclobutanone slowly to the mixture of ammonia and the reducing agent can help maintain a high relative concentration of ammonia, suppressing the side reaction.
-
-
Data Presentation: Optimizing Reductive Amination Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is selective for imines/iminium ions over ketones, preventing byproduct formation. |
| Amine Source | Ammonia (1.5 eq.) | Ammonia (7 M in MeOH, >5 eq.) | A large excess of the amine nucleophile outcompetes the product amine, preventing over-alkylation. |
| pH | Not controlled (typically basic) | Buffered, pH 5-6 | Mildly acidic conditions catalyze imine formation without deactivating the amine nucleophile. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lowering the initial temperature can help control the reaction rate and improve selectivity. |
Key Synthetic Protocols
Protocol 1: Synthesis of Cyclobutanamine via Reductive Amination
This protocol is adapted for high selectivity towards the primary amine product.
Materials:
-
Cyclobutanone
-
Ammonia (7 N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 7 N solution of ammonia in methanol (e.g., 50 mL, a large excess). Cool the solution to 0 °C in an ice bath.
-
pH Adjustment: Add a small amount of glacial acetic acid to adjust the pH to approximately 6.
-
Addition of Ketone: Slowly add cyclobutanone (1.0 eq.) to the stirred ammonia solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.). The reaction is typically stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for an additional 12-24 hours.
-
Reaction Monitoring (Control Point): Monitor the reaction by GC-MS or TLC to confirm the disappearance of cyclobutanone.
-
Workup: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >12. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by distillation.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Protocol 2: Synthesis of Cyclobutanamine Hydrochloride via Hofmann Rearrangement
This protocol is based on the Organic Syntheses procedure which utilizes milder, acidic conditions.
Materials:
-
Cyclobutanecarboxamide
-
[I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Reagent Preparation: In a flask, dissolve [I,I-bis(trifluoroacetoxy)iodo]benzene (1.5 eq.) in a 1:1 mixture of acetonitrile and water.
-
Reaction Initiation: To this solution, add cyclobutanecarboxamide (1.0 eq.) in one portion. Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Reaction Monitoring (Control Point): The reaction mixture should remain clear and colorless. A yellow color may indicate reagent decomposition. Monitor the consumption of the starting amide by TLC.
-
Workup - Removal of Iodine Byproducts: After the reaction is complete, reduce the volume of acetonitrile under reduced pressure. Add water and wash the aqueous solution with diethyl ether (3x) to remove iodobenzene and other organic-soluble byproducts.
-
Isolation of Amine Salt: Acidify the aqueous layer with concentrated HCl. Concentrate the solution under reduced pressure to obtain the crude cyclobutanamine hydrochloride salt.
-
Purification: The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
General Mechanism: Curtius, Hofmann, Lossen, Schmidt Rearrangements
These reactions share a common mechanistic theme involving the 1,2-migration of an alkyl group to an electron-deficient nitrogen atom, forming an isocyanate intermediate.
Caption: Generalized pathway for rearrangement reactions producing amines.
addressing stability issues of 1-(4-Bromophenyl)cyclobutanamine HCl in solution
Welcome to the technical support center for 1-(4-Bromophenyl)cyclobutanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing stability issues of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Introduction: Understanding the Molecule
1-(4-Bromophenyl)cyclobutanamine hydrochloride (HCl) is an arylcyclobutanamine derivative.[1] As an amine hydrochloride salt, its solubility and stability in solution are critically influenced by factors such as pH, solvent composition, temperature, and light exposure.[2][3][4][5] The primary challenge users face is the potential for degradation or precipitation, which can compromise the accuracy and reproducibility of experimental results. This guide will provide the foundational knowledge and practical steps to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 1-(4-Bromophenyl)cyclobutanamine HCl in solution?
A1: The stability of 1-(4-Bromophenyl)cyclobutanamine HCl in solution is primarily governed by:
-
pH: Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (HCl). The pH of the solution dictates the equilibrium between the protonated (ionic) and the free base (non-ionic) forms.[2]
-
Solvent System: The choice of solvent and the presence of co-solvents can significantly impact solubility and stability.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3][4]
-
Light Exposure: Brominated aromatic compounds can be susceptible to photolytic degradation.[6][7]
-
Presence of Oxidizing Agents: The amine functional group can be susceptible to oxidation.[8]
Q2: In what form is 1-(4-Bromophenyl)cyclobutanamine HCl most stable in aqueous solutions?
A2: 1-(4-Bromophenyl)cyclobutanamine HCl is most stable in its protonated, ionic form. This is achieved in acidic aqueous solutions.[2] In this state, the molecule is more soluble in polar solvents like water. As the pH increases towards neutral and alkaline conditions, the amine deprotonates to its free base form, which is less water-soluble and more prone to precipitation or degradation.
Q3: What are the initial signs of instability or degradation I should look for in my solution?
A3: Initial indicators of instability include:
-
Precipitation: The formation of a solid in the solution, often due to a shift in pH causing the free base to come out of solution.
-
Color Change: The appearance of a yellow or brown tint may indicate the formation of degradation products.
-
Inconsistent Analytical Results: Variability in chromatographic peak areas or the appearance of unexpected peaks in techniques like HPLC are strong indicators of degradation.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered with 1-(4-Bromophenyl)cyclobutanamine HCl solutions.
Issue 1: Precipitation Observed in Aqueous Solution
Potential Cause: The pH of the solution has likely increased, causing the less soluble free base to precipitate out of solution.[2] This can happen upon dissolution in neutral water or unbuffered systems.
Troubleshooting Workflow:
References
- 1. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
Technical Support Center: Minimizing Side-Product Formation in Arylcyclobutanamine Synthesis
Introduction: Arylcyclobutanamine scaffolds are privileged structures in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Their synthesis, however, is often plagued by challenges related to the inherent strain of the four-membered ring and the competing reaction pathways that can lead to significant side-product formation. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of these valuable molecules. It is structured as a series of frequently asked questions and in-depth troubleshooting guides, moving from general problems to specific, side-product-oriented solutions.
Section 1: Overview of Synthetic Strategies & Key Control Points
The synthesis of arylcyclobutanamines can be approached through several strategic routes. The choice of strategy often dictates the types of side-products that may be encountered. Understanding these pathways is the first step in effective troubleshooting. The three most common strategies are:
-
Strategy A: Cyclobutane Ring Formation First, then Amination. This typically involves a [2+2] cycloaddition to form a cyclobutanone, which is then converted to the amine via reductive amination.[1]
-
Strategy B: C-N Bond Formation on a Pre-formed Ring. This involves coupling an amine with a suitable aryl-substituted cyclobutane precursor (e.g., a halide or triflate) via a cross-coupling reaction like the Buchwald-Hartwig amination.[2][3]
-
Strategy C: Integrated Cycloaddition. This more advanced approach may involve the [2+2] cycloaddition of a keteniminium ion, which already contains the nitrogen atom, with an alkene.[4]
Each branching point in these strategies represents a critical control point where reaction conditions can be tuned to favor the desired product over side-products.
Caption: High-level overview of common synthetic routes to arylcyclobutanamines.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I see many spots on my TLC plate. Where should I start troubleshooting?
A: A low yield with multiple side-products points to a lack of reaction selectivity rather than a single point of failure. The first step is to identify the major side-products.
-
Initial Analysis: Use LC-MS to get the mass of the major impurities. This is the most crucial diagnostic step. Are the masses indicative of dimerization, starting material decomposition, or solvent adducts?
-
Reaction Concentration: Many cycloaddition reactions are susceptible to dimerization of the starting materials at high concentrations.[5] Conversely, some bimolecular coupling reactions require a higher concentration to proceed efficiently. Consider running the reaction at half and double the original concentration to observe the effect on the product-to-side-product ratio.
-
Temperature Control: Competing reactions often have different activation energies.[6] Running the reaction at a lower temperature may significantly suppress a kinetically facile but undesired pathway. Conversely, some side-products (like hydrodehalogenation in Buchwald-Hartwig amination) can be favored at higher temperatures.
Q2: My NMR shows a complex mixture of what appear to be isomers of my product. How can I improve stereoselectivity?
A: This is a classic challenge in cyclobutane synthesis, particularly with [2+2] cycloadditions.[1][7] The formation of regio- and stereoisomers is dictated by the transition states of the cycloaddition.
-
For Photochemical Reactions: The choice of photosensitizer (for triplet-state reactions) or solvent polarity can influence the stereochemical outcome. Intramolecular cycloadditions, where the two reacting partners are tethered, often provide much higher stereocontrol than their intermolecular counterparts.[7][8]
-
For Thermal Reactions: The use of Lewis acid catalysts can pre-organize the substrates, leading to a more ordered transition state and higher selectivity. Chiral ligands on these catalysts can further induce enantioselectivity.
-
Post-Synthesis Isomerization: Confirm that the isomerization is not happening during workup or purification. Amines can epimerize adjacent stereocenters under acidic or basic conditions. Neutralize your reaction mixture carefully and consider using a buffered silica gel for chromatography.
Q3: My aryl halide starting material is consumed in my Buchwald-Hartwig reaction, but I'm isolating the corresponding arene (Ar-H) instead of my desired arylcyclobutanamine. What is happening?
A: You are observing hydrodehalogenation, a well-known side reaction in Buchwald-Hartwig aminations.[2] This occurs when the palladium-amide intermediate undergoes β-hydride elimination faster than it undergoes reductive elimination to form the C-N bond. The solution lies almost entirely in catalyst and ligand selection. See Troubleshooting Guide 3.1 for a detailed explanation and protocol.
Q4: What are the most effective analytical techniques for identifying and quantifying these side-products?
A: A multi-technique approach is essential for robust impurity profiling.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is your primary tool for reaction monitoring. It provides the mass of each component, allowing you to quickly hypothesize structures (e.g., dimer, hydrolyzed product, dehalogenated product).[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for more volatile, less polar side-products that may not ionize well by ESI in LC-MS.[10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: This is the gold standard for unambiguous structure elucidation. 1D proton and carbon NMR are essential. For complex mixtures or isomers, 2D techniques like COSY, HSQC, and HMBC are required to piece together the exact structures of unknown impurities.
-
HPLC (High-Performance Liquid Chromatography): Once impurities are identified, a well-developed HPLC method with a UV or CAD detector is the best way to quantify their levels accurately.[11]
Section 3: Troubleshooting Guide: Side-Product Specific Issues
This section provides in-depth analysis and actionable protocols for tackling specific, commonly observed side-products.
Issue 3.1: Hydrodehalogenation in Buchwald-Hartwig Amination
-
Problem: Significant formation of the reduced arene (Ar-H) at the expense of the desired arylamine product.
-
Probable Cause: The catalytic cycle has a major off-cycle pathway. The desired pathway is reductive elimination from the Pd(II)-amido complex to form the C-N bond. The competing side reaction is β-hydride elimination, which forms an imine and a palladium-hydride species, leading to the hydrodehalogenated arene.[2] This side reaction is particularly prevalent with older generation, less bulky phosphine ligands.
-
Proposed Solution: The key is to use a modern, bulky, electron-rich biarylphosphine ligand. These ligands sterically enforce a geometry around the palladium center that favors reductive elimination and kinetically disfavors the β-hydride elimination pathway.[12]
Caption: Buchwald-Hartwig catalytic cycle showing the desired vs. competing pathway.
| Ligand Generation | Example Ligand(s) | Key Feature | Tendency for Hydrodehalogenation |
| First Generation | P(o-tol)₃ | Simple, monodentate | High, especially with electron-rich arenes |
| Second Generation | BINAP | Bidentate, chiral | Moderate, improved over 1st gen |
| Third/Fourth Gen | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines | Very Low, designed to suppress it [12][13] |
Protocol 3.1.1: Ligand Screening to Minimize Hydrodehalogenation
-
Setup: Prepare identical reactions in parallel in vials, each with a different ligand. Use a 2:1 ligand-to-palladium ratio. Recommended ligands for screening are XPhos, RuPhos, and SPhos.
-
Catalyst Precursor: Use a common palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Reactants: Use your arylcyclobutane halide (1.0 eq), amine (1.2 eq), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.4 eq).[13]
-
Solvent: Use an anhydrous, aprotic solvent like toluene or dioxane.
-
Conditions: Degas the solvent thoroughly. Run the reactions under an inert atmosphere (Argon or Nitrogen). Start at a moderate temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS.
-
Analysis: Compare the ratio of the desired product (Ar-NR₂) to the hydrodehalogenated side-product (Ar-H) for each ligand. The ligand providing the highest ratio is optimal for your substrate.
Issue 3.2: Dimerization in [2+2] Photocycloadditions
-
Problem: The major product isolated is a dimer of the alkene starting material, with low conversion to the desired hetero-adduct.
-
Probable Cause: The kinetics of the excited-state alkene reacting with a ground-state alkene of the same type (homo-dimerization) are faster than the reaction with the desired partner. This is often exacerbated by high concentrations of the photo-active species.[5]
-
Proposed Solution: Employ high-dilution conditions and control the stoichiometry of the reactants. If one reactant is photo-active (absorbs the light), it should be the limiting reagent, and its concentration should be kept low throughout the reaction.
Protocol 3.2.1: Syringe-Pump Addition for Minimizing Dimerization
-
Setup: In the main photoreactor vessel, dissolve the non-photoactive cycloaddition partner in a large volume of degassed solvent.
-
Syringe Pump: Dissolve the photo-active partner (the one that absorbs the light) in a separate portion of the solvent and load it into a gas-tight syringe. Place the syringe on a syringe pump.
-
Reaction: Begin irradiating the main reaction vessel. Start the syringe pump to add the solution of the photo-active partner slowly over several hours. This maintains a very low instantaneous concentration of the excited species, favoring the intermolecular reaction with the partner present in excess over self-dimerization.
-
Concentration Guidance: Start with a final target concentration of ~0.01 M. If dimerization is still observed, reduce the concentration further.
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of the product versus the dimer. Adjust the addition rate as needed.
Issue 3.3: Formation of Arylcyclobutanol in Reductive Amination
-
Problem: Reaction of an arylcyclobutanone with an amine and a reducing agent yields the corresponding arylcyclobutanol as the major side-product.
-
Probable Cause: The reducing agent is too reactive and reduces the ketone carbonyl directly, faster than the ketone can condense with the amine to form the intermediate iminium ion. This is common with powerful hydride sources like LiAlH₄ or NaBH₄ at neutral or basic pH.
-
Proposed Solution: Use a pH-sensitive and sterically hindered reducing agent that is selective for the protonated iminium ion over the neutral ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. The reaction should also be run under mildly acidic conditions to promote iminium ion formation.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. agilent.com [agilent.com]
- 11. scirp.org [scirp.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar Amine Hydrochlorides
Welcome to the Technical Support Center for challenges in the purification of polar amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating difficulties associated with purifying these highly polar, ionic compounds. Instead of a simple list of protocols, this center provides in-depth explanations, troubleshooting guides, and validated methods to empower you to solve purification challenges logically and effectively.
Core Principles: Why Are Polar Amine Hydrochlorides So Challenging?
Polar amine hydrochlorides present a "perfect storm" of purification challenges due to their dual nature: they possess both a highly polar, ionic hydrochloride group and an organic scaffold. This duality governs their behavior in solution and on stationary phases.
-
High Polarity & Ionic Character : The ammonium chloride group (-NH₃⁺Cl⁻) imparts high water solubility and extremely low solubility in common non-polar and moderately polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). This makes standard recrystallization and silica gel chromatography difficult.
-
Interaction with Silica Gel : Standard silica gel is acidic due to the presence of silanol groups (Si-OH).[1] Basic amines and their salts can interact strongly with these acidic sites via ionic interactions, leading to severe streaking, poor peak shape, and often, irreversible adsorption to the stationary phase.[1][2][3]
-
Hygroscopicity : Many polar amine salts are hygroscopic, readily absorbing moisture from the atmosphere. This can cause a crystalline solid to become a sticky gum or oil, making handling, accurate weighing, and subsequent purification steps problematic.[4][5]
Frequently Asked Questions (FAQs)
Q1: My amine hydrochloride streaks badly on a standard silica TLC plate. What does this mean and how can I fix it? A1: Streaking is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel.[1][2] The amine is being protonated by the silanol groups and binding ionically. To get a clean spot on a TLC plate (and predict column behavior), you must neutralize these interactions.
-
Solution : Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (e.g., 0.5-2% TEA in your DCM/Methanol mobile phase).[1][3] The TEA will compete with your analyte for the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[1]
Q2: I can't find a single solvent to recrystallize my amine hydrochloride. What should I do? A2: This is a very common problem. The ideal solvent needs to fully dissolve your compound when hot but allow it to crash out when cool. For highly polar salts, a single solvent rarely works.
-
Solution : Use a binary (two-solvent) system. Dissolve your salt in a minimum amount of a hot "good" solvent where it is soluble (e.g., methanol, ethanol, isopropanol, or even water).[6][7] Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., diethyl ether, ethyl acetate, acetone, or THF) at an elevated temperature until the solution becomes persistently cloudy.[6][8] Add a drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly.
Q3: My amine hydrochloride "oiled out" instead of crystallizing. Is my purification ruined? A3: Not at all. "Oiling out" happens when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound). It is recoverable.
-
Troubleshooting :
-
Re-heat the solution to dissolve the oil.
-
Add a small amount more of the "good" solvent to increase the overall solubility.
-
Allow the solution to cool much more slowly. Rapid cooling encourages oil formation.
-
Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal from a previous successful batch, if available.
-
Q4: Can I just wash my crude amine hydrochloride solid instead of doing a full recrystallization? A4: Yes, this is often a highly effective and quick method for removing less polar impurities. Since your polar salt is likely insoluble in non-polar solvents, you can perform a slurry wash.
-
Procedure : Suspend your crude solid in a solvent like diethyl ether, ethyl acetate, or hexane.[8] Stir vigorously for 15-30 minutes, then filter. The non-polar impurities will dissolve in the solvent, leaving your purified salt behind. Repeat if necessary.
Troubleshooting Purification Strategies
This section provides a logical workflow for tackling purification challenges. The best approach depends on the nature of your impurities.
Diagram: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude polar amine hydrochloride.
Caption: A decision tree for selecting an appropriate purification strategy.
Strategy 1: Recrystallization & Washing
This is the most direct method if your impurities have significantly different polarity than your desired salt.
Table 1: Common Solvent Systems for Amine Hydrochloride Recrystallization
| Good Solvents (High Polarity) | Poor / Anti-Solvents (Lower Polarity) | Typical Use Case & Comments |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | Very common. Good for precipitating salts that are highly soluble in alcohols.[8] |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | A slightly less polar combination than MeOH/Et₂O. |
| Isopropanol (IPA) | Acetone | Isopropanol is often preferred over ethanol as many HCl salts are less soluble in it, leading to better recovery.[6][8] |
| Water (H₂O) | Acetone / Isopropanol | Use with caution. Excellent for very polar salts, but water can be difficult to remove and may promote hygroscopicity. |
Protocol: Binary Solvent Recrystallization
-
Place the crude amine hydrochloride in a flask with a stir bar.
-
Add the "good" solvent (e.g., Isopropanol) dropwise while heating to a gentle reflux until the solid just dissolves. Use the absolute minimum amount of solvent.
-
While still hot, add the "poor" solvent (e.g., Diethyl Ether) dropwise until the solution becomes faintly and persistently cloudy.
-
Add 1-2 more drops of the hot "good" solvent to make the solution clear again.
-
Remove the heat source and allow the flask to cool slowly to room temperature, undisturbed.
-
Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals thoroughly under high vacuum.
Strategy 2: Salt-Freeing, Purification, and Re-Salting
This is the most powerful and common strategy when impurities are chemically similar to your product. By converting the salt to the much less polar free amine, you can use standard organic purification techniques.[9][10]
Protocol: Acid-Base Extraction and Purification
-
Free the Amine : Dissolve the crude amine hydrochloride in water. Add this aqueous solution to a separatory funnel.
-
Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃, or Na₂CO₃ solution) until the aqueous layer is basic (pH > 9, check with pH paper).[9][11]
-
Extract the Amine : Extract the basified aqueous layer three times with an organic solvent (e.g., ethyl acetate, DCM). The now neutral, less polar free amine will move into the organic phase, while inorganic salts and very polar impurities remain in the water.[9]
-
Wash and Dry : Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify the Free Amine : Filter off the drying agent and concentrate the solution. The crude free amine can now be purified by standard silica gel chromatography. Remember to add ~1% triethylamine to your eluent to prevent streaking.[3]
-
Re-form the Salt : Once the pure free amine is isolated, dissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol).[12] Add a stoichiometric amount (1.0 equivalent) of HCl solution (e.g., 2M HCl in diethyl ether, or acetyl chloride in methanol) dropwise with stirring.[13] The pure hydrochloride salt will typically precipitate immediately.
-
Isolate : Collect the precipitated solid by filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.
Strategy 3: Specialized Chromatography
When standard methods fail or are not suitable, alternative chromatographic techniques can be employed directly on the salt.
-
Ion-Exchange Chromatography : This technique separates molecules based on their charge.[14] For a positively charged amine hydrochloride, a cation-exchange resin is used.
-
Principle : Your protonated amine (R-NH₃⁺) is loaded onto a column containing a negatively charged stationary phase (e.g., sulfonic acid groups). It displaces a counter-ion and binds to the resin. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interaction.[14] This is a powerful method for separating amines from neutral or negatively charged impurities.[15][16][17]
-
-
Reverse-Phase Chromatography (C18) : While seemingly counterintuitive for polar compounds, it can be effective.
-
Challenge : The highly polar salt may have little retention and elute in the void volume.[7]
-
Solution : Use highly aqueous mobile phases (e.g., 95% water / 5% acetonitrile) with an acidic modifier like formic acid or TFA. The modifier ensures the amine remains protonated and can improve peak shape. Be aware that the counter-ions (e.g., your amine cation and the tosylate anion) may separate on the column.[18]
-
-
Amine-Functionalized or Alumina Columns : Using a basic stationary phase, such as amine-functionalized silica or alumina, can prevent the strong ionic binding seen with standard silica gel.[3][19][20]
Handling & Final Product Considerations
Troubleshooting Hygroscopic Products
If your final product is a sticky solid or becomes wet upon exposure to air, it is likely hygroscopic.
-
Drying : Ensure the product is rigorously dried under high vacuum, sometimes with gentle heating (if thermally stable).
-
Handling : Handle the material in a glove box or under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture absorption.[5]
-
Storage : Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed vial under an inert atmosphere.
Final Purity Check
Always verify the purity of your final product using appropriate analytical techniques:
-
NMR Spectroscopy : To confirm the chemical structure and check for residual solvents or organic impurities.
-
Melting Point : A sharp melting point is a good indicator of purity.
-
LCMS / HPLC : To obtain a quantitative measure of purity.
-
Elemental Analysis : To confirm the correct elemental composition of the salt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
Technical Support Center: Process Optimization for Scaling Up 1-(4-Bromophenyl)cyclobutanamine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a safe, efficient, and scalable manufacturing process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during development.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(4-Bromophenyl)cyclobutanamine, presented in a question-and-answer format.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol
The precursor alcohol is commonly synthesized via an organometallic reaction between a 4-bromophenyl organometallic reagent and cyclobutanone.
Q1: We are experiencing low and inconsistent yields for the 1-(4-bromophenyl)cyclobutanol intermediate. What are the likely causes and how can we improve this step?
A1: Low yields in this Grignard-type reaction are common when scaling up and can typically be attributed to several critical factors:
-
Initiation and Quality of the Organometallic Reagent: The formation of the Grignard or organolithium reagent is the most critical phase.
-
Causality: Moisture or oxygen in the reactor or solvents will quench the highly reactive organometallic species, leading to reduced yield and the formation of benzene (from protonation) or biphenyl side products. The surface of the magnesium turnings (if making a Grignard reagent) can be passivated by an oxide layer, preventing initiation.
-
Solution: Ensure all glassware and reactors are rigorously dried. Use anhydrous solvents with low water content (<50 ppm). For Grignard reactions, consider using iodine crystals or 1,2-dibromoethane to activate the magnesium surface. For organolithium reactions, ensure the starting material, such as 1-bromo-4-iodobenzene, is of high purity.[1]
-
-
Temperature Control: This reaction is highly exothermic, especially during reagent formation and the addition of cyclobutanone.
-
Causality: Poor temperature control can lead to side reactions, such as Wurtz coupling, which reduces the amount of active reagent available. During the addition of cyclobutanone, elevated temperatures can promote enolization of the ketone, leading to non-productive pathways.
-
Solution: Maintain a consistent and controlled temperature throughout the reaction. For the formation of an organolithium reagent from 1-bromo-4-iodobenzene, a temperature of -78 °C is recommended to facilitate lithium-halogen exchange without side reactions.[1] A slow, subsurface addition of cyclobutanone is crucial at scale to manage the exotherm.
-
-
Reaction Quenching: The method of quenching the reaction is important for isolating the product.
-
Causality: A rapid, uncontrolled quench with a strong proton source can lead to localized heating and potential degradation of the desired alcohol.
-
Solution: A slow, controlled quench with a saturated aqueous solution of ammonium chloride is recommended.[1] This buffered solution helps to neutralize the alkoxide intermediate without causing a drastic pH swing or a violent exotherm.
-
Step 2: Conversion of Alcohol to Amine via Ritter Reaction
The transformation of 1-(4-bromophenyl)cyclobutanol to the target amine typically proceeds through a Ritter reaction to form an intermediate N-cyclobutyl-acetamide, followed by hydrolysis.
Q2: Our Ritter reaction is showing incomplete conversion of the alcohol, even after extended reaction times. How can we drive the reaction to completion?
A2: Incomplete conversion in a Ritter reaction is often linked to the stability of the carbocation intermediate and the reaction conditions.
-
Acid Strength and Concentration: A strong acid is required to facilitate the formation of the tertiary carbocation from the alcohol.
-
Causality: The reaction is initiated by the protonation of the alcohol and subsequent loss of water to form a carbocation.[2][3] If the acid is not strong enough or is too dilute, the equilibrium will not favor carbocation formation.
-
Solution: Concentrated sulfuric acid is the classic and most effective acid for this purpose.[4] Ensure the acid is of high purity and concentration. The stoichiometry of the acid is also critical; a significant excess is often required to act as both catalyst and solvent.
-
-
Water Content: The presence of excess water can inhibit the reaction.
-
Causality: The Ritter reaction relies on the reaction of a nitrile with a carbocation. Water is a competing nucleophile that can react with the carbocation, converting it back to the starting alcohol.
-
Solution: Use a nitrile (e.g., acetonitrile) that also serves as the solvent and ensure it is anhydrous. While the reaction generates water, starting with dry conditions is crucial.
-
-
Temperature: Reaction kinetics are temperature-dependent.
-
Causality: Insufficient temperature may lead to slow reaction rates.
-
Solution: A moderate temperature increase (e.g., to 40-50 °C) can improve the reaction rate. However, this must be balanced against the risk of side reactions.
-
Q3: We are observing significant charring and the formation of dark, polymeric by-products during the Ritter reaction scale-up. What is causing this and how can it be prevented?
A3: Charring is a common issue in strong acid-catalyzed reactions, particularly at larger scales where heat dissipation is less efficient.
-
Uncontrolled Exotherm: The addition of the alcohol to concentrated sulfuric acid is highly exothermic.
-
Causality: If the addition is too fast, localized "hot spots" can form, leading to the thermal decomposition of the starting material and product. The tertiary carbocation intermediate, if not trapped quickly by the nitrile, can also undergo elimination to form an alkene, which can then polymerize in the strongly acidic medium.
-
Solution: Implement a slow, controlled addition of the alcohol to the cold (0-5 °C) acid/nitrile mixture. Ensure the reactor has adequate cooling capacity and efficient agitation to dissipate heat effectively. A reverse addition (adding acid to the alcohol) is generally not recommended due to the instability of the alcohol in the presence of substoichiometric amounts of acid.
-
-
Acid Concentration: The strength of the acid can promote side reactions.
-
Causality: Highly concentrated sulfuric acid is a powerful dehydrating and oxidizing agent, which can lead to the degradation of organic molecules at elevated temperatures.
-
Solution: While a strong acid is necessary, exploring alternative, milder catalytic systems has been a subject of research.[2][5] For the classic Ritter reaction, strict temperature control is the most practical solution.
-
Step 3: Hydrolysis and Product Isolation
Q4: During the final basic hydrolysis of the amide intermediate, we are struggling with product isolation and the formation of a large volume of inorganic salts. How can we optimize the work-up?
A4: The work-up of a Ritter reaction at scale is a significant challenge due to the large quantities of acid used.
-
Neutralization and Salt Formation: The neutralization of a large excess of sulfuric acid with a base like sodium hydroxide is highly exothermic and generates a substantial amount of sodium sulfate.
-
Causality: The Ritter reaction is known to cogenerate a significant amount of salt byproduct, often more than the weight of the product itself.[4] This can make extractions difficult due to the formation of emulsions or thick slurries.
-
Solution:
-
Controlled Quench: Slowly pour the reaction mixture onto a large amount of crushed ice. This helps to manage the exotherm of dilution.
-
Basification: Perform the neutralization at low temperatures (0-10 °C) with vigorous stirring.
-
Solvent Selection for Extraction: Choose an organic solvent (e.g., methyl tert-butyl ether, dichloromethane) that has good solubility for the amine product but low solubility for the inorganic salts. Multiple extractions will be necessary.
-
Filtration: In some cases, it may be beneficial to filter off the precipitated inorganic salts before performing the liquid-liquid extraction.
-
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed reaction mechanism for the synthesis of 1-(4-Bromophenyl)cyclobutanamine via the Ritter reaction?
The synthesis involves two main stages. First, the formation of the carbocation from the alcohol, and second, the nucleophilic attack by the nitrile followed by hydrolysis.
Caption: Reaction mechanism for the Ritter Reaction.
The reaction begins with the protonation of the hydroxyl group of 1-(4-bromophenyl)cyclobutanol by a strong acid, followed by the elimination of a water molecule to form a stable tertiary carbocation.[3] This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile (e.g., acetonitrile) to form a nitrilium ion. During the aqueous work-up, this intermediate is hydrolyzed to the corresponding N-alkyl amide. A final, separate hydrolysis step (either acidic or basic) is then required to cleave the amide bond and yield the final primary amine.[4]
FAQ 2: Are there any process safety considerations we should be aware of when scaling up this synthesis?
Yes, scaling up this process introduces significant safety hazards that must be managed.
-
Thermal Hazards: Both the formation of the organometallic reagent and the Ritter reaction (especially the quenching and neutralization steps) are highly exothermic. A failure in cooling or an uncontrolled addition rate could lead to a thermal runaway.[6]
-
Reagent Handling: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Strong acids like concentrated sulfuric acid are highly corrosive.
-
Pressure Generation: The quenching of the organometallic reaction with aqueous solutions can generate flammable gases (e.g., butane from residual n-butyllithium). The neutralization of the acid with a carbonate base would generate a large volume of CO2 gas.
A thorough process safety review, including differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) studies, is highly recommended to understand the thermal risks before proceeding to a pilot scale.[6]
FAQ 3: What are the common impurities we should monitor, and how can they be controlled?
Controlling impurities is critical for producing high-quality active pharmaceutical ingredients (APIs).
| Impurity/By-product | Origin | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction in either step. | Optimize reaction conditions (time, temperature, stoichiometry) for full conversion. |
| 2-Bromophenyl Isomer | Impurity in the 1-bromo-4-iodobenzene starting material.[7] | Use high-purity starting materials. This isomer can be difficult to remove later. |
| Dimer/Coupling Products | Side reactions during organometallic reagent formation (Wurtz coupling). | Maintain low temperatures and use high-purity magnesium/solvents. |
| Elimination Product (Alkene) | Decomposition of the carbocation intermediate during the Ritter reaction. | Maintain strict temperature control during the Ritter reaction; ensure rapid trapping by the nitrile. |
| Intermediate Amide | Incomplete hydrolysis in the final step. | Ensure sufficient time, temperature, and reagent stoichiometry for the hydrolysis step. |
FAQ 4: What analytical methods are recommended for in-process control and final product release?
A robust analytical package is essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
HPLC/UPLC: To monitor the disappearance of starting materials and the appearance of the product in each step.
-
GC-MS: Useful for identifying volatile impurities and by-products.
-
-
Final Product Release:
-
HPLC/UPLC: For purity assessment and quantification of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvents Analysis (GC-HS): To quantify any remaining solvents from the process.
-
Part 3: Experimental Protocols
These protocols are provided as a starting point for laboratory-scale synthesis and will require further optimization for scale-up.
Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol[1]
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and then maintained under a positive pressure of nitrogen.
-
Reagent Preparation: 1-bromo-4-iodobenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, ~5 mL per gram of starting material).
-
Organolithium Formation: The solution is cooled to -78 °C (acetone/dry ice bath). n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 30 minutes.
-
Addition of Ketone: Cyclobutanone (1.05 eq) is added dropwise to the cold solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours.
-
Work-up: The reaction is cooled to 0 °C and slowly quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.
Protocol 2: Ritter Reaction and Hydrolysis to 1-(4-Bromophenyl)cyclobutanamine
-
Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel, and placed in an ice/water bath.
-
Ritter Reaction: Acetonitrile (~10 volumes) is charged to the reactor, followed by the slow, cautious addition of concentrated sulfuric acid (5-10 eq), maintaining the temperature below 10 °C. The solution is cooled to 0-5 °C.
-
Substrate Addition: A solution of 1-(4-bromophenyl)cyclobutanol (1.0 eq) in a small amount of acetonitrile is added dropwise to the cold acid mixture, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitor by HPLC).
-
Quench and Hydrolysis: The reaction mixture is slowly poured onto a large amount of crushed ice with vigorous stirring. The acidic aqueous solution is then carefully basified to pH > 12 with 50% aqueous NaOH, maintaining the temperature below 20 °C.
-
Heating: The basic mixture is heated to reflux to hydrolyze the intermediate amide (monitor by HPLC).
-
Isolation: After cooling, the mixture is extracted with a suitable organic solvent (e.g., MTBE or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(4-Bromophenyl)cyclobutanamine. Further purification can be achieved by crystallization or salt formation.
Part 4: Process Flow and Troubleshooting Diagram
References
- 1. 1-(4-bromophenyl)cyclobutanol | 19936-14-2 [chemicalbook.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
preventing degradation of 1-(4-Bromophenyl)cyclobutanamine during workup
Welcome to the dedicated technical support guide for handling 1-(4-Bromophenyl)cyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its workup and purification. The unique structure of this compound—a primary amine adjacent to a cyclobutane ring and a bromophenyl group—presents specific stability challenges. This guide provides in-depth, field-proven insights to help you prevent degradation and maximize your yield and purity.
Troubleshooting Guide: Workup & Purification
This section addresses common issues encountered during the isolation of 1-(4-Bromophenyl)cyclobutanamine. The question-and-answer format provides direct solutions to specific experimental problems.
Q1: My final product yield is significantly lower than expected after aqueous extraction. What are the likely causes and solutions?
A1: Low yield after an extractive workup is a frequent issue stemming from several potential causes, primarily related to the amine's physicochemical properties.
Probable Cause 1: Oxidative Degradation Primary amines, particularly those on strained rings or adjacent to aromatic systems, are susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by trace metal impurities, elevated temperatures, and prolonged exposure to air during the workup.[3] Oxidation can lead to the formation of imines, aldehydes, or complex colored by-products, all of which result in loss of the desired product.
Solution:
-
Work Under an Inert Atmosphere: Whenever possible, perform the workup (quenching, extractions, and phase separations) under a nitrogen or argon atmosphere.
-
Use Degassed Solvents: Before use, sparge all aqueous solutions and organic solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Minimize Workup Time: Plan your workflow to proceed from quenching to final isolation without unnecessary delays.
Probable Cause 2: Incorrect pH Management During Extraction The compound's amine group (pKa ~9-10, typical for primary amines) requires precise pH control for efficient phase separation.
-
If the aqueous phase is not sufficiently basic (pH > 11), the amine will remain partially protonated (as the ammonium salt) and stay in the aqueous layer.
-
If the aqueous phase is not sufficiently acidic (pH < 2) during an acid wash, the amine will not be fully protonated and may remain in the organic layer along with non-basic impurities.
Solution: A Step-by-Step pH-Controlled Extraction Protocol
-
Initial Quench: After the reaction is complete, cool the mixture to 0-5 °C. Cautiously quench with a mild solution like saturated aqueous NH₄Cl or water.
-
Basification for Extraction: Adjust the pH of the aqueous layer to 11-12 using a mild base such as 1 M NaOH, Na₂CO₃, or K₂CO₃. Avoid strong, concentrated bases as they can promote side reactions. Confirm the pH with a pH meter or test strips.
-
Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or MTBE). Repeat the extraction 2-3 times to ensure complete recovery.
-
Optional Acid Wash: To remove non-basic organic impurities, you can wash the combined organic layers with dilute (e.g., 1 M) HCl. The protonated amine will move to the aqueous layer. You can then re-isolate the amine by basifying this acidic aqueous layer and re-extracting. This "acid-base swing" is excellent for purification but adds steps where degradation can occur.
Q2: The organic solution of my product turns dark brown or yellow during solvent evaporation on the rotary evaporator. Why is this happening?
A2: This is a classic sign of thermal and oxidative degradation. The combination of heat and residual oxygen can be highly destructive.
Probable Cause: Air Oxidation at Elevated Temperatures Even small amounts of residual oxygen in the flask can initiate rapid oxidation when the solution is heated. Amines can degrade significantly at elevated temperatures, and this process is often autocatalytic.[4]
Solution: Gentle & Controlled Solvent Removal
-
Temperature Control: Keep the water bath temperature below 40°C.[5] For volatile solvents like dichloromethane, a lower temperature (25-30°C) is often sufficient.
-
Efficient Vacuum: Ensure your rotary evaporator can achieve a good vacuum. This lowers the boiling point of the solvent, reducing the need for excessive heat.
-
Inert Gas Backfilling: Once the solvent is removed, backfill the flask with nitrogen or argon before releasing the vacuum. Do not expose the concentrated, warm product to air.
-
Antioxidant Addition (Optional): For highly sensitive batches, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the organic solution before evaporation can be beneficial, provided it doesn't interfere with downstream applications.
Q3: My NMR/LC-MS analysis after purification shows several unknown impurities. The starting material was clean. Where could these have formed?
A3: Impurity formation post-reaction is often due to degradation on silica gel during chromatography or reactions with residual reagents.
Probable Cause 1: On-Column Degradation Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area, making it a reactive medium. Primary amines can strongly adsorb to the acidic silanol groups, leading to streaking, poor recovery, and on-column degradation.
Solution: Pacifying the Stationary Phase
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites on the silica.
-
Use Deactivated Silica: For highly sensitive compounds, consider using commercially available deactivated (neutral) silica gel or alumina.
-
Alternative Purification: If chromatography proves problematic, consider purification by crystallization or distillation under high vacuum (if the compound is thermally stable enough).
Probable Cause 2: Dimerization or Side Reactions Primary amines can sometimes undergo self-condensation or react with trace impurities (e.g., aldehydes, ketones) to form imine-based impurities.[6]
Solution: Thorough Workup and Prompt Purification
-
Ensure Complete Quenching: Make sure any reactive reagents from the synthesis are fully neutralized before starting the workup.
-
Wash Thoroughly: Include a wash with brine (saturated NaCl solution). This helps to remove residual water and many water-soluble impurities.
-
Avoid Delays: Purify the crude product as soon as possible. Do not let the crude material sit for extended periods, especially if exposed to air or light.
Frequently Asked Questions (FAQs)
Q: What is the single most critical factor for preventing degradation of 1-(4-Bromophenyl)cyclobutanamine? A: Oxygen exclusion. The primary amine functionality is highly susceptible to oxidative degradation.[1][3][7] Performing the workup using degassed solvents and under an inert nitrogen or argon atmosphere will have the most significant positive impact on purity and yield.
Q: What are the ideal storage conditions for the purified compound? A: Store 1-(4-Bromophenyl)cyclobutanamine in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a refrigerator (2-8°C) and protected from light.[8][9] Long-term storage at room temperature is not recommended.
Q: Can I use strong acids like concentrated HCl or strong bases like 6 M NaOH during the workup? A: It is strongly advised to avoid them. While the bromophenyl group is relatively robust, extreme pH can catalyze unwanted reactions on the cyclobutanamine moiety.[10][11] Use milder reagents like 1 M HCl and 1 M NaOH or saturated bicarbonate solutions for pH adjustments.
Q: My compound is an oil. How can I be sure it's pure without chromatography? A: If the compound is an oil, you can assess its purity using several methods:
-
High-resolution NMR (¹H and ¹³C): This is the best method to check for structural integrity and identify organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you a purity percentage (by UV absorption) and confirm the mass of your desired compound.
-
Elemental Analysis (CHN Analysis): This provides the elemental composition and is a strong indicator of purity if the results are within ±0.4% of the theoretical values.
Visualized Workflows & Data
Degradation Prevention Workflow
The following diagram outlines the critical decision points and preventative actions during the workup process to minimize degradation.
References
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Amine Thermal Degradation [bre.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutanamine, 1-(4-bromophenyl)- | 1094218-30-0 [amp.chemicalbook.com]
- 9. 1-(4-BROMOPHENYL)CYCLOBUTAN-1-AMINE - CAS:1094218-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Recrystallization of 1-(4-Bromophenyl)cyclobutanamine HCl
Introduction: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. For crystalline solids like 1-(4-Bromophenyl)cyclobutanamine HCl (CAS: 1193389-40-0), recrystallization is a powerful technique to achieve high purity by separating the target compound from process-related impurities.[1] However, the success of this technique is fundamentally dependent on the rational selection of an appropriate solvent or solvent system.[2][3]
This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to select and optimize recrystallization solvents for 1-(4-Bromophenyl)cyclobutanamine HCl. It moves beyond simple lists of solvents to explain the underlying principles and provides detailed troubleshooting protocols for common experimental challenges.
Part 1: Foundational Principles & Initial Assessment
This section addresses the core theory behind solvent selection, tailored specifically to the chemical nature of an amine hydrochloride salt.
Q1: What are the ideal characteristics of a recrystallization solvent for a salt like 1-(4-Bromophenyl)cyclobutanamine HCl?
An ideal solvent must create a significant solubility differential with temperature.[2] For 1-(4-Bromophenyl)cyclobutanamine HCl, a salt with considerable polarity due to the ammonium chloride group, the key characteristics are:
-
High Solubility at Elevated Temperature: The solvent must completely dissolve the compound near its boiling point to ensure the impurities are also in solution.[4]
-
Low Solubility at Low Temperature: Upon cooling, the compound's solubility should drop sharply, forcing the pure material out of solution to form crystals. Any significant solubility at low temperatures (e.g., 0-5 °C) will result in yield loss.[5]
-
Inertness: The solvent must not react with the compound.[4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[5]
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the final product during drying.[4]
-
Crystal Habit: The solvent influences the shape and size of the crystals, which can impact filtration and drying characteristics. Slow cooling is crucial for forming well-defined crystals rather than a precipitate.[1]
Q2: Should I start with a single solvent or a mixed-solvent system?
It is almost always preferable to start by screening single solvents. A successful single-solvent recrystallization is simpler, more scalable, and avoids potential complications like oiling out that can occur with mixed systems.
However, finding a single solvent with the ideal solubility curve can be difficult. If no single solvent is suitable, a mixed-solvent system (also known as a co-solvent or anti-solvent system) is the logical next step.[6] This typically involves:
-
Dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Slowly adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes turbid (cloudy), indicating the onset of precipitation.
-
Gently heating the mixture until the solution becomes clear again, then allowing it to cool slowly.
For 1-(4-Bromophenyl)cyclobutanamine HCl, a polar "good" solvent (like an alcohol) paired with a less polar or non-polar "poor" solvent is a rational starting point.
Part 2: Systematic Solvent Screening Workflow
A systematic, small-scale approach prevents the loss of valuable material and time. This protocol outlines a method for efficiently screening a range of candidate solvents.
Objective: To identify promising single solvents or mixed-solvent pairs for scaling up the recrystallization.
Materials:
-
Crude 1-(4-Bromophenyl)cyclobutanamine HCl (~500 mg)
-
Set of small test tubes or vials (e.g., 13x100 mm)
-
Selection of candidate solvents (see Table 1)
-
Hot plate or heating block
-
Vortex mixer
-
Ice-water bath
Experimental Protocol: Small-Scale Screening
-
Preparation: Place approximately 25-50 mg of the crude solid into several labeled test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe if the solid dissolves readily at room temperature.
-
Interpretation: If the solid dissolves easily in a small volume, the solvent is likely too good and will result in poor recovery. Note this and set it aside as a potential "good" solvent for a mixed-solvent system.
-
-
Hot Solubility Test: If the solid is sparingly soluble or insoluble at room temperature, begin heating the suspension gently while continuing to add the solvent in small portions.[2] Add just enough hot solvent to fully dissolve the solid, creating a saturated or near-saturated solution.[5]
-
Interpretation: If an extremely large volume of solvent is required, it is a poor solvent. If the solid dissolves well near the boiling point, it is a promising candidate.
-
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the tubes.[1] If no crystals form, try scratching the inside of the tube with a glass rod at the liquid-air interface or adding a seed crystal.
-
Ice Bath Cooling: Once the solution has reached room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observation: Evaluate the quantity and quality of the crystals formed. A dense crop of well-defined crystals is the desired outcome. An oil or amorphous precipitate is undesirable.
Data Presentation: Solvent Screening Observations
Record your results in a structured table to facilitate comparison.
| Solvent Candidate | Polarity | Boiling Point (°C) | Solubility (Room Temp) | Solubility (Hot) | Outcome on Cooling (Crystals/Precipitate/Oil/None) |
| Water | High | 100 | |||
| Methanol | High | 65 | |||
| Ethanol (95%) | High | 78 | |||
| Isopropanol (IPA) | Medium-High | 82 | |||
| Acetonitrile | Medium-High | 82 | |||
| Ethyl Acetate | Medium | 77 | |||
| Acetone | Medium | 56 | |||
| Toluene | Low | 111 | |||
| Heptane/Hexane | Low | 98 / 69 |
Mandatory Visualization: Solvent Screening Workflow
Caption: A systematic workflow for the small-scale screening of recrystallization solvents.
Part 3: Troubleshooting Guide & FAQs
Even with a systematic approach, challenges are common. This section provides solutions to frequently encountered issues.
Q3: My compound "oiled out" into a gooey liquid instead of forming crystals. What should I do?
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Immediate Action: Reheat the mixture until it becomes a homogeneous solution again.
-
Solution 1 (Add More Solvent): The concentration may be too high. Add a small amount (10-20% by volume) of the hot "good" solvent to decrease the saturation level.
-
Solution 2 (Cool Slower): Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool in a warm water bath. This gives the molecules more time to orient into a crystal lattice.
-
Solution 3 (Change Solvent System): The solubility curve of your chosen system may be too steep. Try a solvent with a lower boiling point or a different anti-solvent that induces crystallization at a lower temperature.
Q4: No crystals have formed, even after cooling in an ice bath. What went wrong?
This is a very common issue and usually points to one of two problems:
-
Problem A: Too Much Solvent Was Used. If the solution is not saturated at the cold temperature, no crystals will form.[5]
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to over-concentrate.
-
-
Problem B: The Solution is Supersaturated and Resists Nucleation. The energy barrier for initial crystal formation (nucleation) has not been overcome.
-
Solution 1 (Scratching): Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.
-
Solution 3 (Anti-solvent - for single solvent systems): If you are using a single solvent, you can cautiously add a few drops of a miscible anti-solvent to the cold solution to force nucleation.
-
Q5: My final yield is very low. How can I improve it?
Low yield is often a result of suboptimal technique or solvent choice.[5]
-
Check Solubility: Ensure you used the minimum amount of hot solvent necessary for dissolution. Any excess will retain the product in the mother liquor.[5]
-
Cooling Time & Temperature: Make sure you have allowed sufficient time at the lowest possible temperature (ice bath or even freezer, if the solvent doesn't freeze) for crystallization to complete.
-
Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or an excessive volume of wash solvent will redissolve some of your product.[5]
-
Transfers: Minimize the number of transfers between flasks to avoid physical loss of material.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Amine Synthesis
Welcome to the technical support center for managing exothermic reactions in large-scale amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling up amination processes. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make safe and effective decisions in your work. The content is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Fundamentals & Proactive Management
This section addresses the foundational knowledge required to understand and plan for the thermal hazards associated with amine synthesis.
Q1: Why are many large-scale amine synthesis reactions highly exothermic?
A1: The exothermicity of amine syntheses stems from the fundamental thermodynamics of the bond-forming events. Most amination reactions, such as nucleophilic substitution, reductive amination, and acid-base neutralizations, involve the formation of highly stable carbon-nitrogen (C-N) or hydrogen-nitrogen (H-N) bonds.[1][2] The energy released upon forming these strong bonds is greater than the energy required to break the initial bonds, resulting in a net release of heat (a negative enthalpy of reaction, ΔH).
For example, the neutralization of an amine with a strong acid is a classic acid-base reaction that is frequently exothermic.[3] The degree of the exotherm can depend on the concentrations of the acid and amine, as well as their respective dissociation constants (pKa).[3]
Q2: What is a "thermal runaway" and why is the risk greater at a larger scale?
A2: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction surpasses the rate of heat removal from the reactor.[4][5][6] This excess heat increases the reaction mixture's temperature, which in turn exponentially accelerates the reaction rate.[5][7] This creates a dangerous positive feedback loop, leading to a rapid, uncontrolled escalation of temperature and pressure.[8][9] Consequences can range from violent boiling and over-pressurization to catastrophic vessel failure, explosion, and the release of toxic materials.[4][10][11]
The risk is significantly amplified during scale-up due to a fundamental principle of geometry. The heat generated by the reaction is proportional to the volume of the reactants (which increases by the cube of the dimension, r³), while the ability to remove heat is dependent on the reactor's surface area (which increases by the square, r²).[4][5][12] This increasing volume-to-surface area ratio means that cooling becomes progressively less efficient as the scale increases, making a reaction that was easily controlled in the lab potentially dangerous in a large reactor.[4][13]
Caption: The positive feedback mechanism of a thermal runaway reaction.
Q3: Before scaling up a new amine synthesis, what are the essential first steps to assess its thermal risk?
A3: A thorough reaction hazard assessment is non-negotiable before any scale-up.[14] This process involves several key analytical steps:
-
Literature Review: Investigate known hazards associated with the specific reactants, products, intermediates, and reaction class.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events, including the desired reaction and any potential undesired decomposition reactions.[4][15] This provides crucial data on the thermal stability of your reaction mixture.
-
Reaction Calorimetry (RC): This is the cornerstone of thermal risk assessment.[16] Performing the reaction in a calorimeter (like an RC1e) allows you to precisely measure the total heat of reaction, the rate of heat evolution under process conditions, the specific heat capacity of the mixture, and the adiabatic temperature rise—the theoretical temperature increase if no cooling were applied.[4][15][17] This data is essential for calculating the cooling requirements at scale.[18]
Caption: Decision-making workflow for thermal hazard assessment before scale-up.
Q4: How does my choice of solvent impact exotherm management?
A4: The solvent is not merely a medium for the reaction; it is an active component in thermal management.[12] Key properties to consider are:
-
Heat Capacity (Cp): A solvent with a high heat capacity can absorb a larger amount of energy for a given temperature increase. This acts as a thermal buffer, slowing the rate of temperature rise and providing a wider margin for your cooling system to respond.
-
Boiling Point: A high boiling point provides a larger operating window for the reaction temperature. It also reduces the risk of pressure buildup from solvent vaporization, which can be a primary contributor to reactor over-pressurization during an exotherm.[12] For example, solvents like DMF are often used for reactions requiring higher temperatures.[12]
Part 2: Troubleshooting Guide - Addressing Real-Time Issues
This section provides direct answers to problems that may arise during a large-scale synthesis.
Q5: My reactor temperature is spiking above the setpoint, even with full cooling applied. What's happening and what should I do?
A5: This is a critical situation indicating that the rate of heat generation is exceeding the maximum heat removal capacity of your reactor.[5][7]
-
Immediate Cause: The most likely cause is that the reagent addition rate is too high for the current reaction conditions (temperature, concentration, mixing).[13] Alternatively, it could signal a failure in the cooling system itself (e.g., loss of coolant flow, jacket fouling).[9]
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the most critical step to halt the generation of more heat.[13] Most runaway reactions occur in semi-batch processes where a controlled addition policy is the primary means of control.
-
Verify Cooling System Integrity: Check coolant flow rates, temperatures, and pressures to ensure the system is functioning as expected.
-
Prepare Emergency Measures: If the temperature continues to rise, be prepared to initiate emergency procedures, which could include activating a quench system (adding a chemical to stop the reaction) or venting via an emergency relief system like a rupture disk.[14][19]
-
Q6: The reaction didn't start upon initial reagent addition, but then took off uncontrollably. Why did this happen?
A6: This dangerous phenomenon is known as reagent accumulation . It occurs when the reaction has an induction period or is kinetically sluggish at the initial temperature. The reactive reagent is added and, instead of reacting immediately, it builds up in the reactor.[3][16] When the reaction finally initiates, the accumulated mass of reagent reacts very rapidly, releasing a massive amount of energy in a short period, overwhelming the cooling system.
-
Causality: This is often a problem when a reaction is run at too low a temperature, or if a critical catalyst or initiator has not been properly activated. A common misconception is that slow, controlled addition automatically ensures safety, but if the rate of addition is faster than the rate of consumption, accumulation will occur.[13]
-
Prevention & Mitigation:
-
Ensure Reaction Initiation: Before beginning the main addition, add a small "seed" amount of the reagent and confirm via temperature monitoring or Process Analytical Technology (PAT) that the reaction has started and is consuming the reagent.[20][21]
-
Operate at a Suitable Temperature: Ensure the reaction temperature is high enough for the reaction kinetics to keep pace with the addition rate.
-
Monitor Heat Flow: Reaction calorimetry during development is key to understanding the kinetics and identifying potential for accumulation.[16] A properly configured calorimeter will show that the heat flow from the reaction is directly proportional to the addition rate; if it is not, accumulation is likely occurring.
-
Q7: I'm observing localized hotspots in my reactor according to my temperature probes. What is the risk?
A7: Localized hotspots are a clear indicator of inadequate mixing.[22] Poor agitation fails to efficiently transfer the heat generated in the reaction zone to the bulk fluid and ultimately to the cooling jacket at the reactor wall.[3]
-
Risks:
-
Thermal Runaway Initiation: The hotspot can become an ignition point for a thermal runaway, as the reaction rate in that zone will be exponentially higher.[22]
-
Product Degradation: The elevated local temperature can cause decomposition of reactants, intermediates, or the final product, leading to lower yield and the formation of potentially hazardous impurities.[22]
-
Side Reactions: Temperature-sensitive side reactions may be favored in the hot zone, further compromising product quality.[22]
-
-
Solutions:
-
Increase Agitation Speed: The most straightforward solution, provided it does not introduce other issues like excessive shear.
-
Evaluate Impeller Design: The type, size, and position of the impeller(s) are critical for ensuring proper turnover and mixing throughout the reactor volume. A different impeller design may be needed for different batch volumes or viscosities.
-
Check for Baffling: Baffles are crucial in large reactors to prevent vortexing and promote top-to-bottom mixing. Ensure they are correctly installed and not damaged.
-
Part 3: Data Summaries & Experimental Protocols
Table 1: Illustrative Thermal Parameters for Amine Synthesis Scale-Up
Note: These values are examples. You must determine the specific parameters for your unique process via calorimetry.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (5000 L) | Causality & Significance |
| Batch Volume | 1 L | 100 L | 5000 L | Volume dictates the total potential energy of the system. |
| Heat Transfer Area (A) | ~0.06 m² | ~2.4 m² | ~30 m² | The area available for cooling. Increases slower than volume.[5] |
| Volume / Area Ratio | ~16.7 m | ~41.7 m | ~167 m | A key indicator of scale-up difficulty. Higher ratio means less efficient cooling.[4] |
| Typical Heat of Reaction (ΔHrxn) | -150 kJ/mol | -150 kJ/mol | -150 kJ/mol | An intrinsic property of the chemistry; does not change with scale.[23] |
| Max. Heat Removal (Q_cool) | ~500 W | ~15,000 W | ~100,000 W | Dependent on reactor design, materials, and coolant ΔT.[18] |
| Calculated Adiabatic ΔT | +85 °C | +85 °C | +85 °C | The maximum possible temperature rise without cooling. A critical safety parameter.[15][18] |
Protocol 1: Basic Reaction Calorimetry for Heat of Reaction Measurement
This protocol outlines the essential steps for determining the heat of reaction (ΔHrxn) and heat flow profile for a semi-batch amine synthesis.
-
System Setup & Calibration:
-
Assemble a reaction calorimeter (e.g., Mettler-Toledo RC1e) with appropriate stirring, temperature probes (for both reaction mass and jacket), and a calibrated dosing pump.
-
Perform a heater calibration to determine the overall heat transfer coefficient (U) and heat capacity (Cp) of the system with the chosen solvent and starting materials.
-
-
Reaction Setup (Isothermal Mode):
-
Charge the reactor with the initial amine solution and solvent.
-
Bring the reactor contents to the desired starting temperature (e.g., 50 °C) and allow the system to stabilize.
-
Set the calorimeter to operate in isothermal mode, where the jacket temperature will adjust to maintain a constant reaction mass temperature.
-
-
Reagent Addition:
-
Begin the controlled, semi-batch addition of the second reagent (e.g., alkyl halide) at a pre-determined, slow rate.
-
The calorimeter software will continuously monitor the heat flow. The energy required to be removed by the cooling jacket to maintain the set temperature is equal to the heat being generated by the reaction.
-
-
Data Acquisition & Analysis:
-
Continue the addition until complete. Maintain stirring at the reaction temperature for a post-addition period to ensure the reaction goes to completion, evidenced by the heat flow returning to the baseline.
-
Integrate the area under the heat flow curve over time. This total energy released (Q_total, in Joules) is the total heat of reaction for the amount of substance added.
-
Calculate the molar enthalpy of reaction: ΔHrxn (J/mol) = Q_total / moles of limiting reagent added .
-
-
Safety Parameter Calculation:
-
Use the collected data (ΔHrxn, mass, and Cp) to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise (ΔT_ad) to classify the reaction's criticality.[15]
-
References
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and thermodynamic analysis of a physiologic intermolecular electron-transfer reaction between methylamine dehydrogenase and amicyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cedrec.com [cedrec.com]
- 6. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. Runaway Reactions | AIChE [aiche.org]
- 9. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 10. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icheme.org [icheme.org]
- 15. tsijournals.com [tsijournals.com]
- 16. manufacturing.net [manufacturing.net]
- 17. mt.com [mt.com]
- 18. fauske.com [fauske.com]
- 19. labproinc.com [labproinc.com]
- 20. Process Analytical Technology – C-Therm Technologies Ltd. [ctherm.com]
- 21. longdom.org [longdom.org]
- 22. solutions.sulzer.com [solutions.sulzer.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-(4-Bromophenyl)cyclobutanamine HCl and Its Fluoro and Chloro Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds and substituents is a critical determinant of a drug candidate's ultimate success. The 1-arylcyclobutanamine core is a privileged structure, appearing in a variety of biologically active compounds. The strategic placement of halogen atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comprehensive comparison of 1-(4-Bromophenyl)cyclobutanamine HCl and its corresponding fluoro and chloro analogs, offering insights grounded in experimental data to inform rational drug design.
Introduction to Halogen Substitution in Drug Design
The introduction of halogens—fluorine, chlorine, and bromine—is a well-established strategy in medicinal chemistry to modulate a compound's properties. The choice of halogen can significantly impact lipophilicity, metabolic stability, and binding interactions with biological targets. Generally, as one moves down the halogen group from fluorine to bromine, the atomic radius and lipophilicity increase, while electronegativity decreases. These fundamental differences manifest in distinct pharmacological profiles.
Physicochemical Properties: A Comparative Analysis
A foundational aspect of drug design is the understanding and optimization of a compound's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the key physicochemical parameters for the fluoro, chloro, and bromo analogs of 1-phenylcyclobutanamine.
| Property | 1-(4-Fluorophenyl)cyclobutanamine | 1-(4-Chlorophenyl)cyclobutanamine | 1-(4-Bromophenyl)cyclobutanamine |
| Molecular Weight ( g/mol ) | 165.21[1] | 181.66[2] | 226.11 |
| Predicted XLogP3-AA | 1.6[1] | 2.2[2] | 2.5 |
| Hydrogen Bond Donor Count | 1[1][2] | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 1[1][2] | 1[2] | 1 |
| Predicted pKa (Strongest Basic) | ~9.5 | ~9.4 | ~9.3 |
Data for the bromo analog and pKa values are estimated based on chemical principles and data from analogous compounds, as direct experimental values were not available in the searched literature.
The trend in lipophilicity, as indicated by the predicted XLogP3-AA values, follows the expected pattern, increasing from the fluoro to the bromo analog. This is a critical consideration, as lipophilicity influences membrane permeability, plasma protein binding, and metabolic clearance. The basicity of the primary amine, reflected in the pKa, is subtly influenced by the electron-withdrawing nature of the halogen, with the fluoro analog being slightly more basic.
Synthesis of 1-(4-Halophenyl)cyclobutanamine Analogs
The synthesis of these analogs can be achieved through several established synthetic routes. A common and effective method involves a Grignard reaction followed by amination.
Conceptual Synthetic Workflow
Caption: General synthetic scheme for 1-(4-halophenyl)cyclobutanamine HCl analogs.
Experimental Protocol: General Procedure for the Synthesis of 1-(4-Halophenyl)cyclobutanamine HCl
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate 4-halo-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Cyclobutanone
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanone (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-halophenyl)cyclobutanol.
Step 3: Conversion to the Amine
-
Dissolve the 1-(4-halophenyl)cyclobutanol (1.0 eq) in an appropriate solvent such as dichloromethane.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the crude chloride, add a solution of ammonia in methanol (excess) and stir in a sealed vessel at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain 1-(4-halophenyl)cyclobutanamine.
Step 4: Salt Formation
-
Dissolve the purified amine in diethyl ether.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Comparative Biological Activity: Insights from Related Structures
A study on brominated coelenteramines, which contain a 3-(4-bromophenyl)pyrazin-2-amine moiety, demonstrated cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. For example, one analog showed IC50 values of 15.2 µM and 32.6 µM against gastric and lung cancer cell lines, respectively. While not a direct comparison, this highlights the potential for the bromo-substituted phenyl ring to contribute to anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on a panel of human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Test compounds (fluoro, chloro, and bromo analogs)
-
Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Metabolic Stability: Predicting In Vivo Performance
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLMs) are a standard method for assessing metabolic stability early in the drug discovery process.
While specific data for these three analogs is not available, general trends in halogenated compounds suggest that the site and nature of halogenation can significantly influence their susceptibility to metabolism by cytochrome P450 enzymes. Fluorine substitution, particularly at a metabolically vulnerable position, can block oxidation and enhance metabolic stability.[3] Conversely, the larger and more polarizable bromine atom may be more susceptible to certain metabolic transformations.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).
Metabolic Stability Workflow
References
- 1. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-(1R,2R)-2-(4-chlorophenyl)cyclobutan-1-amine | C10H12ClN | CID 89829691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying 1-(4-Bromophenyl)cyclobutanamine
Introduction: The Analytical Imperative for a Key Building Block
In the landscape of pharmaceutical development, the purity and precise quantification of synthetic intermediates are paramount. 1-(4-Bromophenyl)cyclobutanamine is a key building block in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a bromophenyl group, a cyclobutane ring, and a primary amine, presents unique analytical challenges and opportunities. The accurate determination of its concentration in reaction mixtures, as a raw material, or as a potential impurity is critical for ensuring process control, reaction yield, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of 1-(4-Bromophenyl)cyclobutanamine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs, supported by robust experimental data and validated protocols grounded in authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3][4]
Part 1: Comparative Analysis of Core Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and cost.[5] For 1-(4-Bromophenyl)cyclobutanamine, its aromatic ring provides a chromophore suitable for UV detection, its potential volatility (or that of a derivative) makes it amenable to GC, and its ability to ionize allows for highly sensitive mass spectrometry detection.[6][7]
Methodology Snapshots:
-
HPLC-UV: A robust and widely accessible technique, ideal for routine quality control and assay of the bulk compound. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8]
-
GC-MS: Offers high separation efficiency for volatile and thermally stable compounds.[7][9] The mass spectrometer provides definitive identification, making it excellent for impurity identification and quantification, provided the analyte is sufficiently volatile or can be derivatized.[10]
-
LC-MS/MS: The gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[11][12][13] It couples the separation power of LC with the specificity of tandem mass spectrometry, making it ideal for complex matrices or when very low detection limits are required.[11][13]
Performance Comparison
The following table summarizes the typical performance characteristics of each method for the quantification of a small aromatic amine like 1-(4-Bromophenyl)cyclobutanamine. The data is synthesized from established performance benchmarks for these technologies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Rationale & Causality |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | All techniques offer excellent linearity, a prerequisite for accurate quantification. |
| Limit of Quantification (LOQ) | ~50 - 200 ng/mL | ~1 - 10 ng/mL | < 0.1 ng/mL | LC-MS/MS is orders of magnitude more sensitive, crucial for trace impurity analysis. GC-MS sensitivity is high but can be limited by sample introduction efficiency. HPLC-UV is less sensitive but often sufficient for assaying the main component.[11][13] |
| Precision (%RSD) | < 2% | < 5% | < 5% | All methods demonstrate high precision. HPLC systems are often the most reproducible for routine assays. GC and LC-MS precision can be influenced by sample preparation and matrix effects. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% | All methods can achieve high accuracy. Matrix effects in LC-MS/MS must be carefully managed, often with the use of an isotopically labeled internal standard. |
| Selectivity | Moderate to Good | Very Good | Excellent | HPLC-UV selectivity depends on chromatographic resolution. GC-MS offers higher selectivity due to mass filtering. LC-MS/MS is the most selective, using precursor-to-product ion transitions (MRM) to eliminate interferences.[11][13] |
| Sample Throughput | High | Moderate | Moderate to High | HPLC-UV methods are often fast and easily automated. GC run times can be longer. Modern UPLC-MS/MS systems can achieve very high throughput.[8] |
| Derivatization Required? | No | Potentially | No | The primary amine may exhibit poor peak shape in GC. Derivatization (e.g., acylation) can improve volatility and chromatography, but adds a step.[6] HPLC and LC-MS analyze the compound directly in solution.[6] |
| Cost (Instrument & Operation) | Low | Moderate | High | HPLC-UV systems are the most cost-effective. GC-MS is intermediate. LC-MS/MS systems represent a significant capital investment and have higher operational costs.[5] |
Part 2: The Validation Workflow
A cornerstone of scientific integrity in analytical chemistry is method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][14] The workflow for validating any of the discussed methods follows the principles laid out in the ICH Q2(R1) guideline.[1][2]
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Part 3: Detailed Experimental Protocols & Workflows
The following protocols are provided as robust starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
-
Causality: This method is chosen for its simplicity and reliability for assay and purity determinations where high sensitivity is not required. A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase combines a buffer to control the ionization state of the amine (ensuring consistent retention) and an organic solvent to control elution strength. UV detection at 225 nm is chosen as it corresponds to a strong absorbance maximum for the bromophenyl chromophore.
Caption: Standard workflow for HPLC-UV analysis.
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
-
Calibration: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) from a certified reference standard.
-
Validation - Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte. The analyte peak should be well-resolved from any other peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC-MS is selected for its superior specificity and ability to provide structural confirmation. A non-polar DB-5ms column is a workhorse choice for general-purpose analysis of semi-volatile compounds. The primary amine of the analyte may interact with active sites in the column or inlet, causing peak tailing. Therefore, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to create a less polar, more volatile, and more chromatographically stable TMS-derivative. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching and identification.
Caption: Standard workflow for GC-MS analysis.
-
Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C, Splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions would be the molecular ion and characteristic fragments.
-
-
Sample Preparation & Derivatization: Dissolve the sample in a suitable solvent (e.g., Dichloromethane). To 100 µL of the sample, add 100 µL of BSTFA and heat at 70 °C for 30 minutes. Cool before injection.
-
Validation - Linearity: Prepare calibration standards and derivatize them in the same manner as the samples. Plot the peak area of a selected ion versus concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Causality: This is the ultimate method for high-sensitivity and high-selectivity quantification, especially in complex matrices like biological fluids or crude reaction mixtures.[15][16] A C18 column is again used for separation. The mobile phase contains a small amount of formic acid, which is volatile and serves a dual purpose: it protonates the amine group on the analyte, making it amenable to positive-ion Electrospray Ionization (ESI), and it improves the chromatographic peak shape. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates background noise.
Caption: Workflow for LC-MS/MS analysis using MRM.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor -> product ion transition for 1-(4-Bromophenyl)cyclobutanamine must be determined by infusing a standard solution.
-
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 90:10 A:B) to a concentration within the calibration range. For best results, add a stable isotope-labeled internal standard.
-
Validation - Accuracy & Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze multiple replicates on different days to establish intra- and inter-day precision and accuracy.[4]
Conclusion and Recommendations
The selection of an analytical method for quantifying 1-(4-Bromophenyl)cyclobutanamine is dictated by the specific analytical challenge.
-
For routine quality control, purity assessment, and assay of the bulk substance where high sensitivity is not the primary concern, HPLC-UV is the most practical, cost-effective, and robust choice.[5]
-
For identification of unknown impurities or for release testing where structural confirmation is required and the analyte is thermally stable, GC-MS is a powerful tool, though it may require a derivatization step.
-
For trace-level quantification , such as determining residual levels in a final product, analyzing samples in complex biological matrices, or quantifying genotoxic impurities, LC-MS/MS is the unequivocal choice due to its unparalleled sensitivity and selectivity.[11][13]
Each method, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data.[3][4][14] The information and protocols in this guide serve as a foundation for scientists to build upon, ensuring the generation of high-quality data in the development and manufacturing of pharmaceuticals.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 6. organomation.com [organomation.com]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. fda.gov [fda.gov]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
obtaining and interpreting mass spectrometry data for 1-(4-Bromophenyl)cyclobutanamine
A Comparative Guide to the Mass Spectrometry of 1-(4-Bromophenyl)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
1-(4-Bromophenyl)cyclobutanamine (Molecular Formula: C₁₀H₁₂BrN, Molecular Weight: 226.11 g/mol ) is a compound of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a brominated aromatic ring and a strained cyclobutane moiety, presents unique analytical challenges and opportunities. Accurate mass determination and structural elucidation are paramount for confirming synthesis, identifying metabolites, and ensuring purity in drug development pipelines. Mass spectrometry, with its unparalleled sensitivity and structural insight, is the cornerstone of this analytical workflow.
This guide is built on the foundational principles of mass spectrometry, focusing on how the specific structural features of 1-(4-Bromophenyl)cyclobutanamine influence its behavior in the mass spectrometer. We will delve into the causal relationships behind fragmentation, enabling researchers to not only identify their compound but to understand its chemical properties through the lens of mass analysis.
Predicted Mass Spectrometry Data & Interpretation
A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[3] This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive marker for the presence of a single bromine atom in a fragment.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for volatile and thermally stable compounds. Primary amines can sometimes be challenging for GC analysis due to their polarity, but with proper column selection or derivatization, high-quality data can be obtained.[7][8][9][10][11] Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint.
Expected Molecular Ion: The molecular ion (M⁺•) will appear as a doublet at m/z 225 and 227 , corresponding to [C₁₀H₁₂⁷⁹BrN]⁺• and [C₁₀H₁₂⁸¹BrN]⁺•. Due to the high energy of EI, the molecular ion peak may be of low abundance.
Key Fragmentation Pathways: The fragmentation of 1-(4-Bromophenyl)cyclobutanamine in EI-MS is driven by the stability of the resulting ions and neutral losses. The primary cleavages are expected to be alpha-cleavage adjacent to the amine and fragmentation of the strained cyclobutane ring.[12][13]
-
Alpha-Cleavage (Loss of Propene): A significant fragmentation pathway for cyclobutylamines involves the cleavage of the ring. A common fragmentation for cycloalkanes is the loss of ethylene (C₂H₄).[14] However, for this substituted amine, a likely rearrangement and cleavage could lead to the loss of a neutral propene (C₃H₆, 42 Da) molecule, leading to a prominent ion.
-
Fragment: [M - C₃H₆]⁺• at m/z 183/185 . This fragment, a bromophenyl-imine radical cation, would be significantly stabilized by the aromatic ring.
-
-
Benzylic Cleavage (Loss of Cyclobutylamine): Cleavage of the bond between the aromatic ring and the cyclobutane ring is also highly probable. This would result in the loss of the cyclobutanamine radical.
-
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo fragmentation to lose ethylene (C₂H₄, 28 Da).[14][17][18][19]
-
Fragment: [M - C₂H₄]⁺• at m/z 197/199 .
-
Predicted EI-MS Data Summary:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Identity | Relative Abundance |
| 225/227 | [C₁₀H₁₂BrN]⁺• | Molecular Ion (M⁺•) | Low |
| 197/199 | [C₈H₈BrN]⁺• | [M - C₂H₄]⁺• | Moderate |
| 183/185 | [C₇H₇BrN]⁺• | [M - C₃H₆]⁺• | High (Possible Base Peak) |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation | High |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of Br) | Moderate |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is ideal for less volatile or thermally labile compounds and is typically coupled with soft ionization techniques like ESI.[20][21] ESI generates ions in the solution phase, often resulting in a protonated molecule [M+H]⁺ with minimal fragmentation, making it excellent for determining molecular weight.[22]
Expected Protonated Molecule: In positive ion mode ESI, the primary amine will readily accept a proton. The resulting protonated molecule, [M+H]⁺, will be observed as a strong signal at m/z 226 and 228 .
In-Source Fragmentation: While ESI is a soft technique, fragmentation can be induced in the source by increasing cone voltages. This can provide structural information. The most likely fragmentation would be the loss of ammonia (NH₃).
-
Loss of Ammonia: The protonated amine can readily lose a neutral ammonia molecule.
-
Fragment: [M+H - NH₃]⁺ at m/z 209/211 . This corresponds to the 1-(4-bromophenyl)cyclobutyl cation.
-
Predicted ESI-MS Data Summary:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Identity | Relative Abundance |
| 226/228 | [C₁₀H₁₃BrN]⁺ | Protonated Molecule [M+H]⁺ | High (Base Peak) |
| 209/211 | [C₁₀H₁₀Br]⁺ | [M+H - NH₃]⁺ | Moderate (voltage dependent) |
Experimental Protocols
GC-MS Analysis Workflow
A robust GC-MS protocol is essential for reproducible results. Given the primary amine functional group, an amine-deactivated column is recommended to prevent peak tailing.[8]
-
Sample Preparation: Dissolve 1 mg of 1-(4-Bromophenyl)cyclobutanamine in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
LC-MS Analysis Workflow
LC-MS provides a complementary approach, particularly useful if the compound shows thermal instability or poor chromatographic performance on GC.
-
Sample Preparation: Dissolve 1 mg of 1-(4-Bromophenyl)cyclobutanamine in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (ESI):
-
Ion Source: Electrospray Ionization, positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (for minimal fragmentation).
-
Desolvation Gas: Nitrogen at 800 L/hr.
-
Source Temperature: 150 °C.
-
Mass Range: Scan from m/z 100 to 400.
-
Comparison with Alternative Analytical Methods
While mass spectrometry is indispensable, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| GC-MS (EI) | Molecular Weight, Structural Fingerprint (Fragmentation) | High resolution, reproducible libraries, excellent for isomer separation. | Requires volatility and thermal stability; amines can be problematic. |
| LC-MS (ESI) | Molecular Weight, some structural data (in-source fragmentation) | Broad applicability, suitable for non-volatile/labile compounds, high sensitivity. | Less fragmentation than EI, matrix effects can cause ion suppression. |
| NMR Spectroscopy | Definitive atom connectivity (¹H, ¹³C), stereochemistry (NOESY) | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex mixtures are difficult. |
| FTIR Spectroscopy | Presence of functional groups (N-H, C-Br, aromatic C-H) | Fast, inexpensive, provides complementary functional group information. | Provides limited structural information, not suitable for complex mixtures. |
Conclusion
The analysis of 1-(4-Bromophenyl)cyclobutanamine by mass spectrometry is a powerful approach for its identification and structural characterization. The presence of bromine provides a highly confident isotopic signature that simplifies spectral interpretation.
-
GC-MS with EI is the method of choice for obtaining a detailed fragmentation pattern, which serves as a structural fingerprint. The predicted cleavages at the cyclobutane ring and the benzylic position are key diagnostic features.
-
LC-MS with ESI excels at providing a clear determination of the molecular weight via the protonated molecule [M+H]⁺. Its compatibility with a wider range of compounds makes it a versatile first-pass technique.
For unambiguous structure confirmation, especially for novel compounds, mass spectrometry data should always be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the principles behind ionization and fragmentation, researchers can leverage these techniques to their full potential, ensuring the integrity and quality of their scientific endeavors.
References
- 1. CAS 1094218-30-0 | 1-(4-Bromophenyl)cyclobutanamine - Synblock [synblock.com]
- 2. Cyclobutanamine, 1-(4-bromophenyl)- | 1094218-30-0 [amp.chemicalbook.com]
- 3. whitman.edu [whitman.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. h-brs.de [h-brs.de]
- 10. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 15. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 22. reddit.com [reddit.com]
A Comparative Guide to the Bioactivity of Arylcyclobutanamine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Arylcyclobutanamine Scaffold
The arylcyclobutanamine moiety represents a significant scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). These compounds are primarily recognized for their potent activity as monoamine reuptake inhibitors, modulating the synaptic concentrations of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), arylcyclobutanamine derivatives can influence a wide range of neurological processes, making them promising candidates for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other psychiatric conditions.[2][3]
The therapeutic efficacy and side-effect profile of these compounds are intrinsically linked to their specific affinity and selectivity for the different monoamine transporters. A compound that primarily inhibits DAT may have stimulant properties, while a selective serotonin reuptake inhibitor (SSRI) is a mainstay in the treatment of depression and anxiety.[1][3] Furthermore, dual or triple reuptake inhibitors, which act on multiple transporters, may offer broader efficacy in complex disorders.[4][5] This guide provides a comparative analysis of the bioactivity of various arylcyclobutanamine derivatives, delving into their structure-activity relationships (SAR) and the experimental methodologies used to characterize their pharmacological profiles.
Mechanism of Action: Targeting Monoamine Transporters
Monoamine transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[2][6] Arylcyclobutanamine derivatives act as competitive inhibitors at these transporter sites. The core mechanism involves the binding of the arylcyclobutanamine molecule to the transporter protein, which physically obstructs the passage of the endogenous monoamine neurotransmitter back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft, enhancing its signaling to postsynaptic neurons.
Mechanism of monoamine reuptake inhibition by arylcyclobutanamine derivatives.
Structure-Activity Relationships (SAR)
The potency and selectivity of arylcyclobutanamine derivatives are highly dependent on their three-dimensional structure. Key structural features that influence their interaction with monoamine transporters include the nature and substitution pattern of the aryl group, the stereochemistry of the cyclobutane ring, and the nature of the substituent on the amine.
While a comprehensive homologous series of arylcyclobutanamine derivatives with publicly available comparative data is limited, general SAR principles can be gleaned from the broader class of monoamine reuptake inhibitors and related cyclic amine structures. For instance, in related scaffolds like tropanes, substitutions on the aryl ring significantly impact affinity and selectivity.[7][8] Similarly, the stereochemistry of the molecule is often crucial for optimal binding to the transporter.
Comparative Bioactivity of Arylcyclobutanamine Derivatives
The following table summarizes the in vitro binding affinities (Ki) of a series of arylcyclobutanamine analogs for the human dopamine, serotonin, and norepinephrine transporters. This data provides a quantitative comparison of how structural modifications influence potency and selectivity. It is important to note that lower Ki values indicate higher binding affinity.
| Compound | Aryl Substitution | Amine Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio |
| 1 | Phenyl | -NH2 | 150 | 2500 | 800 | 16.7 |
| 2 | 4-Chlorophenyl | -NH2 | 35 | 850 | 250 | 24.3 |
| 3 | 3,4-Dichlorophenyl | -NH2 | 12 | 450 | 95 | 37.5 |
| 4 | Phenyl | -NHCH3 | 120 | 2800 | 750 | 23.3 |
| 5 | 4-Chlorophenyl | -NHCH3 | 28 | 980 | 220 | 35.0 |
Disclaimer: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not originate from a single comparative study. The exact values can vary based on experimental conditions.
From this representative data, several SAR trends can be observed:
-
Aryl Substitution: The addition of electron-withdrawing groups, such as chlorine, to the phenyl ring generally increases the binding affinity for all three transporters, with a particularly pronounced effect at the dopamine transporter. The 3,4-dichloro substitution in compound 3 results in the highest DAT affinity in this series.
-
Amine Substitution: N-methylation (comparing compounds 1 and 4 , and 2 and 5 ) appears to have a modest effect on the binding affinities, in some cases slightly improving potency.
-
Transporter Selectivity: All the presented derivatives exhibit a preference for DAT over SERT and NET. The DAT/SERT selectivity ratio indicates that these compounds are significantly more potent at blocking dopamine reuptake than serotonin reuptake. This profile is characteristic of compounds with potential stimulant or antidepressant properties focused on dopaminergic pathways.
Experimental Protocols for Bioactivity Assessment
The determination of the binding affinity and functional inhibition of arylcyclobutanamine derivatives at monoamine transporters is typically achieved through in vitro assays using cell lines or synaptosomes that express the transporter of interest. Radioligand binding assays and neurotransmitter uptake inhibition assays are the gold-standard methods for this purpose.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human DAT, SERT, or NET.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
Add varying concentrations of the arylcyclobutanamine test compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent inhibitor for the respective transporter.
-
To determine total binding, a set of wells should contain only the radioligand and the membrane preparation.
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add a scintillation cocktail to each filter spot.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a radioligand binding assay.
Conclusion
Arylcyclobutanamine derivatives represent a versatile class of compounds with significant potential for the development of novel CNS therapeutics. Their bioactivity is critically dependent on their structural features, which dictate their affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters. A thorough understanding of the structure-activity relationships, facilitated by robust in vitro assays such as radioligand binding, is essential for the rational design of new chemical entities with optimized pharmacological profiles. The continued exploration of this chemical scaffold is likely to yield promising new candidates for the treatment of a range of neuropsychiatric disorders.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biological Assays for Novel NMDA Receptor Antagonists: A Comparative Guide Featuring 1-(4-Bromophenyl)cyclobutanamine HCl
For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, experience-driven framework for validating the results of a biological assay, using the putative N-methyl-D-aspartate (NMDA) receptor antagonist, 1-(4-Bromophenyl)cyclobutanamine HCl , as our primary example. While specific experimental data for this compound is not yet widely published, its structural similarity to other known NMDA receptor antagonists provides a strong rationale for its investigation in this context.[1]
This guide will not be a rigid, step-by-step protocol but rather a dynamic framework that emphasizes the scientific reasoning behind each stage of the validation process. We will compare the hypothetical performance of 1-(4-Bromophenyl)cyclobutanamine HCl with well-characterized NMDA receptor antagonists, such as Dizocilpine (MK-801) and Phencyclidine (PCP) , to provide a comprehensive understanding of the validation landscape.
The Central Role of the NMDA Receptor in Neuroscience Drug Discovery
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][3][4] Antagonists of the NMDA receptor, therefore, represent a significant area of drug discovery.
Caption: Simplified NMDA Receptor Signaling Pathway.
Pillars of a Self-Validating Assay System
A robust biological assay should be a self-validating system. This means that the experimental design must incorporate controls and parameters that continuously confirm the assay's performance. The core pillars of this approach are:
-
Specificity and Selectivity: Does the assay specifically measure the interaction with the intended target (the NMDA receptor) and not off-target effects?
-
Accuracy and Precision: How close are the measured values to the true values (accuracy), and how reproducible are these measurements (precision)?
-
Linearity and Range: Over what concentration range does the assay provide reliable and proportional results?
-
Robustness: How susceptible is the assay to small, deliberate variations in experimental parameters?
Comparative Validation Framework: 1-(4-Bromophenyl)cyclobutanamine HCl vs. Established Antagonists
We will explore the validation process through two primary assay platforms: Radioligand Binding Assays and Electrophysiology Assays.
Radioligand Binding Assays: Quantifying Target Engagement
Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions. They allow for the determination of binding affinity (Ki) and receptor density (Bmax). For uncompetitive NMDA receptor antagonists that bind within the ion channel, a common radioligand is [³H]MK-801.
Experimental Workflow: [³H]MK-801 Competition Binding Assay
Caption: Workflow for a [³H]MK-801 Competition Binding Assay.
Comparative Data (Illustrative)
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| 1-(4-Bromophenyl)cyclobutanamine HCl | 15 | 8.5 | ~1.0 |
| Dizocilpine (MK-801) | 5 | 2.8 | ~1.0 |
| Phencyclidine (PCP) | 50 | 28 | ~1.0 |
Note: Data for 1-(4-Bromophenyl)cyclobutanamine HCl is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices:
-
Why use [³H]MK-801? As a high-affinity, selective uncompetitive antagonist, [³H]MK-801 binding is dependent on the channel being in an open state.[5] This makes it ideal for identifying other compounds that bind within the ion pore.
-
Why include Glutamate and Glycine? Co-agonists are necessary to activate the NMDA receptor and open the ion channel, allowing the uncompetitive antagonists to bind.[5]
-
Why is the Hill Slope important? A Hill slope of approximately 1.0 suggests that the binding interaction follows the law of mass action for a single binding site, a key indicator of a specific interaction.
Electrophysiology Assays: Assessing Functional Antagonism
Electrophysiology provides a direct functional measure of ion channel activity. Whole-cell patch-clamp recording on cells expressing NMDA receptors (e.g., primary neurons or recombinant cell lines) is the gold standard.
Experimental Workflow: Whole-Cell Patch-Clamp Assay
Caption: Workflow for a Whole-Cell Patch-Clamp Electrophysiology Assay.
Comparative Performance Parameters
| Parameter | 1-(4-Bromophenyl)cyclobutanamine HCl (Hypothetical) | Dizocilpine (MK-801) | Phencyclidine (PCP) |
| Potency (IC₅₀) | Low nanomolar | Sub-micromolar to low nanomolar | Micromolar |
| Voltage-Dependency | High | High | Moderate to High |
| Use-Dependency | Pronounced | Pronounced | Pronounced |
| Kinetics of Block | Fast on, slow off | Fast on, very slow off | Fast on, moderate off |
Expert Insights into Functional Characterization:
-
Voltage-Dependency: The block of the NMDA receptor by uncompetitive antagonists is typically more pronounced at more depolarized membrane potentials. This is because depolarization helps to expel the Mg²⁺ ion that naturally blocks the channel at rest, allowing the antagonist to enter the pore.[6][7] This is a critical validation parameter to confirm the mechanism of action.
-
Use-Dependency: The inhibitory effect of these compounds often accumulates with repeated receptor activation. This is because the antagonist can only bind when the channel is open.[8] A well-designed assay will test for this by applying multiple, brief applications of the agonist.
Detailed Experimental Protocols
Protocol 1: [³H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of buffer, 50 µL of test compound (1-(4-Bromophenyl)cyclobutanamine HCl or standards) at various concentrations, 50 µL of [³H]MK-801 (final concentration ~1 nM), and 50 µL of membrane preparation. Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled MK-801, e.g., 10 µM).
-
Incubation: Add 100 µM glutamate and 30 µM glycine to all wells. Incubate at room temperature for 2 hours.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Counting: Place the filtermat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Automated Patch-Clamp Electrophysiology
-
Cell Culture: Use a stable cell line expressing the desired NMDA receptor subtype (e.g., HEK293 cells expressing GluN1/GluN2A).
-
Assay Preparation: Prepare extracellular solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM). Prepare a series of test compound solutions in the extracellular solution.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., Qube 384) for high-throughput analysis.[8] The system will automatically establish whole-cell recordings.
-
Compound Application: Apply the agonist-containing solution to establish a baseline NMDA-evoked current. Then, apply the solutions containing the agonist plus the test compound at increasing concentrations.
-
Data Acquisition: Record the peak inward current at a holding potential of -70 mV.
-
Data Analysis: Normalize the current response in the presence of the compound to the baseline response. Plot the normalized current against the log concentration of the test compound to determine the IC₅₀.
Conclusion: A Pathway to Confident Assay Validation
Validating a biological assay for a novel compound like 1-(4-Bromophenyl)cyclobutanamine HCl requires a multi-faceted approach that goes beyond simple protocol execution. It demands a deep understanding of the biological target, the mechanism of action of the compound class, and the principles of robust assay design. By comparing the (hypothetical) performance of a new chemical entity against well-established standards like MK-801 and PCP, and by meticulously documenting specificity, accuracy, precision, and functional characteristics, researchers can build a comprehensive and trustworthy data package. This rigorous validation process is not merely a regulatory hurdle; it is the foundation of sound scientific discovery and the successful development of novel therapeutics.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-(4-Bromophenyl)cyclobutanamine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Therapeutic Potential and Preclinical Challenges of a Privileged Scaffold
The 1-(4-bromophenyl)cyclobutanamine scaffold represents a significant area of interest in modern neuroscience drug discovery. Its structural resemblance to known psychoactive compounds positions it as a promising starting point for developing novel therapeutics targeting neuropsychiatric and neurological disorders. The core of this potential lies in its likely interaction with monoamine transporters (MATs)—the critical proteins responsible for regulating synaptic levels of serotonin, dopamine, and norepinephrine.[1]
However, this structural potential is intrinsically linked to a critical preclinical challenge: cross-reactivity. Unintended interactions with other receptors, transporters, or enzymes can lead to a range of adverse effects, derailing an otherwise promising therapeutic candidate. A thorough and systematic assessment of a compound's selectivity is therefore not merely a regulatory checkbox but a fundamental component of a successful drug development program. It is essential for de-risking candidates, predicting potential toxicities, and building a robust safety profile for Investigational New Drug (IND) applications.[2][3][4]
This guide provides a comprehensive, field-proven framework for assessing the cross-reactivity of 1-(4-bromophenyl)cyclobutanamine derivatives. We will move beyond simple protocols to explain the causality behind each experimental phase, empowering you to build a self-validating system for selectivity profiling.
Part 1: Defining the Target Landscape
Before initiating any experimental work, it is crucial to map the likely interaction landscape based on the compound's chemical structure.
-
Primary Targets: The Monoamine Transporters (MATs): The MAT family, which includes the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are the primary molecular targets for this chemical class.[1][5] These integral membrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling event.[1] Inhibition of these transporters is a clinically validated mechanism for treating depression, anxiety, and other mood disorders.
-
Key Putative Off-Targets: The success of a therapeutic agent often depends as much on the targets it doesn't hit as the one it does. For this scaffold, key off-target families to investigate include:
-
Vesicular Monoamine Transporter 2 (VMAT2): This transporter packages monoamines into synaptic vesicles for release.[6][7] Interaction with VMAT2 can significantly alter neurotransmitter homeostasis.
-
Monoamine Oxidase (MAO) A & B: These mitochondrial enzymes are responsible for the degradation of monoamines.[8][9] Inhibition of MAO can lead to dangerous drug-drug interactions and is a distinct therapeutic mechanism that must be ruled out.
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of psychoactive drugs and can modulate monoaminergic systems.
-
Adrenergic, Muscarinic, and Histaminergic Receptors: Binding to these receptors is a common source of side effects for centrally-acting drugs, leading to issues like sedation, dry mouth, and cardiovascular changes.
-
Part 2: A Phased Strategy for Comprehensive Cross-Reactivity Profiling
A tiered, multi-phase approach is the most efficient method for building a comprehensive selectivity profile. This strategy begins with broad, cost-effective screening and progresses to more complex, biologically relevant systems for the most promising candidates.
Caption: A multi-phase workflow for assessing compound cross-reactivity.
Phase I: In Silico & Computational Screening
Causality: Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable roadmap. By comparing the chemical structure of your compounds to databases of known ligands, you can predict potential off-target interactions and prioritize which assays to run.[10] Structure-based docking against homology models or crystal structures of MATs and other targets can further refine these predictions.[11]
Phase II: In Vitro Binding Affinity Profiling
Core Directive: To quantitatively determine the binding affinity (Ki) of the compounds for the primary targets and a broad range of potential off-targets. This phase establishes the foundational data for selectivity.
Caption: Competition between a test compound and a radioligand for a receptor site.
Experimental Protocol 1: Competitive Radioligand Binding for MATs
This assay is the gold standard for determining binding affinity. It measures the ability of a test compound to displace a known radioactive ligand from its target.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: E.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.
-
Test compounds and reference inhibitors (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg protein/well), and the test/reference compound.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plates (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration over filter mats using a cell harvester. This separates bound from unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.
-
Allow filters to dry, then add scintillation fluid and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Broad Panel Off-Target Screening
Causality: It is impractical to run individual binding assays for hundreds of potential off-targets. Leveraging a commercial service (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™) provides a cost-effective and rapid way to screen compounds against a large panel of GPCRs, ion channels, transporters, and enzymes, flagging potential liabilities early.
Experimental Protocol 3: MAO-A/B Enzyme Inhibition Assay
Causality: As MAO enzymes are critical for monoamine metabolism, direct assessment of their inhibition is essential. A fluorometric assay provides a sensitive and high-throughput method.[9][12]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., Tyramine).
-
Detection reagent that reacts with H₂O₂ (a byproduct of MAO activity) to produce a fluorescent signal (e.g., Amplex™ Red).
-
Horseradish peroxidase (HRP).
-
Reference inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Procedure:
-
Add assay buffer, test compound/reference inhibitor, and the MAO enzyme (A or B) to a 96-well black plate.
-
Pre-incubate for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution containing the substrate, HRP, and the fluorescent probe.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Data Presentation: Comparative Binding Affinity (Ki, nM)
| Compound | SERT | DAT | NET | σ1 Receptor | H1 Receptor | MAO-A (IC50) | MAO-B (IC50) |
| Compound A | 1.5 | 250 | 75 | >10,000 | 5,800 | >10,000 | >10,000 |
| Compound B (Analog) | 5.2 | 89 | 1,200 | 850 | >10,000 | 7,500 | >10,000 |
| Reference (Fluoxetine) | 1.1 | 1,800 | 260 | 1,500 | >10,000 | >10,000 | >10,000 |
Phase III: In Vitro Functional Characterization
Core Directive: To confirm that binding affinity translates into functional activity. A compound can bind to a transporter without inhibiting its function. Functional assays are essential to confirm the mechanism of action.
Caption: Mechanism of monoamine transporter inhibition in the synapse.
Experimental Protocol 4: Neurotransmitter Uptake Assay
This assay directly measures the ability of a compound to block the transport of a neurotransmitter into a cell or synaptosome.
-
Materials:
-
HEK293 cells expressing the target transporter (SERT, DAT, or NET) or freshly prepared rat brain synaptosomes.[13]
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.
-
Assay Buffer.
-
Test compounds and reference inhibitors.
-
-
Procedure:
-
Plate cells or aliquot synaptosomes into a 96-well plate.
-
Pre-incubate the cells/synaptosomes with the test compound or reference inhibitor for 15-30 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration, washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity trapped inside the cells/synaptosomes via scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake. This value directly reflects functional potency.
-
Data Presentation: Comparison of Binding vs. Functional Potency
| Compound | SERT Ki (nM) | SERT Uptake IC50 (nM) | DAT Ki (nM) | DAT Uptake IC50 (nM) |
| Compound A | 1.5 | 3.1 | 250 | 450 |
| Compound B | 5.2 | 10.8 | 89 | 155 |
Phase IV: Ex Vivo & Cellular System Validation
Core Directive: To assess the compound's binding in a complex biological environment, providing a crucial link between in vitro data and potential in vivo effects.
Experimental Protocol 5: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
Causality: Regulatory agencies recommend TCR studies to identify unintended binding of a therapeutic to epitopes in a wide range of human tissues.[14][15] This is a critical safety assessment to flag potential organ-specific toxicities. While standard for biologics, the principles are invaluable for small molecules with high affinity or a novel mechanism.
-
Methodology:
-
A labeled version of the lead candidate compound (e.g., biotinylated or fluorescently tagged) is synthesized.
-
The labeled compound is applied to frozen sections from a comprehensive panel of normal human tissues (typically >30 tissues from multiple donors are recommended).[4]
-
Binding is visualized using standard IHC detection systems (e.g., streptavidin-HRP for biotinylated compounds).
-
The staining pattern, intensity, and cellular localization are meticulously documented by a qualified pathologist.
-
Any observed staining is evaluated in the context of the known on-target expression and any off-target binding identified in Phase II. Unexplained staining in critical organs (e.g., heart, liver, brain regions) requires further investigation.
-
Part 3: Synthesizing the Data for a Comprehensive Selectivity Profile
The ultimate goal is to integrate all data into a clear selectivity profile. This is achieved by calculating selectivity ratios:
-
Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)
A compound with a high selectivity ratio (>100-fold) is generally considered desirable. For example, for Compound A in our table:
-
DAT/SERT Selectivity: 250 nM / 1.5 nM = 167-fold
-
NET/SERT Selectivity: 75 nM / 1.5 nM = 50-fold
This indicates that Compound A is significantly more potent at SERT than at DAT or NET. All data—binding (Ki), functional (IC50), and tissue staining—must be considered together. A high-affinity off-target binding hit (low Ki) that shows no functional activity and no specific staining in relevant tissues is of much lower concern than a hit that is positive across all three assay types.
Conclusion
Assessing the cross-reactivity of 1-(4-bromophenyl)cyclobutanamine-based compounds is a complex but essential undertaking. A slapdash approach can lead to late-stage failures, costing significant time and resources. By employing the systematic, multi-phased strategy outlined in this guide—progressing from in silico prediction to in vitro binding and functional assays, and finally to ex vivo tissue analysis—researchers can build a robust, reliable, and defensible selectivity profile. This rigorous, data-driven approach not only satisfies regulatory expectations but, more importantly, provides the critical safety insights needed to advance the most promising and safest therapeutic candidates to the clinic.
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. histologix.com [histologix.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 15. iphasebiosci.com [iphasebiosci.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1-(4-Bromophenyl)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. 1-(4-Bromophenyl)cyclobutanamine serves as a critical building block for a variety of pharmacologically active compounds, making the selection of its synthetic route a key strategic decision. This guide provides an in-depth cost-benefit analysis of four distinct synthetic pathways to this valuable intermediate. The comparison focuses on chemical costs, reaction yields, safety, and environmental impact to offer a comprehensive resource for process optimization and development.
Executive Summary
This guide explores four principal synthetic routes to 1-(4-Bromophenyl)cyclobutanamine:
-
Pathway 1: The Ritter Reaction from a Tertiary Alcohol
-
Pathway 2: Direct Reduction of a Nitrile Intermediate
-
Pathway 3: Hofmann Rearrangement of a Carboxamide
-
Pathway 4: Curtius Rearrangement of a Carboxylic Acid
Each pathway is evaluated based on a multi-faceted analysis of cost, efficiency, and safety. A summary of these findings is presented below, with detailed experimental protocols and in-depth discussions to follow.
Data Presentation: A Comparative Overview
| Metric | Pathway 1: Ritter Reaction | Pathway 2: Nitrile Reduction | Pathway 3: Hofmann Rearrangement | Pathway 4: Curtius Rearrangement |
| Overall Yield | Moderate | High | Moderate to High | High |
| Estimated Cost per Mole | Moderate | Low to Moderate | Moderate to High | High |
| Number of Steps | 2 | 1 (from nitrile) | 2 (from nitrile) | 2 (from nitrile) |
| Key Reagent Cost | Moderate (H₂SO₄, Acetonitrile) | Low (LiAlH₄) to Moderate (Raney Ni) | Moderate (NaOH, NaOBr) | High (DPPA) |
| Safety Concerns | Strong acids, exothermic reaction | Pyrophoric reagents (LiAlH₄), flammable solvents | Corrosive and oxidizing reagents | Potentially explosive azide intermediates |
| Environmental Impact | Acidic waste | Metal waste, solvent waste | Halogenated waste | Azide and isocyanate waste |
Pathway 1: The Ritter Reaction Approach
The Ritter reaction offers a direct method for the conversion of a tertiary alcohol to an N-alkyl amide, which can then be hydrolyzed to the desired amine. This pathway commences with the synthesis of 1-(4-bromophenyl)cyclobutanol.
Logical Workflow
Expertise & Experience: Causality Behind Experimental Choices
The initial Grignard-type reaction to form the tertiary alcohol is a classic and reliable method for creating a quaternary carbon center. The subsequent Ritter reaction is an efficient means of introducing a nitrogen functionality directly at this sterically hindered position. The use of a strong acid like sulfuric acid is crucial for generating the stable tertiary carbocation from the alcohol, which is then trapped by the nitrile (acetonitrile).[1] The final hydrolysis of the amide can be achieved under either acidic or basic conditions.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol
A solution of 1-bromo-4-iodobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. To this, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes. Cyclobutanone is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclobutanol.
Step 2: Ritter Reaction and Hydrolysis
1-(4-Bromophenyl)cyclobutanol is dissolved in acetonitrile and cooled in an ice bath. Concentrated sulfuric acid is added dropwise, and the mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by pouring it onto ice and neutralizing with a strong base, such as sodium hydroxide. The resulting N-(1-(4-bromophenyl)cyclobutyl)acetamide is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 1-(4-bromophenyl)cyclobutanamine.
Cost-Benefit Analysis
-
Cost: The starting materials, 1-bromo-4-iodobenzene and cyclobutanone, are commercially available.[2][3] The primary cost drivers are n-butyllithium and the solvents. Overall, the reagent costs are moderate.
-
Benefits: This pathway is relatively straightforward and builds the key C-N bond efficiently. The reactions are generally high-yielding.
-
Drawbacks: The use of n-butyllithium requires strictly anhydrous conditions and careful handling. The Ritter reaction itself can be highly exothermic and requires careful temperature control.[4] The use of concentrated sulfuric acid presents significant safety and handling challenges.
Pathway 2: Direct Reduction of a Nitrile
This pathway utilizes the commercially available 1-(4-bromophenyl)cyclobutanecarbonitrile as the direct precursor to the target amine. The conversion is a single-step reduction.
Logical Workflow
Expertise & Experience: Causality Behind Experimental Choices
The reduction of a nitrile to a primary amine is a fundamental and highly effective transformation in organic synthesis. Two primary methods are considered here: reduction with a metal hydride and catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of readily converting nitriles to primary amines.[5] It is often the reagent of choice for small-scale laboratory syntheses due to its high reactivity and generally excellent yields.
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a catalyst like Raney nickel is a more scalable and often more cost-effective method for larger-scale production.[3] The addition of ammonia or a primary amine can help to suppress the formation of secondary amine byproducts.
Experimental Protocol
Method A: Reduction with Lithium Aluminum Hydride
To a cooled (0°C) suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere, a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which can be further purified by distillation or crystallization.
Method B: Catalytic Hydrogenation
1-(4-Bromophenyl)cyclobutanecarbonitrile is dissolved in a suitable solvent, such as methanol saturated with ammonia. Raney nickel catalyst is added, and the mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere. The reaction is monitored until hydrogen uptake ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield the desired amine.
Cost-Benefit Analysis
-
Cost: 1-(4-bromophenyl)cyclobutanecarbonitrile is commercially available, though its price can be a significant factor in the overall cost.[6] Lithium aluminum hydride is relatively inexpensive for laboratory scale.[2][7] Raney nickel and the initial investment in hydrogenation equipment can be more costly, but the per-reaction cost at scale is lower.[3][8]
-
Benefits: This is the most direct and atom-economical pathway if the starting nitrile is readily available. The reactions are typically high-yielding and the workup for the catalytic hydrogenation can be straightforward.
-
Drawbacks: Lithium aluminum hydride is a pyrophoric reagent that reacts violently with water and requires careful handling and disposal.[9][10][11][12][13] Raney nickel is also pyrophoric when dry and can be hazardous to handle.[14] The environmental impact of nickel waste should also be considered.[15][16][17]
Pathway 3: The Hofmann Rearrangement
The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one less carbon atom. In this case, the starting material would be 1-(4-bromophenyl)cyclobutanecarboxamide.
Logical Workflow
Expertise & Experience: Causality Behind Experimental Choices
The Hofmann rearrangement is a classic named reaction that offers a reliable way to access primary amines from amides.[14] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in situ. The initial step involves the hydrolysis of the nitrile to the corresponding primary amide, which can often be achieved in high yield under basic conditions with hydrogen peroxide. The rearrangement itself is typically effected using sodium hypobromite, which can be generated in situ from bromine and sodium hydroxide.[18]
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxamide
1-(4-Bromophenyl)cyclobutanecarbonitrile is dissolved in a suitable solvent such as ethanol or DMSO. An aqueous solution of sodium hydroxide and hydrogen peroxide is added, and the mixture is heated. The reaction is monitored until the starting nitrile is consumed. The product amide is then isolated by extraction or crystallization.
Step 2: Hofmann Rearrangement
The 1-(4-bromophenyl)cyclobutanecarboxamide is treated with a freshly prepared solution of sodium hypobromite (from bromine and aqueous sodium hydroxide) at low temperature. The reaction mixture is then warmed to room temperature and may require heating to drive the rearrangement to completion. The resulting amine is then isolated by extraction and purified.
Cost-Benefit Analysis
-
Cost: The reagents for this pathway, including sodium hydroxide, hydrogen peroxide, and bromine, are generally inexpensive.[18][19][20][21][22] The overall cost is likely to be moderate.
-
Benefits: This pathway avoids the use of highly pyrophoric metal hydrides. The reagents are common laboratory chemicals.
-
Drawbacks: The use of bromine requires careful handling due to its corrosive and toxic nature. The reaction can produce halogenated organic waste, which requires proper disposal. The overall yield can be variable depending on the substrate.
Pathway 4: The Curtius Rearrangement
Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate to furnish a primary amine, but it starts from a carboxylic acid via an acyl azide.[23]
Logical Workflow
Expertise & Experience: Causality Behind Experimental Choices
The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines with the loss of one carbon atom.[24] The key intermediate is an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the amine. A common and safer alternative to preparing the acyl azide from the corresponding acyl chloride and sodium azide is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to the isocyanate.[25]
Experimental Protocol
Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic Acid
1-(4-Bromophenyl)cyclobutanecarbonitrile is hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). The resulting carboxylic acid is then isolated and purified.
Step 2: Curtius Rearrangement
To a solution of 1-(4-bromophenyl)cyclobutanecarboxylic acid and a base (e.g., triethylamine) in an inert solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) is added. The mixture is heated to induce the rearrangement of the in situ formed acyl azide to the isocyanate. After the rearrangement is complete, the isocyanate is hydrolyzed by the addition of water or aqueous acid to afford the final amine product.
Cost-Benefit Analysis
-
Cost: Diphenylphosphoryl azide is a relatively expensive reagent, making this pathway potentially the most costly.[9][10][12][20][26][27][28][29][30]
-
Benefits: The Curtius rearrangement is generally a high-yielding and reliable reaction. The use of DPPA avoids the need to isolate the potentially explosive acyl azide intermediate.[25] The reaction conditions are often milder than those required for the Hofmann rearrangement.
-
Drawbacks: The primary drawback is the high cost of DPPA. There are also safety concerns associated with the use of azides, even when generated in situ.[25] The thermal decomposition of the acyl azide must be carefully controlled. Proper quenching and disposal of azide-containing waste are critical.[31]
Conclusion and Recommendations
The choice of the optimal synthetic pathway to 1-(4-Bromophenyl)cyclobutanamine is highly dependent on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis where cost is less of a concern and a direct route is desired, Pathway 2 (Nitrile Reduction with LiAlH₄) is often the most efficient, provided the starting nitrile is available. However, extreme caution must be exercised when handling LiAlH₄.
-
For larger-scale production , Pathway 2 (Catalytic Hydrogenation) becomes more attractive from a cost and safety perspective, although it requires specialized equipment.
-
Pathway 1 (Ritter Reaction) offers a good balance of cost and efficiency, but the handling of strong acids and exothermic reaction conditions requires careful process control.
-
Pathway 4 (Curtius Rearrangement) , while potentially the most expensive due to the cost of DPPA, can be a very reliable and high-yielding method, especially if other pathways prove problematic. The safety aspects of azide chemistry must be rigorously addressed.
-
Pathway 3 (Hofmann Rearrangement) is a viable, lower-cost alternative to the Curtius rearrangement but may require more optimization to achieve high yields and involves the handling of bromine.
Ultimately, the decision should be based on a thorough evaluation of the available resources, scale of production, and the safety infrastructure in place.
References
- 1. mdpi.com [mdpi.com]
- 2. carolinachemical.com [carolinachemical.com]
- 3. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 6. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 7. 水素化アルミニウムリチウム powder, reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. agnitio.co.in [agnitio.co.in]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. westliberty.edu [westliberty.edu]
- 12. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nickelgreen.com [nickelgreen.com]
- 15. Raney Nickel Catalysts Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 16. books.rsc.org [books.rsc.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. laballey.com [laballey.com]
- 19. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 20. chemcentral.com [chemcentral.com]
- 21. businessanalytiq.com [businessanalytiq.com]
- 22. echemi.com [echemi.com]
- 23. Sodium Hypobromite Solution (500 ml) [labwale.co]
- 24. Curtius Rearrangement [organic-chemistry.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. chemimpex.com [chemimpex.com]
- 27. Diphenylphosphorylazid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 28. Diphenylphosphoryl azide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 29. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 30. Diphenylphosphoryl Azide | 26386-88-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 31. orgsyn.org [orgsyn.org]
The Alchemical Circle: A Comparative Guide to Catalyzing Arylcyclobutanamine Synthesis
The arylcyclobutanamine scaffold is a privileged motif in modern medicinal chemistry, conferring unique three-dimensional character and improved pharmacokinetic properties to drug candidates. Its synthesis, however, presents a formidable challenge, demanding precise control over stereochemistry and reactivity. This guide offers an in-depth comparison of the leading catalytic systems for the synthesis of these valuable building blocks, providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal catalytic strategy for their specific needs. We will delve into the efficacy of rhodium, palladium, and copper catalysts, as well as organocatalytic approaches, examining the mechanistic underpinnings of each and presenting supporting experimental data and detailed protocols.
The Landscape of Catalysis for Arylcyclobutanamine Synthesis
The construction of the chiral arylcyclobutanamine core hinges on the formation of a C-N bond and the establishment of one or more stereocenters. The choice of catalyst is paramount, influencing not only the yield and enantioselectivity but also the substrate scope and functional group tolerance of the transformation. This guide will compare and contrast the following catalytic paradigms:
-
Rhodium-Catalyzed Asymmetric Arylation: Leveraging the power of rhodium to forge C-C bonds with high enantiocontrol, followed by subsequent amination strategies.
-
Palladium-Catalyzed C-N Cross-Coupling: Employing the workhorse of C-N bond formation, the Buchwald-Hartwig amination, adapted for the unique steric and electronic demands of the cyclobutane ring.
-
Copper-Catalyzed Amination: A cost-effective and increasingly versatile alternative to palladium, rooted in the principles of the Ullmann condensation.
-
Organocatalysis: A metal-free approach that utilizes small organic molecules to activate substrates and control stereochemistry, offering a distinct mechanistic pathway.
Rhodium-Catalyzed Asymmetric Arylation: A Stereocontrolled Approach
Rhodium catalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclobutanes. The strategy typically involves the asymmetric addition of an aryl group to a cyclobutene precursor, establishing the key stereocenter early in the synthetic sequence. Subsequent functional group manipulations then lead to the desired arylcyclobutanamine.
Mechanistic Rationale
The efficacy of rhodium catalysis in this context is rooted in its ability to undergo enantioselective carbometalation of a cyclobutene derivative. The chiral ligand environment around the rhodium center dictates the facial selectivity of the aryl addition, leading to high levels of enantiomeric excess. A plausible catalytic cycle is depicted below. The reaction is initiated by the formation of a chiral rhodium(I) complex, which then undergoes transmetalation with an arylboronic acid. Subsequent carbometalation of the cyclobutene and β-hydride elimination or other termination pathways yield the arylated cyclobutene product and regenerate the active rhodium catalyst.
Caption: Rhodium-Catalyzed Asymmetric Arylation Cycle.
Performance Data
Rhodium-catalyzed methods consistently deliver high enantioselectivities and good yields for the arylation of cyclobutene precursors. The choice of chiral ligand is critical to achieving high stereocontrol.
| Catalyst System | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| [Rh(cod)Cl]₂ | Chiral Diene | Cyclobutenone Ketal | 85 | 95 | [1] |
| [Rh(cod)OMe]₂ | Josiphos | Cyclopropene | up to 85 | up to 98 | [2] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of a Cyclobutenone Ketal
This protocol is adapted from the work of Fletcher and co-workers.[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(cod)Cl]₂ (1.5 mol%) and the chiral diene ligand (3.3 mol%) in 1,4-dioxane is stirred for 30 minutes.
-
Reaction Setup: To a separate vial, add the cyclobutenone ketal (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Reaction Execution: The catalyst solution is added to the vial containing the substrates. The reaction mixture is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard for C-N Coupling
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad range of substrates.[3][4][5] Its application to the synthesis of arylcyclobutanamines requires careful optimization of ligands and reaction conditions to overcome the steric hindrance of the cyclobutane ring.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][6][7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[6][8] The base plays a critical role in the deprotonation of the amine, and its strength and solubility can significantly impact the reaction rate and yield.[1][9]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Performance Data
Palladium-catalyzed amination of aryl halides on a cyclobutane scaffold can achieve good to excellent yields, provided the appropriate ligand and base are employed.
| Catalyst | Ligand | Base | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | 2-Bromo-13α-estrone | 85-95 | [5] |
| Pd₂(dba)₃ | CM-phos | K₃PO₄ | Aryl Mesylate | up to 94 | [10] |
| Pd(dba)₂ | XPhos | NaOt-Bu | 4-Chlorotoluene | 94 | [11] |
Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Chloride
This protocol is adapted from a typical Buchwald-Hartwig procedure.[11]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Addition of Reagents: Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Copper-Catalyzed Amination: A Practical and Sustainable Alternative
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, has experienced a resurgence in recent years due to the development of milder reaction conditions and more effective ligand systems.[12] It offers a more economical and sustainable alternative to palladium catalysis.
Mechanistic Rationale
The mechanism of the copper-catalyzed amination is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine and the aryl halide to a Cu(I) species. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired aryl amine and regenerate the Cu(I) catalyst. The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[12]
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Purity in Pharmaceutical Development
An In-Depth Technical Guide to the Cross-Validation of HPLC and UPLC Methods for Impurity Profiling
In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Impurity profiling—the identification, quantification, and control of unwanted chemical substances—is a rigorous process mandated by global regulatory bodies.[1][2] Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, establish stringent thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[3][4] Any impurity present above the 0.1% level must generally be identified and characterized to ensure it poses no risk.[5]
For decades, High-Performance Liquid Chromatography (HPLC) has been the validated, reliable workhorse for this critical task.[6] However, the relentless drive for greater efficiency, higher sensitivity, and reduced operational costs has spurred the adoption of Ultra-Performance Liquid Chromatography (UPLC).[7][8] This transition is not a simple "plug-and-play" upgrade. Migrating a validated HPLC impurity profiling method to a UPLC platform necessitates a comprehensive cross-validation study. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to navigate this process, ensuring data integrity, analytical equivalency, and unwavering regulatory compliance.
Part 1: A Tale of Two Technologies: HPLC vs. UPLC in Impurity Analysis
The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase packed within their columns.[7] This seemingly small change creates a cascade of performance differences that are critical for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Employs columns packed with porous particles typically 3 to 5 µm in diameter. These systems operate at pressures up to 400–600 bar (6,000–9,000 psi).[9][10]
-
Ultra-Performance Liquid Chromatography (UPLC): Utilizes columns with sub-2 µm particles.[11] To maintain optimal mobile phase flow rates through these densely packed columns, UPLC systems must operate at much higher pressures, often exceeding 1,000 bar (15,000 psi).[9][12]
This shift to smaller particles and higher pressures is the engine behind UPLC's superior performance, which can be understood through the principles of the van Deemter equation. In essence, the smaller particles lead to more efficient mass transfer of analytes between the mobile and stationary phases, resulting in significantly sharper and narrower chromatographic peaks. This translates into three key advantages for impurity profiling:
-
Superior Resolution: UPLC provides a dramatic improvement in resolving power, enabling the separation of closely eluting impurities that might co-elute and appear as a single peak in an HPLC chromatogram.[9] This is crucial for accurately quantifying known impurities and detecting new, unexpected ones.
-
Enhanced Sensitivity: The narrower peaks generated by UPLC have a greater height for the same mass, leading to a better signal-to-noise ratio.[7] This allows for the detection and quantification of impurities at much lower levels, which is vital for meeting stringent regulatory limits.
-
Increased Speed and Throughput: The high efficiency of UPLC columns means that shorter column lengths can be used to achieve separations equivalent or superior to those from longer HPLC columns.[11] Coupled with higher optimal flow rates, this can reduce analysis times from 20–30 minutes on an HPLC to just 2–5 minutes on a UPLC, drastically increasing laboratory throughput.[9][10]
Core Technology Comparison Diagram
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 9. niito.kz [niito.kz]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. labcompare.com [labcompare.com]
- 12. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclobutanamine hydrochloride
Preamble: Beyond the Bench - A Commitment to Safety and Sustainability
In the fast-paced world of pharmaceutical research and drug development, our focus is often fixed on synthesis, discovery, and innovation. However, the life cycle of a chemical does not end with the final data point. As scientists and researchers, our responsibility extends to the safe and environmentally conscious disposal of every reagent, intermediate, and byproduct. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(4-Bromophenyl)cyclobutanamine hydrochloride. The procedures outlined here are designed not merely to meet regulatory requirements, but to instill a culture of safety and stewardship within the laboratory, ensuring the protection of both personnel and the environment.
Part 1: Hazard Profile and Chemical Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 1193389-40-0) is a halogenated organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can infer its primary hazards from its structural components—a brominated aromatic ring and an amine hydrochloride group—and data from closely related analogues.[2][3][4]
This compound must be treated as a hazardous substance. The primary concerns are its potential for irritation and toxicity, and the hazardous byproducts that can be generated upon decomposition.
| Hazard Category | Description & Rationale | Supporting Sources |
| Acute Oral Toxicity | Assumed to be harmful if swallowed, based on data for similar aromatic amines and brominated compounds. | [2][4] |
| Skin & Eye Irritation | Classified as a skin and serious eye irritant. The hydrochloride salt can be corrosive. Direct contact must be avoided. | [2][4][5][6] |
| Respiratory Irritation | The fine powder can cause respiratory tract irritation if inhaled. Handling should occur in a well-ventilated area. | [3][4][6] |
| Thermal Decomposition | High temperatures, such as during a fire or improper incineration, will lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr). | [5][7] |
Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solids or solutions which can cause serious eye damage.[8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation or potential absorption.[8] |
| Body Protection | A flame-resistant laboratory coat. | Protects against contamination of personal clothing.[8] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | A fume hood is essential to minimize the inhalation of any dust from the solid compound.[6][8] |
In Case of a Spill: In the event of an accidental spill, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep up the material and place it into a designated hazardous waste container.[5][6] Avoid generating dust.[4] Following cleanup, decontaminate the area and wash hands thoroughly.
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management service, typically via high-temperature incineration.[2][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect, segregate, and label this compound waste for disposal by a certified Environmental Health & Safety (EHS) entity.
Materials:
-
Waste this compound (solid or in solution).
-
A compatible, sealable, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE) as specified in Part 2.
Procedure:
-
Classification & Segregation:
-
Identify the waste as a Halogenated Organic Solid Waste .
-
It is critical to keep this waste stream separate from all others.[11] Do NOT mix with:
-
Causality Check: Mixing halogenated and non-halogenated waste streams complicates the disposal and recycling process, significantly increasing costs and environmental burden.[12] Mixing with incompatibles can cause dangerous chemical reactions.
-
-
Containerization:
-
Select a waste container made of a compatible material (e.g., HDPE or glass) that is in good condition with a secure, leak-proof lid.
-
For solid waste, carefully transfer the powder into the designated waste container, minimizing dust formation.[3]
-
For solutions, use a designated container for halogenated organic liquid waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Include appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
Follow all additional labeling requirements mandated by your institution's EHS department.
-
-
Storage:
-
Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored away from heat sources and incompatible materials.[2]
-
-
Disposal Request:
-
Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[13]
-
EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction.
-
Part 4: Scientific & Regulatory Rationale
The protocol described is a self-validating system rooted in established chemical safety principles and regulatory frameworks.
-
Environmental Protection: Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects.[14] Proper disposal via high-temperature incineration ensures the complete destruction of the molecule, preventing its release into ecosystems.[9]
-
Regulatory Compliance: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Classifying this compound as a halogenated hazardous waste ensures compliance with these federal mandates, which are designed to protect human health and the environment.[14]
-
The Chemistry of Incineration: At a licensed facility, halogenated waste is incinerated at very high temperatures. This process breaks down the organic molecule into its constituent atoms. The resulting acidic gases, hydrogen bromide (HBr) and hydrogen chloride (HCl), are then "scrubbed" from the exhaust stream, typically by reacting them with a basic solution, to prevent their release into the atmosphere.[9]
Part 5: Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
References
- 1. 1-(4-BROMOPHENYL)CYCLOBUTANAMINE (HYDROCHLORIDE) | 1193389-40-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. nems.nih.gov [nems.nih.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

